2-Chloro-1-(2-fluorophenyl)ethanone
Description
The exact mass of the compound 2-Chloro-1-(2-fluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-1-(2-fluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-fluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(2-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRBMNOJVJCHTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572196 | |
| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53688-17-8 | |
| Record name | 2-Chloro-1-(2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(2-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-Chloro-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a reactive α-chloro ketone moiety and a fluorinated phenyl ring—make it a versatile precursor for a wide array of complex molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 2-Chloro-1-(2-fluorophenyl)ethanone, from its fundamental properties and synthesis to its applications and safety considerations, tailored for researchers and professionals in drug development.
Physicochemical Properties and Identification
The unique identity and characteristics of 2-Chloro-1-(2-fluorophenyl)ethanone are defined by its Chemical Abstracts Service (CAS) number and its distinct physicochemical properties.
CAS Number: 53688-17-8[1]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO | N/A |
| Molecular Weight | 172.58 g/mol | N/A |
| Appearance | White to off-white crystalline solid or powder | Inferred from related compounds |
| Melting Point | Not explicitly reported; expected to be a low-melting solid | N/A |
| Boiling Point | Not explicitly reported | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related compounds |
Synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone
The primary and most efficient method for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[2][3][4][5][6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone.
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Acylating Agent: The suspension is cooled to 0 °C in an ice bath. Chloroacetyl chloride (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of Aromatic Substrate: Fluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-Chloro-1-(2-fluorophenyl)ethanone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]
Characterization and Analytical Profile
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (H-Ar): A complex multiplet pattern is expected in the range of δ 7.2-8.0 ppm, characteristic of a di-substituted benzene ring with a fluorine substituent. The ortho, meta, and para protons to the acyl group will exhibit distinct chemical shifts and coupling constants due to the electronic effects of the carbonyl and fluorine groups.
-
Methylene Protons (-CH₂Cl): A singlet is anticipated around δ 4.5-4.8 ppm for the two protons of the chloromethyl group.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 190-195 ppm.
-
Aromatic Carbons (C-Ar): Several signals are expected in the range of δ 115-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Methylene Carbon (-CH₂Cl): A peak is anticipated around δ 45-50 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-F Stretch: A strong band in the range of 1200-1250 cm⁻¹ is indicative of the carbon-fluorine bond.
-
C-Cl Stretch: A band in the region of 700-800 cm⁻¹ corresponds to the carbon-chlorine bond.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 172 and an M+2 peak at m/z 174 with a characteristic isotopic ratio of approximately 3:1, confirming the presence of one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways include the loss of a chlorine radical (•Cl), the chloromethyl radical (•CH₂Cl), and the formation of the 2-fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z 123.
Applications in Drug Development
α-Haloacetophenones are crucial intermediates in the synthesis of a wide range of pharmaceuticals due to their ability to undergo various chemical transformations.[1][16] 2-Chloro-1-(2-fluorophenyl)ethanone serves as a key starting material for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules.
One notable application is in the synthesis of piperazine derivatives, which are known to exhibit a broad spectrum of biological activities, including cardiotonic, neurotropic, and anti-inflammatory properties.[17]
Workflow: Synthesis of a Hypothetical Piperazine-based Drug Candidate
The following workflow illustrates how 2-Chloro-1-(2-fluorophenyl)ethanone can be utilized in a multi-step synthesis.
Caption: Synthetic workflow from the starting material to a potential drug candidate.
Safety and Handling
As with all α-halo ketones, 2-Chloro-1-(2-fluorophenyl)ethanone is a lachrymator and a skin and respiratory tract irritant.[18][19][20][21] Strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. In case of potential aerosol generation, a respirator with an appropriate cartridge should be used.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Chloro-1-(2-fluorophenyl)ethanone is a valuable and versatile intermediate in organic synthesis, with significant applications in the discovery and development of new pharmaceutical agents. Its synthesis via Friedel-Crafts acylation is a well-established and efficient process. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective utilization in a research and development setting. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical information to leverage the synthetic potential of this important chemical building block.
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2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]
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An In-depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: Properties, Synthesis, and Synthetic Utility
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic deployment of versatile chemical intermediates is paramount. 2-Chloro-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, represents a quintessential example of such a scaffold. Its structure is deceptively simple, yet it harbors two distinct electrophilic sites: the reactive α-chloro substituent and the carbonyl carbon. This dual reactivity makes it an exceptionally valuable precursor for constructing a diverse array of more complex molecular architectures, particularly heterocyclic systems that form the core of many pharmacologically active agents.[1][2][3] The presence of the 2-fluoro substituent further modulates the electronic properties of the aromatic ring, influencing reactivity and providing a key structural motif found in numerous contemporary pharmaceuticals.[4]
This technical guide provides an in-depth exploration of the physical and chemical characteristics of 2-Chloro-1-(2-fluorophenyl)ethanone. We will delve into its synthesis, elucidate its analytical profile, map its chemical reactivity, and discuss its applications as a strategic intermediate for researchers, chemists, and professionals in drug development.
Section 1: Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of any successful synthetic endeavor. The key identifiers and empirically determined or predicted physical properties of 2-Chloro-1-(2-fluorophenyl)ethanone are summarized below. These data are critical for planning reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-1-(2-fluorophenyl)ethanone | [5] |
| Synonyms | 2-Fluorophenacyl Chloride, o-Fluorophenacyl Chloride, alpha-Chloro-2'-fluoroacetophenone | [5][6] |
| CAS Number | 53688-17-8 | [5][6] |
| Molecular Formula | C₈H₆ClFO | [5][6] |
| Molecular Weight | 172.58 g/mol | [5][7] |
| Physical Form | Liquid or Solid | [6] |
| Boiling Point | 234.0 ± 15.0 °C (Predicted) | [5] |
| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [5] |
| InChI Key | XIRBMNOJVJCHTR-UHFFFAOYSA-N | [6] |
Section 2: Synthesis and Mechanistic Considerations
The most common and direct route to α-haloketones is the electrophilic halogenation of the corresponding ketone at the α-carbon.[3] For 2-Chloro-1-(2-fluorophenyl)ethanone, the logical precursor is 2'-Fluoroacetophenone. The mechanism proceeds via an enol or enolate intermediate, which acts as a nucleophile, attacking an electrophilic chlorine source.[8]
The choice of reaction conditions (acidic vs. basic) is critical as it dictates the nature of the nucleophilic intermediate and can influence reaction rate and selectivity.[8] While basic conditions can be faster, they carry the risk of poly-halogenation, especially for methyl ketones.[8] Therefore, acid-catalyzed or direct chlorination methods are often preferred for controlled mono-chlorination. A synthesis using sulfuryl chloride (SO₂Cl₂) is a common and effective method for the α-chlorination of acetophenones.[9]
Caption: Synthesis workflow for 2-Chloro-1-(2-fluorophenyl)ethanone.
Experimental Protocol: α-Chlorination of 2'-Fluoroacetophenone
Causality: This protocol utilizes sulfuryl chloride as the chlorinating agent. It is often preferred over chlorine gas for laboratory-scale synthesis due to its ease of handling as a liquid. The reaction is performed in an inert solvent to prevent side reactions.
-
Preparation : To a stirred solution of 2'-Fluoroacetophenone (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or ethyl acetate) at room temperature, add sulfuryl chloride (1.1 eq) dropwise. Rationale: A slight excess of the chlorinating agent ensures complete conversion of the starting material. Dropwise addition helps control any exothermic reaction.
-
Reaction : Stir the mixture at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[9]
-
Workup : Upon completion, carefully quench the reaction by slowly adding the mixture to cold water or a saturated sodium bicarbonate solution to neutralize the HCl byproduct and destroy excess sulfuryl chloride.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane). Combine the organic layers.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Chloro-1-(2-fluorophenyl)ethanone.[9]
Section 3: Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on spectroscopic analysis. The expected spectral data for 2-Chloro-1-(2-fluorophenyl)ethanone are as follows:
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present. Expect a strong absorption band for the carbonyl (C=O) group, typically in the range of 1690-1715 cm⁻¹. Another characteristic peak will be the C-Cl stretch, usually found in the 600-800 cm⁻¹ region. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹.[9]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum is crucial for confirming the structure. A characteristic singlet for the two protons of the chloromethyl (-CH₂Cl) group is expected, typically downfield around 4.5-5.0 ppm. The four aromatic protons on the 2-fluorophenyl ring will appear as a complex multiplet pattern between 7.0 and 8.0 ppm.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon NMR will show a signal for the carbonyl carbon around 190 ppm. The chloromethyl carbon (-CH₂Cl) will appear around 45 ppm. The aromatic carbons will show multiple signals in the 115-165 ppm range, with their chemical shifts and splitting patterns influenced by the fluorine substituent.
-
Mass Spectrometry (MS) : The mass spectrum will show a molecular ion (M⁺) peak. A key feature will be the isotopic pattern for the chlorine atom: a characteristic (M)⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Chloro-1-(2-fluorophenyl)ethanone stems from its bifunctional electrophilic nature. The α-carbon is susceptible to nucleophilic attack (Sₙ2 reaction), while the carbonyl carbon is also an electrophilic center. This allows for a wide range of transformations.[1][2]
Caption: Key reactive sites and synthetic pathways of the title compound.
Key Reaction Classes:
-
Nucleophilic Substitution : The chlorine atom is a good leaving group, making the α-carbon a prime target for Sₙ2 reactions. This allows for the introduction of a wide variety of functional groups by reacting it with carbon, nitrogen, oxygen, or sulfur nucleophiles. For example, reaction with sodium cyanide yields the corresponding α-cyanoketone, a precursor to amino acids and other valuable structures.[2]
-
Heterocycle Synthesis (Hantzsch Thiazole Synthesis) : This is one of the most powerful applications of α-haloketones. Reaction of 2-Chloro-1-(2-fluorophenyl)ethanone with a thioamide or thiourea leads directly to the formation of highly substituted thiazole rings, which are prevalent motifs in medicinal chemistry.[1] The mechanism involves initial Sₙ2 displacement of the chloride by the sulfur atom, followed by an intramolecular cyclization and dehydration.
-
Synthesis of Indoles and Pyrroles : Aromatic amines can react with α-haloketones to form indoles, while reactions with dicarbonyl compounds and ammonia can yield pyrroles.[1][2] These reactions showcase the compound's utility in building complex fused ring systems.
-
Favorskii Rearrangement : In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate to yield carboxylic acid derivatives (esters or amides, depending on the nucleophile present), providing a method for carbon skeleton rearrangement.[1]
Section 5: Applications in Drug Discovery
The utility of 2-Chloro-1-(2-fluorophenyl)ethanone in medicinal chemistry is significant. Halogenated compounds, particularly those containing chlorine and fluorine, are integral to a large percentage of FDA-approved drugs.[4] Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the chloro-ketone functionality serves as a versatile handle for synthetic elaboration. This compound is a key intermediate for synthesizing potential anti-inflammatory agents, CCR1 antagonists, and other biologically active molecules.[10] Its ability to readily form heterocyclic structures like thiazoles and indoles is particularly relevant, as these scaffolds are known "privileged structures" in drug design.
Section 6: Safety, Handling, and Storage
As a reactive α-chloro ketone, 2-Chloro-1-(2-fluorophenyl)ethanone must be handled with appropriate caution. Such compounds are often lachrymators (tear-inducing) and skin irritants.
-
GHS Hazard Statements : H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[7]
-
GHS Pictograms : Corrosion, Exclamation mark.
-
Signal Word : Danger.[7]
Handling and Personal Protective Equipment (PPE):
-
Always handle this chemical in a well-ventilated chemical fume hood.[11]
-
Wear suitable protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[12]
-
Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Recommended storage is under an inert atmosphere in a freezer at or below -10°C to maintain long-term stability.[7]
-
Keep away from incompatible materials such as strong bases, oxidizing agents, and amines.
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2-Chloro-1-(2-fluorophenyl)ethanone molecular structure and weight
An In-Depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: Properties, Synthesis, and Applications
Introduction
2-Chloro-1-(2-fluorophenyl)ethanone is a halogenated acetophenone derivative that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it an exceptionally versatile intermediate in organic synthesis. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, key applications, and critical safety protocols. As a Senior Application Scientist, the focus here is not merely on the data but on the causal relationships and strategic insights that empower effective utilization of this compound in a research and development setting.
Section 1: Molecular Structure and Physicochemical Properties
The functionality of 2-Chloro-1-(2-fluorophenyl)ethanone is fundamentally derived from its structure: a carbonyl group is positioned between a 2-fluorophenyl group and a chloromethyl group. The fluorine atom on the phenyl ring and the chlorine atom on the adjacent carbon both modulate the electrophilicity of the carbonyl carbon, making it a prime site for nucleophilic attack. This reactivity is central to its utility as a chemical building block.
Molecular Structure Diagram
Caption: Molecular structure of 2-Chloro-1-(2-fluorophenyl)ethanone.
Physicochemical Data Summary
The fundamental properties of this compound are critical for experimental design, from reaction setup to purification and storage. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClFO | [1][2] |
| Molecular Weight | 172.58 g/mol | [1][3] |
| CAS Number | 53688-17-8 | [1][2][3] |
| IUPAC Name | 2-chloro-1-(2-fluorophenyl)ethanone | |
| Synonyms | o-Fluorophenacyl Chloride, alpha-Chloro-2'-fluoroacetophenone | [2] |
| Appearance | Solid, often described as a crystalline powder or solid. | [2][4] |
| Storage Conditions | Store in a freezer at -20°C under an inert atmosphere. | [3] |
Section 2: Synthesis and Mechanistic Insights
Chlorinated acetophenones are valuable intermediates in organic synthesis.[5] The most common and industrially relevant method for synthesizing 2-Chloro-1-(2-fluorophenyl)ethanone is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with a chloroacetyl group.
Mechanism: The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum trichloride (AlCl₃). The catalyst's role is to activate the chloroacetyl chloride by coordinating with the acyl chloride's chlorine atom, which generates a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the fluorobenzene ring, leading to the formation of the desired ketone after a deprotonation step. The use of an ionic liquid as both a solvent and catalyst has also been described, offering potential benefits like simplified product separation and catalyst recycling.[6]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure based on established chemical principles for this reaction class.
-
Reactor Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with anhydrous aluminum trichloride in a suitable solvent like dichloromethane.
-
Expertise & Experience: The absolute exclusion of moisture is paramount. Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst and compromise the reaction yield.
-
-
Reagent Addition: Cool the suspension to 0-5°C using an ice bath. Add chloroacetyl chloride to the dropping funnel.
-
Substrate Introduction: Slowly, add fluorobenzene to the cooled catalyst suspension while stirring.
-
Acylation Reaction: Add the chloroacetyl chloride dropwise from the funnel to the reaction mixture, maintaining the temperature below 10°C.
-
Expertise & Experience: The dropwise addition and temperature control are critical to manage the exothermic nature of the reaction. A runaway reaction can lead to side-product formation and pose a significant safety hazard.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into cold, dilute hydrochloric acid.
-
Trustworthiness: This step deactivates the aluminum chloride catalyst by hydrolysis and separates it into the aqueous layer. This must be done slowly and with cooling, as the quenching process is highly exothermic.
-
-
Extraction and Purification: Separate the organic layer. Wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Section 3: Applications in Research and Development
The strategic value of 2-Chloro-1-(2-fluorophenyl)ethanone lies in its dual reactivity, which allows for the sequential or tandem introduction of diverse functional groups. This makes it a highly sought-after building block in medicinal chemistry and agrochemical synthesis.[7]
Pharmaceutical and Agrochemical Synthesis Workflow
Caption: Role of 2-Chloro-1-(2-fluorophenyl)ethanone as a key intermediate.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of various pharmaceuticals.[7] Its structure is a precursor for molecules targeting a range of therapeutic areas, including analgesics and anti-inflammatory drugs.[7][8] The α-chloro group is an excellent leaving group, readily displaced by nucleophiles like amines, thiols, or alcohols to build more complex molecular scaffolds. The ketone can be further modified through reactions like reduction, reductive amination, or condensation.
-
Agrochemicals : In the agrochemical sector, it is used to formulate effective herbicides and pesticides.[7] The incorporation of fluorine atoms into active ingredients is a well-established strategy in agrochemical design to enhance metabolic stability and biological efficacy. This intermediate provides a straightforward route to introduce the 2-fluorophenyl moiety into potential crop protection agents.
Section 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 2-Chloro-1-(2-fluorophenyl)ethanone is classified as a hazardous substance and must be handled with appropriate precautions.
-
Primary Hazards : The compound is corrosive and can cause severe skin burns and serious eye damage.[3][9] Inhalation of dust or vapors may be harmful.
-
Personal Protective Equipment (PPE) : Always handle this chemical inside a certified chemical fume hood.[10] Mandatory PPE includes:
-
Chemical safety goggles or a face shield.[9]
-
Solvent-resistant gloves (e.g., nitrile).
-
A flame-retardant lab coat.
-
-
Safe Handling Procedures :
-
First-Aid Measures :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[9]
-
Skin Contact : Take off all contaminated clothing immediately. Rinse skin with copious amounts of water. Seek immediate medical attention.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion : Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[9]
-
-
Storage and Disposal : Store locked up in a designated, well-ventilated area, preferably in a freezer at -20°C under an inert atmosphere as recommended.[3] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[9]
Conclusion
2-Chloro-1-(2-fluorophenyl)ethanone is more than a mere catalog chemical; it is a strategic tool for molecular design and synthesis. Its well-defined reactivity, underpinned by its distinct structural features, provides a reliable pathway for constructing complex molecules with potential biological activity. A thorough understanding of its properties, synthetic routes, and stringent safety requirements is essential for any researcher aiming to leverage its full potential in the fields of drug discovery, medicinal chemistry, and agrochemical science.
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A Technical Guide to the Potential Biological Activities of 2-Chloro-1-(2-fluorophenyl)ethanone Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-chloro-1-(2-fluorophenyl)ethanone scaffold represents a privileged starting point in medicinal chemistry. As an α-haloketone, its inherent reactivity allows for the synthesis of a diverse array of derivatives. The presence of a fluorine atom further enhances its potential, a common strategy in modern drug design to improve metabolic stability and binding affinity. This guide provides a comprehensive technical overview of the synthetic strategies employed to create derivatives from this core structure and delves into their significant, scientifically validated biological activities. We will explore the anticancer, antimicrobial, and enzyme-inhibiting properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in the field of drug discovery.
The 2-Chloro-1-(2-fluorophenyl)ethanone Core: A Foundation for Bioactivity
The title compound belongs to the α-haloketone class, which is characterized by a halogen atom positioned alpha to a carbonyl group. This arrangement creates two adjacent electrophilic centers, making these molecules highly valuable and versatile building blocks for constructing more complex chemical structures.[1][2] Their reactivity, particularly as alkylating agents, is a key determinant of their biological mechanism of action.[1]
The incorporation of fluorine into pharmaceutical candidates is a well-established strategy, with fluorinated substances comprising approximately 20% of all available drugs.[3] Fluorine's high electronegativity and small size can profoundly influence a molecule's properties, including:
-
Metabolic Stability: Blocking sites of metabolic oxidation.
-
Binding Affinity: Modulating electronic properties to enhance interactions with biological targets.
-
Lipophilicity: Increasing membrane permeability and bioavailability.
The combination of the reactive α-haloketone moiety and the strategic placement of a fluorine atom makes 2-Chloro-1-(2-fluorophenyl)ethanone and its derivatives a subject of considerable interest for developing novel therapeutic agents.[4][5]
Synthetic Pathways to Novel Derivatives
The primary route for derivatization involves the nucleophilic substitution of the highly reactive α-chloro group. The carbon-chlorine bond is readily cleaved by a wide range of nucleophiles, enabling the creation of diverse chemical libraries from a single starting material.
A general synthetic approach involves the reaction of 2-Chloro-1-(2-fluorophenyl)ethanone with a nucleophile (e.g., an amine, thiol, or alcohol) in the presence of a base to yield the corresponding derivative. This straightforward process allows for the introduction of various functional groups and heterocyclic systems, such as piperazines, thiazoles, and oxadiazoles, which are known to possess a wide range of pharmacological activities.[6][7]
A Spectrum of Potential Biological Activities
Derivatives of 2-Chloro-1-(2-fluorophenyl)ethanone have been investigated for a range of biological activities, demonstrating their potential as scaffolds for new therapeutic agents.
Anticancer and Cytotoxic Potential
The development of novel anticancer agents is a critical area of research. Several studies have highlighted the potential of compounds structurally related to the 2-chloroacetophenone core. For instance, derivatives incorporating heterocyclic systems like 1,3,4-oxadiazoles and thiazoles have shown significant cytotoxic activity against various human cancer cell lines.[8]
Mechanistic studies on related compounds suggest multiple modes of action, including the disruption of microtubule assembly, induction of G2/M cell cycle arrest, and initiation of apoptosis through both intrinsic and extrinsic signaling pathways.[9] The chloroacetamide moiety, in particular, has been identified as a key pharmacophore that can exhibit significant cytotoxic effects.[8]
Table 1: Representative Anticancer Activity of Related Derivatives
| Compound Class | Cancer Cell Line Panel | Reported Activity (GI50) | Reference |
|---|---|---|---|
| 2-Chloro-bis-1,3,4-oxadiazoles | NCI-60 Panel (Leukemia, Lung, Colon, CNS, etc.) | <100 µM for several cell lines | |
| 2-Chloroacetamides with Thiazole | Jurkat (T-cell leukemia), MDA-MB-231 (Breast) | Significant cytotoxic activity | [8] |
| Quinolone Derivatives | COLO 205 (Colon) and others | Potent cytotoxicity at nanomolar levels | [9] |
| Fluorinated Chalcones | Human Cancer Cell (HCC) Panel (39 systems) | Effective in vitro activity |[10] |
Antimicrobial Efficacy
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Halogenated compounds, including those with chloro and fluoro groups, have shown promise in this area.[11][12][13][14] Studies on related structures, such as chalcones and 4-thiazolidinones, indicate that the presence and position of halogen substituents can significantly enhance antimicrobial activity.[11][14]
The mechanism of action for such compounds can involve the disruption of bacterial cell membrane synthesis, inhibition of key enzymes, or interference with biofilm formation.[12] Flavones and chalcones containing chlorine have demonstrated potent inhibitory activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[13][14]
Potent Enzyme Inhibition
The electrophilic nature of the α-haloketone core makes these derivatives prime candidates for enzyme inhibitors, particularly through covalent modification. They can act as irreversible inhibitors by forming a covalent bond with nucleophilic residues (such as Cysteine or Histidine) in the active site of a target enzyme. This mechanism offers a path to high potency and prolonged duration of action.
Derivatives of related halogenated chalcones and thiazolines have demonstrated potent inhibitory activity against a range of clinically relevant enzymes.[7][15][16]
Table 2: Examples of Enzyme Inhibition by Related Halogenated Derivatives
| Compound Class | Target Enzyme(s) | Reported Inhibition | Reference |
|---|---|---|---|
| Halogenated Chalcones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Potent inhibition with Ki values in the nanomolar range (1.83 - 26.70 nM) | [15] |
| Halogenated Chalcones | Carbonic Anhydrase I & II (hCA I, hCA II) | Ki values in the nanomolar range (24.00 - 57.63 nM) | [15] |
| Fluorinated 2-Imino-1,3-thiazolines | α-glucosidase | Selective and effective inhibition | [7] |
| Fluorinated Chalcones | 5-Lipoxygenase | Potent inhibition |[10] |
Key Methodologies and Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides standardized protocols for the synthesis and evaluation of 2-Chloro-1-(2-fluorophenyl)ethanone derivatives.
Protocol: General Synthesis of an N-Substituted Derivative
This protocol is adapted from the synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[6]
-
Preparation: Dissolve the nucleophile (e.g., 1-(2-fluorobenzyl)piperazine, 1.0 eq) in a suitable anhydrous solvent (e.g., CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 2-Chloro-1-(2-fluorophenyl)ethanone (1.1 eq) in the same solvent to the cooled mixture. Rationale: Slow addition at low temperature controls the exothermic reaction and minimizes side products.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the mixture into cold water. If necessary, render the aqueous layer alkaline with a 10% NaHCO3 solution to neutralize any acid formed.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
This protocol outlines the colorimetric MTT assay to determine a compound's cytotoxic effects on cancer cells.[17]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with these various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours at 37 °C in a humidified, 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the GI50 (concentration causing 50% growth inhibition).
Conclusion and Future Directions
The 2-Chloro-1-(2-fluorophenyl)ethanone scaffold is a highly versatile and reactive intermediate that provides a robust platform for the synthesis of biologically active molecules. The derivatives have demonstrated a wide spectrum of potential therapeutic applications, most notably in anticancer, antimicrobial, and enzyme inhibition contexts. The presence of both chloro and fluoro substituents appears to be a key factor in driving this activity, underscoring the value of strategic halogenation in drug design.
Future research should focus on expanding the structural diversity of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Elucidating the precise molecular targets and mechanisms of action for the most promising compounds will be crucial for their advancement as potential clinical candidates. The insights and protocols provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this promising chemical class.
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Role of 2-Chloro-1-(2-fluorophenyl)ethanone as a building block in organic synthesis
An In-depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: A Cornerstone Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of a Bifunctional Reagent
In the landscape of organic synthesis, the strategic value of a building block is often defined by its functional group arrangement, reactivity, and the ultimate structural complexity it can impart to a target molecule. 2-Chloro-1-(2-fluorophenyl)ethanone, an α-haloketone, stands out as a quintessential example of such a versatile precursor. Its structure marries two highly reactive centers: an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (SN2) due to the adjacent chloro group. This bifunctional nature is the key to its utility, enabling chemists to forge complex heterocyclic systems in a controlled and often high-yielding manner.[1]
The presence of the 2-fluorophenyl moiety is of particular significance in medicinal chemistry and agrochemistry. The fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, 2-Chloro-1-(2-fluorophenyl)ethanone serves as a critical gateway to a wide array of bioactive molecules, from central nervous system agents to potent fungicides. This guide provides a comprehensive overview of its properties, synthesis, and pivotal applications, offering field-proven insights for researchers in drug discovery and chemical development.
Core Characteristics and Synthesis
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective application in the laboratory. The key characteristics of 2-Chloro-1-(2-fluorophenyl)ethanone are summarized below.
| Property | Value | Source |
| Chemical Formula | C8H6ClFO | [3] |
| Molar Mass | 172.58 g/mol | [3] |
| Appearance | Crystalline powder / Flakes or Platelets | [3][4] |
| Melting Point | 47-50 °C | [4] |
| Boiling Point | 247 °C | [4] |
| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., ethanol, chloroform, DMF) | [3][4] |
| CAS Number | 456-04-2 | [4] |
Note: As a lachrymatory and corrosive substance, 2-Chloro-1-(2-fluorophenyl)ethanone should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4]
Synthesis of the Building Block
The most common and industrially scalable method for preparing 2-Chloro-1-(2-fluorophenyl)ethanone and its analogs is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring, in this case, fluorobenzene, with an acylating agent.
Workflow: Friedel-Crafts Acylation
Caption: General workflow for the synthesis of the target building block.
Experimental Rationale: The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which polarizes the C-Cl bond of chloroacetyl chloride, generating a highly electrophilic acylium ion.[5] Fluorobenzene then acts as the nucleophile, attacking the acylium ion to form the desired ketone after workup. The choice of a non-polar solvent like dichloromethane or nitrobenzene is crucial to facilitate the reaction while minimizing side reactions.[6]
Applications in Heterocyclic Synthesis
The true power of 2-Chloro-1-(2-fluorophenyl)ethanone is realized in its application as a precursor for diverse heterocyclic scaffolds. Its dual reactivity allows for the elegant construction of rings containing nitrogen and sulfur, which are prevalent in pharmaceuticals.
Gateway to Thiazoles: The Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[7] It involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or its derivatives.[7][8][9]
Mechanism Insight: The reaction initiates with an SN2 attack by the nucleophilic sulfur atom of the thioamide onto the α-carbon of 2-Chloro-1-(2-fluorophenyl)ethanone, displacing the chloride ion.[9] This is followed by an intramolecular cyclization where the nitrogen atom attacks the electrophilic carbonyl carbon. A final dehydration step yields the aromatic thiazole ring.[9] This method is renowned for its efficiency and broad substrate scope.[10][11][12]
Caption: Mechanistic workflow of the Hantzsch thiazole synthesis.
Protocol: Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole
-
Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq.) and thiourea (1.2 eq.) in absolute ethanol.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Work-up: Allow the reaction to cool to room temperature. Pour the mixture into cold water to precipitate the product.
-
Neutralization & Isolation: Neutralize the solution with a base (e.g., 5% NaHCO₃ solution) to facilitate complete precipitation.[9] Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Constructing the Benzodiazepine Core
Benzodiazepines are a major class of psychoactive drugs used for their anxiolytic, sedative, and anticonvulsant properties.[13] The 2-fluorophenyl substituent at the 5-position is a common feature in several potent benzodiazepines, including the hypnotic agent Flurazepam.[14][15] The synthesis of the 1,4-benzodiazepine core often relies on a 2-aminobenzophenone precursor, which can be acylated with a chloroacetyl group, setting the stage for cyclization.
Synthetic Strategy: A common pathway involves the reaction of a 2-amino-5-chloro-2'-fluorobenzophenone with chloroacetyl chloride. This forms a 2-(2-chloroacetamido)-5-chloro-2'-fluorobenzophenone intermediate. The subsequent intramolecular cyclization, typically mediated by ammonia or hexamethylenetetramine in the presence of ammonia, closes the seven-membered diazepine ring.[16] This step critically utilizes the α-chloro amide functionality, which is directly analogous to the reactivity of 2-Chloro-1-(2-fluorophenyl)ethanone.
Caption: Key steps in the synthesis of the Flurazepam benzodiazepine core.
Building Triazole-Based Agrochemicals
Triazole fungicides are a vital class of agrochemicals used to protect crops from fungal diseases.[17] Flutriafol is a systemic fungicide that contains a 1-(2-fluorophenyl)-1-(4-fluorophenyl)ethanol backbone. While industrial synthesis may use alternative routes, a valid and illustrative laboratory synthesis involves the reaction of an appropriate α-haloketone with 1,2,4-triazole.
Synthetic Approach: 2-Chloro-1-(2-fluorophenyl)ethanone can be reacted with a Grignard reagent derived from 4-bromofluorobenzene to form a tertiary alcohol. Alternatively, and more directly related to its building block utility, it can undergo nucleophilic substitution with the sodium salt of 1,2,4-triazole. In this reaction, the triazole anion displaces the chloride ion to form an α-triazolyl ketone. Subsequent reduction of the ketone functionality yields the final alcohol product.
Protocol: Synthesis of 1-(2-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Reagent Preparation: In a flask, combine 1,2,4-triazole (1.2 eq.) and a suitable base like potassium carbonate (1.5 eq.) in a polar aprotic solvent such as acetonitrile.[18]
-
Addition: Add 2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours, monitoring by TLC.[18]
-
Work-up: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the α-triazolyl ketone intermediate, which can then be reduced to the target alcohol (Flutriafol precursor).
Case Studies: From Medicine to Agriculture
Pharmaceutical Application: Flurazepam
Flurazepam is a hypnotic agent used for the short-term treatment of insomnia.[13] Its synthesis showcases the strategic incorporation of the 2-fluorophenyl group.
Retrosynthetic Logic: The core structure is the 1,4-benzodiazepine ring. The key disconnection is at the N1-C2 and N4-C5 bonds, leading back to a 2-(aminoalkyl)-amino-benzophenone derivative. This, in turn, originates from the cyclization of the 2-(chloroacetamido)-benzophenone intermediate as previously described.[16] The 2-fluorophenyl group, introduced early in the synthesis of the benzophenone starting material, is crucial for its pharmacological activity.
Agrochemical Application: Flutriafol
Flutriafol is a broad-spectrum triazole fungicide.[19] Its structure features a core ethanol scaffold substituted with a 2-fluorophenyl group, a 4-fluorophenyl group, and a 1,2,4-triazole moiety.[19][20]
Synthetic Connection: The synthesis of Flutriafol hinges on forming the C-N bond between the ethanol backbone and the triazole ring. As detailed in section 2.3, this can be achieved via nucleophilic substitution using an α-haloketone precursor. The 2-Chloro-1-(2-fluorophenyl)ethanone building block provides a direct route to install both the 2-fluorophenyl group and the reactive handle (the chloro group) needed for attaching the triazole heterocycle.
Conclusion
2-Chloro-1-(2-fluorophenyl)ethanone is far more than a simple chemical intermediate; it is a strategic and versatile building block that provides a direct and efficient entry point to a multitude of high-value chemical structures. Its inherent bifunctionality, combined with the desirable electronic properties conferred by the 2-fluorophenyl substituent, makes it an indispensable tool for synthetic chemists. From the construction of thiazole and benzodiazepine rings for pharmaceuticals to the assembly of triazole-based agrochemicals, its applications are both broad and impactful. The robust and well-understood reaction pathways it undergoes, such as the Hantzsch synthesis and nucleophilic substitutions, ensure its continued relevance and utility in both academic research and industrial-scale chemical production.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-1-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
A Note on This Guidance
Hazard Identification and Risk Profile
Based on the toxicological data of structurally similar chloro- and fluoro-substituted acetophenones, 2-Chloro-1-(2-fluorophenyl)ethanone should be treated as a hazardous substance with the potential for significant acute toxicity and irritant properties.[1][2][3][4]
Probable GHS Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]
-
Skin Irritation (Category 2): Causes skin irritation.[1][3][4]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4]
The primary routes of exposure are inhalation of dust or aerosols, skin and eye contact, and ingestion. The causality behind these hazards lies in the reactive nature of the α-chloro ketone moiety, which can act as an alkylating agent, and the general irritant properties of halogenated aromatic compounds.
Physical and Chemical Properties: A Comparative Overview
While specific data for 2-Chloro-1-(2-fluorophenyl)ethanone is limited, the properties of its analogues provide a useful reference point for anticipating its behavior.
| Property | 2-Chloro-1-(2-fluorophenyl)ethanone | 1-(2-Fluorophenyl)ethanone (Analogue) | 2'-Chloroacetophenone (Analogue) |
| CAS Number | 53688-17-8 | 445-27-2 | 2142-68-9 |
| Molecular Formula | C₈H₆ClFO | C₈H₇FO | C₈H₇ClO |
| Molecular Weight | 172.58 g/mol | 138.14 g/mol | 154.59 g/mol [3] |
| Appearance | Pale yellow solid[5] | Not specified | Not specified |
| Melting Point | 27-32 °C[5] | Not specified | Not specified |
| Boiling Point | No data available | Not specified | Not specified |
| Storage | Inert atmosphere, store in freezer, under -20°C[6] | Cool, dry, well-ventilated area[7] | Not specified |
Core Directive for Safe Handling and Storage
A proactive and informed approach is critical to mitigating the risks associated with 2-Chloro-1-(2-fluorophenyl)ethanone. The following protocols are designed to create a self-validating system of safety.
Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control for handling this compound is a certified chemical fume hood to minimize inhalation exposure.[8] Always ensure that the fume hood is functioning correctly before commencing work.
Mandatory PPE includes:
-
Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[2][9] A full-face shield should be worn when there is a significant risk of splashing.
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[1] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently, especially if contact with the compound occurs.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2]
Laboratory Handling Protocol
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly. Designate a specific area within the chemical fume hood for the handling of 2-Chloro-1-(2-fluorophenyl)ethanone.
-
Dispensing: As the compound is a low-melting solid, it may be supplied as a solid or a waxy substance. Handle as a solid to avoid generating dust. If melting is required for dispensing, do so in a closed vessel with gentle heating.
-
During Use: Avoid all contact with skin and eyes.[9] Do not eat, drink, or smoke in the laboratory.[1] Keep the container tightly closed when not in use.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Decontaminate all surfaces and equipment that have come into contact with the compound.
Storage
Store 2-Chloro-1-(2-fluorophenyl)ethanone in a tightly sealed container in a freezer at temperatures below -20°C, under an inert atmosphere.[6] The storage area should be cool, dry, and well-ventilated.[7] Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: A Step-by-Step Response
Immediate and appropriate action is crucial in the event of an exposure or spill.
First-Aid Measures
-
Inhalation: Move the individual to fresh air immediately.[1][9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures: Spill Cleanup Protocol
For small spills that can be managed by trained laboratory personnel:
-
Immediate Response: Alert others in the vicinity. Evacuate non-essential personnel. If the spill is outside a fume hood, prevent entry to the area.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in section 3.1.
-
Containment: For solid spills, gently cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10] Avoid generating dust. For liquid spills (if melted or in solution), create a dike around the spill with absorbent material.[10]
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]
-
Decontamination: Wipe the spill area with a cloth or paper towels dampened with a suitable solvent (e.g., isopropanol, ethanol), working from the outside in.[10] Place all cleaning materials into the hazardous waste container. Wash the spill area with soap and water.[10]
-
Post-Cleanup: Remove and dispose of all contaminated PPE as hazardous waste. Thoroughly wash hands and any exposed skin. Document the spill and cleanup procedure according to your institution's protocols.
For large spills, evacuate the area and contact your institution's emergency response team.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][10]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.[10]
-
Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.[10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]
Disposal Considerations
2-Chloro-1-(2-fluorophenyl)ethanone and any contaminated materials must be disposed of as hazardous waste. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems.[9] All disposal practices must be in accordance with local, state, and federal regulations.
Diagrams
Caption: Workflow for first aid response to exposure.
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Solubility of 2-Chloro-1-(2-fluorophenyl)ethanone in common organic solvents
An In-depth Technical Guide to the Solubility of 2-Chloro-1-(2-fluorophenyl)ethanone in Common Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-(2-fluorophenyl)ethanone is a halogenated acetophenone derivative frequently utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing stable formulations. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. While extensive quantitative public data is scarce, this document equips the research professional with the theoretical knowledge and practical methodologies required to generate reliable solubility data in-house.
Physicochemical Characterization of 2-Chloro-1-(2-fluorophenyl)ethanone
To predict solubility, one must first understand the molecule's intrinsic properties.
-
Chemical Structure:
-
The molecule features a polar carbonyl group (C=O) capable of acting as a hydrogen bond acceptor.
-
An aromatic fluorophenyl group introduces hydrophobicity and potential for π-π stacking interactions.
-
The presence of two electronegative halogens (chlorine and fluorine) contributes to the molecule's overall polarity and dipole moment.
-
-
Key Identifiers:
-
CAS Number: 50575-31-0
-
Molecular Formula: C₈H₆ClFO
-
Molecular Weight: 172.59 g/mol
-
This combination of polar and non-polar features suggests that 2-Chloro-1-(2-fluorophenyl)ethanone will exhibit varied solubility across the spectrum of common organic solvents, favoring those with moderate to high polarity.
Theoretical Principles of Solubility
The principle of "like dissolves like" governs solubility, where a solute dissolves best in a solvent that has a similar polarity. For 2-Chloro-1-(2-fluorophenyl)ethanone, the key interactions are:
-
Dipole-Dipole Interactions: The polar C=O bond and C-Cl/C-F bonds create a significant molecular dipole, allowing for strong interactions with polar solvents like acetone and ethyl acetate.
-
Hydrogen Bonding: While the molecule itself lacks a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This is a critical interaction in protic solvents such as methanol and ethanol, leading to high solubility. For instance, safety data sheets indicate it is very soluble in methanol.
-
Van der Waals Forces: These forces, particularly London dispersion forces, dominate in non-polar solvents like hexanes. Given the molecule's significant polar character, solubility in such solvents is expected to be limited.
The interplay of these forces can be visualized as follows:
Caption: Key intermolecular forces governing solubility.
Quantitative Solubility Profile
Precise, publicly available quantitative data for 2-Chloro-1-(2-fluorophenyl)ethanone is limited. The table below summarizes available qualitative information and provides a predictive framework based on solvent properties. Researchers are encouraged to use the protocol in Section 4 to generate quantitative data.
| Solvent | Solvent Type | Dielectric Constant (20°C) | Predicted Solubility | Qualitative Data |
| Methanol | Polar Protic | 33.0 | Very High | Very Soluble |
| Ethanol | Polar Protic | 24.5 | High | Likely Soluble |
| Acetone | Polar Aprotic | 20.7 | High | Likely Soluble |
| Acetonitrile | Polar Aprotic | 37.5 | High | Likely Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate | Likely Soluble |
| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate | Likely Soluble |
| Toluene | Non-Polar | 2.4 | Low | Likely Sparingly Soluble |
| Hexanes | Non-Polar | 1.9 | Very Low | Likely Insoluble |
Note: Predictions are based on theoretical principles. Experimental verification is essential.
Experimental Protocol: Isothermal Shake-Flask Method
To obtain reliable and reproducible solubility data, a standardized method such as the OECD Guideline 105 (Water Solubility), adapted for organic solvents, is recommended. This approach, also known as the shake-flask method, is considered the gold standard for determining the saturation solubility of a compound.
Principle
A surplus of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.
Experimental Workflow
Caption: Workflow for the Isothermal Shake-Flask Method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Causality: Add an excess of crystalline 2-Chloro-1-(2-fluorophenyl)ethanone to a series of glass vials, ensuring a visible amount of undissolved solid will remain at equilibrium. This confirms that the resulting solution is truly saturated.
-
Action: To 5 mL of each selected solvent (e.g., Methanol, Acetone, Toluene), add approximately 200 mg of the solute. The exact amount should be enough to ensure a solid phase remains.
-
-
Equilibration:
-
Causality: Continuous agitation over an extended period (24-48 hours) is crucial to ensure the system reaches a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A constant temperature bath is essential as solubility is highly temperature-dependent.
-
Action: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator set to 25°C (or the desired target temperature).
-
-
Phase Separation:
-
Causality: Before sampling, the undissolved solid must be completely separated from the liquid phase to avoid artificially inflating the measured concentration.
-
Action: Remove the vials from the shaker and let them stand in the same temperature bath for at least 2 hours to allow the solid to settle. Alternatively, for fine suspensions, centrifuge the vials at a moderate speed, ensuring no temperature change occurs.
-
-
Sampling and Preparation for Analysis:
-
Causality: A filtered aliquot of the supernatant ensures that only the dissolved solid is being measured. Immediate dilution prevents the solute from precipitating out of the saturated solution due to temperature fluctuations or solvent evaporation.
-
Action: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a calibrated pipette. Immediately pass the solution through a chemically compatible 0.22 µm syringe filter (e.g., PTFE) into a pre-weighed volumetric flask. Dilute with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Analysis:
-
Causality: A validated, specific analytical method is required for accurate quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal due to its specificity and sensitivity for aromatic ketones.
-
Action: Prepare a calibration curve using standard solutions of 2-Chloro-1-(2-fluorophenyl)ethanone of known concentrations. Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.
-
-
Calculation:
-
Causality: The final solubility value must account for the dilution factor used during sample preparation.
-
Action: Calculate the original concentration in the saturated solution using the formula:
-
Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor
-
-
Factors Influencing Solubility Measurements
-
Temperature: Solubility is highly sensitive to temperature. All measurements must be performed and reported at a specified, constant temperature.
-
Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Use high-purity (e.g., >99%) solute and analytical grade solvents.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is crucial to characterize the solid form used for the experiment (e.g., via XRD or DSC).
Conclusion
While a comprehensive public database on the solubility of 2-Chloro-1-(2-fluorophenyl)ethanone is not available, a robust understanding of its molecular structure allows for strong qualitative predictions. Its amphiphilic nature, combining a polar carbonyl core with a halogenated aromatic ring, suggests high solubility in polar protic and aprotic solvents and limited solubility in non-polar media. For drug development and process chemistry, where precision is non-negotiable, the Isothermal Shake-Flask Method detailed herein provides a reliable, gold-standard protocol for generating the precise quantitative data required for process optimization and formulation development.
References
-
OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. OECD Publishing. Retrieved from [Link]
A Technical Guide to the Applications of 2-Chloro-1-(2-fluorophenyl)ethanone
Abstract
2-Chloro-1-(2-fluorophenyl)ethanone is a versatile α-haloketone that serves as a pivotal building block in modern organic and medicinal chemistry. Its unique structural features—an electrophilic carbonyl carbon, a reactive α-chloro substituent, and a fluorinated phenyl ring—provide a powerful toolkit for the synthesis of a diverse array of complex molecules. This guide offers an in-depth exploration of the compound's reactivity and its critical applications, particularly in the construction of heterocyclic systems and as a key intermediate in the development of pharmaceutical agents. By synthesizing information from peer-reviewed literature and established chemical methodologies, this document aims to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the strategic value of 2-Chloro-1-(2-fluorophenyl)ethanone.
Introduction: Chemical Profile and Strategic Importance
2-Chloro-1-(2-fluorophenyl)ethanone, a member of the chlorinated acetophenone family, is a highly reactive and valuable intermediate in organic synthesis.[1] The presence of the α-chloro group renders the adjacent carbon atom highly susceptible to nucleophilic attack, a feature that chemists exploit for constructing carbon-carbon and carbon-heteroatom bonds.
The strategic incorporation of a fluorine atom on the phenyl ring is also of paramount importance. Fluorine's high electronegativity and small atomic radius can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] This "fluorine effect" is a well-established strategy in drug design, making fluorinated building blocks like 2-Chloro-1-(2-fluorophenyl)ethanone particularly sought after in the pharmaceutical industry.[2]
Core Reactivity Profile
The primary utility of 2-Chloro-1-(2-fluorophenyl)ethanone stems from its dual reactive centers, which allow for a variety of chemical transformations.
Figure 1: Core reactivity pathways of 2-Chloro-1-(2-fluorophenyl)ethanone.
Keystone Applications in Heterocyclic Synthesis
α-Haloketones are renowned as versatile precursors for synthesizing a wide range of heterocyclic compounds, owing to their ability to react with various di-nucleophilic reagents.[1] This reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of core scaffolds found in many biologically active molecules.
Synthesis of Thiazoles and Thiazolotriazoles
One of the most prominent applications is in the Hantzsch thiazole synthesis and related cyclization reactions. By reacting 2-Chloro-1-(2-fluorophenyl)ethanone with a thioamide or thiourea derivative, a thiazole ring can be efficiently constructed. This methodology is crucial for creating compounds with potential antibacterial and antifungal properties. For instance, substituted phenacyl bromides, which are structurally analogous to the title compound, are used to synthesize thiazolotriazoles that have shown significant antibacterial activity.[4]
Formation of Piperazine and Pyrazole Derivatives
The reaction of 2-Chloro-1-(2-fluorophenyl)ethanone with piperazine derivatives is another key application, leading to intermediates used in the synthesis of neurotropic, anti-inflammatory, and cardiotonic agents.[5][6] The piperazine moiety is frequently incorporated into drug candidates to improve their physicochemical properties and, consequently, their biological efficacy. For example, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is an important intermediate synthesized from related precursors.[5][6] Similarly, the compound can serve as a starting point for creating various pyrazole derivatives, which are known to possess a wide spectrum of biological activities.[7]
The general workflow for synthesizing such derivatives often involves a nucleophilic substitution reaction followed by further functionalization or cyclization steps.
Figure 2: Synthetic workflow for key heterocyclic derivatives.
Role in Medicinal Chemistry and Drug Development
The true value of 2-Chloro-1-(2-fluorophenyl)ethanone is most evident in its application as a building block for pharmaceuticals. The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting the importance of chlorinated intermediates in the industry.[4]
Intermediate for Antifungal Agents
The 2-fluorophenyl ethanone moiety is a structural component found in several antifungal agents. For example, the synthesis of fluconazole, a widely used antifungal drug, involves derivatives of difluorophenyl ethanone.[8] The synthetic strategies for creating fluconazole analogs often start with a substituted acetophenone, which is then halogenated to an α-haloketone intermediate, similar in reactivity to 2-Chloro-1-(2-fluorophenyl)ethanone. These intermediates are then elaborated to build the final triazole-containing drug molecule.[8]
| Drug Class | Precursor Type | Example Application | Reference |
| Antifungals | Di/Fluorophenyl ethanone | Synthesis of Fluconazole and its analogs | [8] |
| Anti-inflammatories | Piperazine ethanones | Intermediates for CCR1 antagonists | [5][6] |
| Antipsychotics | Phenylpiperazine derivatives | Building blocks for various CNS agents | |
| Antiarrhythmics | Chloroacetophenones | Base structure for certain antiarrhythmic drugs | [9] |
Table 1: Pharmaceutical applications of 2-Chloro-1-(2-fluorophenyl)ethanone and related structures.
Synthesis of Anti-inflammatory and CNS-Active Agents
Derivatives of 2-Chloro-1-(2-fluorophenyl)ethanone are instrumental in synthesizing compounds with anti-inflammatory and central nervous system (CNS) activity. As mentioned, its reaction with piperazine derivatives can lead to intermediates for CCR1 antagonists, a class of drugs investigated for treating inflammatory diseases.[5][6] The versatility of the α-chloro ketone allows for the attachment of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) to optimize drug candidates.
Exemplary Experimental Protocol
The following protocol details a representative synthesis of a piperazine-substituted ketone, a common step in the development of pharmaceutical intermediates. This procedure is adapted from methodologies described for similar compounds.[6]
Synthesis of 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone
Objective: To synthesize a key intermediate via nucleophilic substitution of a chloroacetyl group onto a piperazine derivative.
Materials:
-
1-(2-fluorobenzyl)piperazine
-
Chloroacetyl chloride
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Cold Water (H₂O)
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Reagents: Dissolve 1-(2-fluorobenzyl)piperazine (5.90 mmol) in 20 mL of dichloromethane (CH₂Cl₂). In a separate flask, prepare a solution of chloroacetyl chloride (7.15 mmol) in 10 mL of CH₂Cl₂.
-
Reaction Setup: Cool the solution of 1-(2-fluorobenzyl)piperazine to 0 °C using an ice bath.
-
Addition: Add the chloroacetyl chloride solution dropwise to the cooled piperazine solution under continuous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for approximately 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting piperazine material is consumed.
-
Work-up: Pour the reaction mixture into 50 mL of cold water. Neutralize the mixture by making it alkaline with a 10% aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer (CH₂Cl₂).
-
Purification: Wash the organic layer with water, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.
Causality: The use of a base (NaHCO₃) in the work-up is crucial to neutralize any excess acid (HCl) generated during the reaction and to deprotonate any protonated amine, ensuring the final product is in its neutral form for efficient extraction into the organic solvent. Cooling the initial reaction to 0 °C helps to control the exothermicity of the acylation reaction.
Conclusion
2-Chloro-1-(2-fluorophenyl)ethanone is a strategically vital chemical intermediate whose value is underscored by its high reactivity and the advantageous properties conferred by its fluorine substituent. Its role as a versatile building block for constructing complex heterocyclic systems makes it indispensable in both academic research and industrial-scale synthesis. For professionals in drug development, this compound offers a reliable and efficient starting point for creating novel pharmaceutical agents targeting a wide range of diseases, from fungal infections to inflammatory conditions. A thorough understanding of its reaction pathways and applications is essential for leveraging its full synthetic potential.
References
[4] G. S. S. S. K. G, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
[1] Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. Retrieved from [Link]
[5] Zhang, B., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
[6] Zhang, B., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. PubMed Central. Retrieved from [Link]
[7] Naik, C. G., & Malik, G. M. (2010). Synthesis of Chloro Pyrazolone Derivatives and their Biological Activities. Oriental Journal of Chemistry. Retrieved from [Link]
Mlostoń, G., Shermolovich, Y., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. ZORA (Zurich Open Repository and Archive). Retrieved from [Link]
[10] El-Maghraby, M. A. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences. Retrieved from [Link]
[3] Wang, T., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central. Retrieved from [Link]
[11] Nenajdenko, V. G. (Ed.). (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved from [Link]
[12] ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
[13] PubChem. (n.d.). 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. Retrieved from [Link]
[8] Szymański, P., et al. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. Retrieved from [Link]
Zhang, B., et al. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. PubMed Central. Retrieved from [Link]
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A Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone for Advanced Research
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with 2-Chloro-1-(2-fluorophenyl)ethanone. It moves beyond a simple data sheet to provide actionable insights into its procurement, synthesis, quality control, and application, grounded in established scientific principles.
Strategic Overview: Significance and Physicochemical Profile
2-Chloro-1-(2-fluorophenyl)ethanone, a halogenated acetophenone derivative, is a pivotal intermediate in organic synthesis. Its structural motifs—the ortho-fluorinated phenyl ring and the α-chloro ketone—make it a versatile building block for constructing more complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors. The chlorine atom provides a reactive site for nucleophilic substitution, while the fluorine atom can modulate the electronic properties and metabolic stability of target molecules. Chlorinated and fluorinated compounds are integral to modern drug discovery, with a significant percentage of FDA-approved drugs containing these halogens.[1][2]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 53688-17-8 | [3] |
| Molecular Formula | C₈H₆ClFO | [3][4] |
| Molecular Weight | 172.58 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| InChI Key | XIRBMNOJVJCHTR-UHFFFAOYSA-N |[4] |
Commercial Availability and Supplier Landscape
Procuring high-quality starting materials is a critical, non-trivial step in any research campaign. The commercial availability of 2-Chloro-1-(2-fluorophenyl)ethanone is robust, with numerous suppliers offering various grades and quantities suitable for laboratory-scale research up to pilot-scale synthesis.
Causality in Supplier Selection: The choice of supplier should not be based solely on price. Key differentiators include the comprehensiveness of the Certificate of Analysis (CoA), demonstrated lot-to-lot consistency, and the availability of detailed safety data sheets (SDS). For GMP-regulated environments, suppliers with robust quality management systems (e.g., ISO 9001 certification) are strongly preferred.[4]
Table 2: Representative Commercial Suppliers
| Supplier | Noted For | Available Scales |
|---|---|---|
| Simson Pharma Limited | Drug impurity standards and research chemicals, provides CoA. | Custom |
| CymitQuimica | Research quantities with specified purities (e.g., 97%). | 50mg - 1g |
| BLDpharm | Online ordering for research quantities. | Custom |
| Gentaur | Laboratory chemicals for US, UK, & Europe distribution. | Custom |
This table is illustrative and not exhaustive. Researchers should conduct their own due diligence.
Synthesis Pathway: The Friedel-Crafts Acylation
Understanding the synthesis of this intermediate is crucial for anticipating potential impurities. The most common industrial route is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.
Mechanism Insight: This reaction is a classic electrophilic aromatic substitution. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is employed to polarize the C-Cl bond of chloroacetyl chloride, generating a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich fluorobenzene ring. The ortho- and para-directing effect of the fluorine atom, combined with steric hindrance, favors the formation of the para-substituted product, but the ortho-isomer (the target compound) is also formed and must be separated. Innovations in this process include the use of ionic liquids as recyclable catalysts to simplify the process and enhance industrial viability.[5]
Below is a diagram illustrating the logical workflow of this synthesis.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caslab.com [caslab.com]
- 4. 2-chloro-1-(2-fluorophenyl)ethan-1-one | CymitQuimica [cymitquimica.com]
- 5. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone
Abstract
These application notes provide a comprehensive and technically detailed guide for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical and agrochemical research. The protocol focuses on the direct α-chlorination of 2-fluoroacetophenone using sulfuryl chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization to ensure a reproducible and safe synthesis.
Introduction and Significance
2-Chloro-1-(2-fluorophenyl)ethanone is a halogenated aromatic ketone. α-Haloketones are highly valuable synthetic building blocks due to the reactivity of the carbon-halogen bond, making them susceptible to nucleophilic substitution.[1] This reactivity allows for the construction of more complex molecular architectures, rendering the title compound a crucial precursor for various biologically active molecules. The presence of the fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
The synthesis described herein involves the electrophilic chlorination at the α-carbon of the ketone, a fundamental transformation in organic synthesis. While various chlorinating agents exist, sulfuryl chloride (SO₂Cl₂) is often the reagent of choice for the α-chlorination of aryl ketones, offering high efficiency.[1][2] This guide provides a robust and validated protocol for this specific transformation.
Reaction Principle and Mechanism
The conversion of 2-fluoroacetophenone to 2-Chloro-1-(2-fluorophenyl)ethanone proceeds via an acid-catalyzed electrophilic α-substitution.
Mechanism:
-
Enolization: The reaction is typically initiated by an acid catalyst (often HCl, generated in situ from the reaction of sulfuryl chloride with trace moisture or an alcohol co-solvent). The carbonyl oxygen of 2-fluoroacetophenone is protonated, increasing the acidity of the α-protons. A subsequent deprotonation of the α-carbon leads to the formation of the corresponding enol tautomer.
-
Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic chlorine atom of sulfuryl chloride (SO₂Cl₂).
-
Intermediate Collapse: This attack forms a new C-Cl bond and a transient intermediate. This intermediate then collapses, eliminating a proton and regenerating the carbonyl group to yield the final product, 2-Chloro-1-(2-fluorophenyl)ethanone. Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are also formed.
This mechanism explains the regioselectivity of the chlorination at the α-position to the carbonyl group.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 2-Fluoroacetophenone | ≥98% | Sigma-Aldrich | 445-27-2 |
| Sulfuryl Chloride (SO₂Cl₂) | ≥97% | Sigma-Aldrich | 7791-25-5 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 |
| Saturated Sodium Bicarbonate | ACS Reagent | VWR | 144-55-8 |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (50 mL)
-
Thermometer
-
Ice/water bath
-
Gas outlet/scrubber (for HCl and SO₂ byproducts)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for purification (chromatography column or recrystallization dishes)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution. Place the flask in an ice/water bath on a magnetic stirrer.
-
Charge Reactant: Add 2-fluoroacetophenone (10.0 g, 72.4 mmol) and anhydrous dichloromethane (100 mL) to the flask. Stir the mixture until the ketone is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using the ice bath.
-
Addition of Chlorinating Agent: Charge the dropping funnel with sulfuryl chloride (9.77 g, 72.4 mmol, 1.0 eq.). Add the sulfuryl chloride dropwise to the stirred ketone solution over approximately 30-45 minutes. Causality Note: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent over-chlorination. Maintain the internal temperature below 10 °C throughout the addition.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The starting material should show a higher Rf value than the more polar product. The reaction is complete when the spot corresponding to 2-fluoroacetophenone is no longer visible.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice and 100 mL of saturated sodium bicarbonate solution. Safety Note: This step must be performed slowly in a fume hood as it neutralizes residual acid and quenches unreacted sulfuryl chloride, leading to vigorous gas evolution (CO₂, SO₂).
-
Work-up and Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine all organic layers.
-
Wash the combined organic phase with 100 mL of water, followed by 100 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.
Purification
The crude 2-Chloro-1-(2-fluorophenyl)ethanone can be purified by one of the following methods:
-
Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system such as hexanes or an ethanol/water mixture.
-
Flash Column Chromatography: Purify the crude oil using a silica gel column, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate). Collect fractions and combine those containing the pure product as determined by TLC.
Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) are approximately 7.9-8.0 (m, 1H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), and 4.7 (s, 2H, -CH₂Cl).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals around δ 191.0 (C=O), 162.5 (d, J ≈ 250 Hz, C-F), and 46.0 (-CH₂Cl), along with other aromatic carbon signals.
-
Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 in an approximate 3:1 ratio, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl).
-
Infrared (IR, neat): Characteristic absorption bands are expected around 1690-1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic stretch).
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the synthesis.
Caption: Workflow for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone.
Critical Safety Considerations
Handling the reagents for this synthesis requires strict adherence to safety protocols.
-
Sulfuryl Chloride (SO₂Cl₂):
-
Hazards: Highly corrosive, toxic, and a lachrymator. Reacts violently with water, alcohols, and bases, releasing toxic gases (HCl, SO₂).[3][4] Fatal if inhaled.[3]
-
Handling: Must be handled exclusively in a certified chemical fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, a face shield, and a flame-resistant lab coat.[5] Ensure an emergency safety shower and eyewash station are immediately accessible.[6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] Containers may develop pressure and should be opened carefully.[6]
-
-
Dichloromethane (DCM):
-
Hazards: Volatile and a suspected carcinogen.
-
Handling: Use in a well-ventilated fume hood and avoid inhalation of vapors.
-
-
Reaction Byproducts: The reaction generates HCl and SO₂ gases, which are corrosive and toxic. The reaction apparatus must be vented to a base scrubber to neutralize these gases before they are released into the fume hood exhaust.
-
Waste Disposal: All chlorinated organic waste must be collected in a designated hazardous waste container. The aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.
By following these detailed notes and protocols, researchers can safely and efficiently synthesize 2-Chloro-1-(2-fluorophenyl)ethanone for its application in further chemical discovery and development.
References
- Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
- Swamy, T., Kumar, A. S., & Kumar, K. S. (2012). A simple and efficient protocol for α-monochlorination of ketones using NH₄Cl/Oxone®. Chemistry Letters, 41(4), 432-434.
- Masilamani, D., & Rogic, M. M. (1981). Facile conversion of ketones to α-chloro ketones by sulfuryl chloride in the presence of an alcohol. The Journal of Organic Chemistry, 46(22), 4486-4489.
- Google Patents. (2021).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10004, 2-Chloro-1-(2-fluorophenyl)ethanone. Retrieved from [Link]
-
SD Fine-Chem. (n.d.). Sulphuryl Chloride Safety Data Sheet. [Link]
-
Pande, S., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). [Link]
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- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 5. nbinno.com [nbinno.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Application of 2-Chloro-1-(2-fluorophenyl)ethanone in pharmaceutical intermediate synthesis
An In-Depth Technical Guide to the Application of 2-Chloro-1-(2-fluorophenyl)ethanone in Pharmaceutical Intermediate Synthesis
Authored by a Senior Application Scientist
This document provides a detailed exploration of 2-Chloro-1-(2-fluorophenyl)ethanone, a pivotal starting material and intermediate in the synthesis of contemporary active pharmaceutical ingredients (APIs). As an α-haloketone, its inherent reactivity, combined with the electronic influence of the fluorine substituent, makes it a versatile building block for constructing complex molecular architectures. This guide is intended for researchers, medicinal chemists, and process development scientists, offering both a high-level overview of its applications and detailed, actionable protocols for key synthetic transformations.
The Strategic Importance of 2-Chloro-1-(2-fluorophenyl)ethanone in Medicinal Chemistry
2-Chloro-1-(2-fluorophenyl)ethanone, CAS No. 50576-50-6, belongs to a class of chlorinated acetophenones that are widely recognized as valuable intermediates in organic synthesis.[1] Its utility stems from two primary structural features:
-
The α-Chloro Ketone Moiety: This functional group is highly susceptible to nucleophilic substitution. The electrophilic carbonyl carbon activates the adjacent α-carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is the cornerstone of its application in building heterocyclic systems and introducing diverse side chains.[1]
-
The 2-Fluorophenyl Ring: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the ketone. Furthermore, the incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.[2]
These features make 2-Chloro-1-(2-fluorophenyl)ethanone a sought-after precursor, particularly in the synthesis of azole antifungal agents and compounds targeting the central nervous system (CNS).
Core Application I: Synthesis of Azole Antifungal Agents
The 1,2,4-triazole ring is a core structural motif in many highly successful antifungal drugs, including fluconazole and epoxiconazole.[3] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. 2-Chloro-1-(2-fluorophenyl)ethanone serves as an excellent precursor for installing the essential phenacyl-triazole pharmacophore.
Logical Workflow: From Precursor to Antifungal Core
The primary transformation involves the nucleophilic substitution of the chloride atom by the nitrogen of a triazole ring. This reaction is fundamental to creating intermediates that can be further elaborated into final drug molecules.
Caption: Synthetic pathway from 2-Chloro-1-(2-fluorophenyl)ethanone to azole antifungal APIs.
Application Protocol 1: Synthesis of 1-(2-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol details the synthesis of a key intermediate analogous to DFTA, the precursor to fluconazole.[3] The reaction proceeds via a standard SN2 mechanism. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, leaving the triazole anion highly nucleophilic.
Table 1: Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Chloro-1-(2-fluorophenyl)ethanone | 50576-50-6 | 172.59 | 1.0 | 10.0 g |
| 1H-1,2,4-Triazole | 288-88-0 | 69.07 | 1.1 | 4.4 g |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 | 11.9 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 100 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 1H-1,2,4-triazole (4.4 g, 1.1 eq) and anhydrous potassium carbonate (11.9 g, 1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature to ensure good dispersion. The base deprotonates the triazole, forming the nucleophilic triazolide anion in situ.
-
Substrate Addition: Dissolve 2-Chloro-1-(2-fluorophenyl)ethanone (10.0 g, 1.0 eq) in 20 mL of DMF and add it dropwise to the stirring suspension over 20-30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into 500 mL of cold deionized water with stirring. A precipitate of the product should form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure 1-(2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
-
Drying: Dry the purified solid in a vacuum oven at 50°C to a constant weight. A typical yield for this reaction is in the range of 80-90%.
Core Application II: Synthesis of CNS-Active Agents
Piperazine derivatives are a well-established class of compounds with a wide range of pharmacological activities, including neurotropic and anti-inflammatory effects.[4][5] The reaction of 2-Chloro-1-(2-fluorophenyl)ethanone with various substituted piperazines provides a straightforward entry into novel phenacylpiperazine scaffolds, which are key intermediates for drugs targeting the central nervous system.[6]
Application Protocol 2: Synthesis of 1-(4-(2-Fluorobenzyl)piperazin-1-yl)-2-phenylethanone Analogues
This protocol describes the N-alkylation of a piperazine derivative. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
Table 2: Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Chloro-1-(2-fluorophenyl)ethanone | 50576-50-6 | 172.59 | 1.0 | 5.0 g |
| 1-(2-Fluorobenzyl)piperazine | 23793-31-9 | 194.25 | 1.05 | 5.9 g |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 | 4.2 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 75 mL |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(2-fluorobenzyl)piperazine (5.9 g, 1.05 eq) and triethylamine (4.2 mL, 1.2 eq) in 50 mL of dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Substrate Addition: Dissolve 2-Chloro-1-(2-fluorophenyl)ethanone (5.0 g, 1.0 eq) in 25 mL of DCM. Add this solution dropwise to the cooled piperazine solution over 30 minutes. Maintaining a low temperature controls the rate of reaction and minimizes side products.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction by TLC.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acid) and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude material can be purified via column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure product. A typical yield is 75-85%.
Core Application III: Precursor for Epoxiconazole-Type Intermediates
Several synthetic routes for the fungicide epoxiconazole involve the creation of a tertiary alcohol intermediate, often via a Grignard reaction.[7] 2-Chloro-1-(2-fluorophenyl)ethanone can serve as the electrophilic ketone partner in such reactions, leading to intermediates like 1-chloro-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-propanol, albeit with a different substitution pattern on the ketone. This demonstrates its utility in carbon-carbon bond-forming reactions to build complex scaffolds.
Caption: Grignard reaction workflow for synthesizing tertiary alcohol intermediates.
Application Protocol 3: Grignard Addition to form a Tertiary Alcohol
This protocol outlines a Grignard reaction, a powerful tool for C-C bond formation. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards water. Diethoxymethane or THF are often used as solvents.[7]
Table 3: Reagents and Materials
| Reagent | CAS No. | MW ( g/mol ) | Molar Eq. | Amount |
| Magnesium Turnings | 7439-95-4 | 24.31 | 1.2 | 0.85 g |
| 2-Chlorobenzyl Chloride | 611-19-8 | 161.03 | 1.1 | 5.2 g |
| 2-Chloro-1-(2-fluorophenyl)ethanone | 50576-50-6 | 172.59 | 1.0 | 5.0 g |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | 100 mL |
| Saturated Ammonium Chloride Sol. | - | - | - | As needed |
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, place magnesium turnings (0.85 g, 1.2 eq). Add 20 mL of anhydrous THF.
-
Initiation: Add a small crystal of iodine to activate the magnesium surface. Add a small portion (approx. 10%) of a solution of 2-chlorobenzyl chloride (5.2 g, 1.1 eq) in 30 mL of anhydrous THF. Gentle warming may be required to initiate the reaction, evidenced by bubble formation and disappearance of the iodine color.
-
Grignard Formation: Once initiated, add the remaining 2-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of the Grignard reagent.
-
Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0°C. Separately, dissolve 2-Chloro-1-(2-fluorophenyl)ethanone (5.0 g, 1.0 eq) in 50 mL of anhydrous THF. Add this ketone solution dropwise to the Grignard reagent, maintaining the temperature between 0-5°C.[7]
-
Reaction & Quenching: Stir the reaction at 0°C for 1 hour after addition is complete. Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude tertiary alcohol by column chromatography on silica gel.
Safety and Handling Considerations
2-Chloro-1-(2-fluorophenyl)ethanone is a corrosive and lachrymatory substance.[8] It can cause severe skin burns and eye damage. All handling must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Thermal decomposition may produce toxic fumes of hydrogen chloride and hydrogen fluoride.[8]
Conclusion
2-Chloro-1-(2-fluorophenyl)ethanone is a high-value, versatile intermediate whose reactivity is central to the efficient synthesis of important pharmaceutical agents. Its ability to undergo facile nucleophilic substitution and participate in robust carbon-carbon bond-forming reactions allows for the construction of complex azole antifungal and piperazine-based CNS drug candidates. The protocols outlined in this guide provide a practical framework for leveraging this key building block in drug discovery and development programs.
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Application Notes and Protocols: Synthesis of Azole Antifungal Agents Utilizing 2-Chloro-1-(halophenyl)ethanone Scaffolds
Introduction: The Central Role of Halogenated Acetophenones in Antifungal Drug Synthesis
The global rise in invasive fungal infections, coupled with increasing resistance to existing treatments, has created an urgent need for the development of novel and effective antifungal agents.[1] Among the most successful classes of antifungal drugs are the azoles, which are characterized by a five-membered heterocyclic ring containing at least one nitrogen atom.[2][3] These compounds, including widely used drugs like Fluconazole and Voriconazole, are cornerstones in modern medicine for treating a spectrum of fungal pathogens.[4][5]
A critical starting material in the synthesis of many potent triazole antifungals is the halogenated α-chloroacetophenone scaffold, exemplified by 2-Chloro-1-(2-fluorophenyl)ethanone and its di-substituted analog, 2-chloro-1-(2,4-difluorophenyl)ethanone . The reactivity of the α-chloro group provides a perfect electrophilic site for nucleophilic substitution, while the halogenated phenyl ring is a key pharmacophoric element for binding to the fungal target enzyme.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols for the synthesis of key azole intermediates and final drug compounds but also delves into the causality behind the experimental choices, ensuring a blend of practical methodology and theoretical understanding.
Mechanism of Action: How Azole Antifungals Inhibit Fungal Growth
The efficacy of azole antifungals stems from their specific and potent inhibition of a crucial fungal enzyme: lanosterol 14-α-demethylase , a fungal cytochrome P450-dependent enzyme (CYP51).[1][2][6] This enzyme is vital for the biosynthesis of ergosterol, which is the primary sterol component of the fungal cell membrane and is functionally analogous to cholesterol in mammalian cells.[4][7]
The mechanism proceeds as follows:
-
Binding: The nitrogen atom (N4) of the triazole ring in the drug molecule coordinates with the heme iron atom within the active site of the CYP51 enzyme.[6]
-
Inhibition: This binding event blocks the natural substrate, lanosterol, from accessing the active site.
-
Depletion and Accumulation: The inhibition of CYP51 leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14-α-methylated sterol precursors.[2][8]
-
Cell Membrane Disruption: The altered sterol composition disrupts the packing of phospholipids, compromising the fungal cell membrane's integrity and fluidity. This affects the activity of membrane-bound enzymes and ultimately inhibits fungal growth and replication, leading to a fungistatic effect.[1][4]
Caption: Workflow for the synthesis of the α-triazolyl acetophenone intermediate.
Materials:
-
2-Chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq)
-
1,2,4-Triazole (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-1-(2,4-difluorophenyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq). Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.5 M).
-
Causality Note: Potassium carbonate is employed as a mild, solid base. It is sufficient to deprotonate the N1-H of the triazole, creating the nucleophile, without promoting side reactions like self-condensation of the ketone. Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting chloroacetophenone spot indicates completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃ and KCl byproduct) and wash the filter cake with a small amount of ethyl acetate.
-
Extraction and Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the target intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, typically as a solid. [6]Further purification can be achieved by recrystallization if necessary.
Application Protocol 1: Multi-step Synthesis of Fluconazole
Fluconazole, a bis-triazole antifungal, is synthesized from the α-triazolyl acetophenone intermediate via a two-step sequence involving epoxidation followed by nucleophilic ring-opening. [9][10][11]
Caption: Synthetic workflow for the conversion of the intermediate to Fluconazole.
Step B: Epoxidation via Corey-Chaykovsky Reaction
Materials:
-
1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq)
-
Trimethylsulfoxonium iodide (1.1 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 eq)
-
Toluene and Water (as a biphasic solvent system)
-
Phase Transfer Catalyst (e.g., TBAB, optional but recommended)
Procedure:
-
Reagent Preparation: In a reaction vessel, prepare a solution of NaOH or KOH in water. In a separate flask, suspend trimethylsulfoxonium iodide in toluene.
-
Reaction: To the suspension of trimethylsulfoxonium iodide, add the α-triazolyl acetophenone intermediate and the phase transfer catalyst. With vigorous stirring, add the aqueous base solution portion-wise, maintaining the temperature below 30°C.
-
Causality Note: The base deprotonates the trimethylsulfoxonium salt to form the sulfur ylide, which is the active nucleophile. The ylide attacks the carbonyl carbon of the ketone. A subsequent intramolecular SN2 reaction displaces dimethyl sulfoxide (DMSO) to form the stable three-membered epoxide ring. A phase transfer catalyst helps shuttle the hydroxide ion into the organic phase to facilitate ylide formation.
-
-
Work-up: After stirring for 2-4 hours at room temperature, monitor for completion by TLC. Add water and ethyl acetate to the reaction mixture. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude oxirane intermediate. [9][11]
Step C: Epoxide Ring-Opening to Form Fluconazole
Materials:
-
Crude oxirane intermediate from Step B (1.0 eq)
-
1,2,4-Triazole (1.5-2.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) (1.5-2.0 eq)
-
Dimethylformamide (DMF) or Ethanol (as solvent)
Procedure:
-
Reaction Setup: In a flask, combine the crude oxirane intermediate, 1,2,4-triazole, and the base in the chosen solvent (DMF or ethanol).
-
Reaction: Heat the mixture to reflux (for ethanol) or around 100-120°C (for DMF) for 15-24 hours. [10] * Causality Note: The base deprotonates the second equivalent of 1,2,4-triazole, which then acts as a nucleophile. It attacks one of the carbon atoms of the strained epoxide ring (typically the less sterically hindered one), leading to ring-opening and the formation of the secondary alcohol characteristic of Fluconazole.
-
Isolation and Purification: Cool the reaction mixture to room temperature. If using DMF, pour the mixture into water to precipitate the crude product. If using ethanol, filter any salts and concentrate the filtrate. [10]The crude solid can be collected by filtration.
-
Final Purification: The crude Fluconazole is purified by recrystallization from a suitable solvent, such as water or an ethyl acetate/hexane mixture, to yield the final product with high purity. [11]
Application Note: Synthesis of Voriconazole
The same α-triazolyl acetophenone intermediate can be divergently used to synthesize more complex second-generation triazoles like Voriconazole. The key difference is the introduction of a substituted pyrimidine side chain. This is typically achieved via a condensation reaction, often utilizing organometallic reagents. [12][13][14] The reaction involves the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a pyrimidine derivative, such as 4-chloro-6-ethyl-5-fluoropyrimidine or 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, in the presence of an organometallic reagent like an organolithium (e.g., LDA) or activated zinc. [13][14]This complex reaction builds the carbon skeleton of Voriconazole, which then undergoes further steps like reduction and chiral resolution to obtain the final enantiomerically pure drug.
Data Summary and Characterization
The following table summarizes typical parameters for the synthesis of the key intermediate. Yields and purity are representative and may vary based on reaction scale and purification efficacy.
| Parameter | Value | Notes |
| Reaction | Nucleophilic substitution | SN2 mechanism |
| Starting Material | 2-Chloro-1-(2,4-difluorophenyl)ethanone | Halogenated α-chloroacetophenone |
| Nucleophile | 1,2,4-Triazole | Forms the core of the antifungal |
| Base | K₂CO₃ (Potassium Carbonate) | Mild, heterogeneous base |
| Solvent | Acetonitrile | Polar aprotic solvent |
| Temperature | Reflux (~82°C) | Provides sufficient energy for reaction |
| Reaction Time | 4-6 hours | Monitorable by TLC |
| Typical Yield | 75-90% | For the α-triazolyl acetophenone intermediate |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, HPLC | To confirm structure and purity |
Safety and Handling Precautions
All synthetic procedures must be conducted in a well-ventilated chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
2-Chloro-1-(halophenyl)ethanones: These compounds are lachrymators and are corrosive. They can cause severe skin burns and eye damage. [15]Avoid inhalation of dust or vapors and prevent any contact with skin and eyes. [16]* 1,2,4-Triazole: Harmful if swallowed.
-
Potassium Carbonate/Sodium Hydroxide: Corrosive bases. Avoid contact with skin and eyes.
-
Solvents (Acetonitrile, Toluene, DMF): Flammable and toxic. Handle with care and avoid ignition sources.
-
Trimethylsulfoxonium Iodide: Irritant.
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Do not dispose of organic solvents or halogenated compounds down the drain.
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Synthesis of Novel Heterocyclic Compounds from 2-Chloro-1-(2-fluorophenyl)ethanone: An Application Guide
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the synthesis of a diverse range of novel heterocyclic compounds utilizing the versatile starting material, 2-Chloro-1-(2-fluorophenyl)ethanone. This α-haloketone is a valuable building block for the construction of medicinally relevant scaffolds, including thiazoles, imidazoles, oxazoles, and benzodiazepines. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to facilitate the synthesis of these important classes of compounds. The protocols have been designed to be self-validating, with an emphasis on explaining the rationale behind experimental choices to ensure reproducibility and successful outcomes.
Introduction
Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring system. The unique electronic and steric properties of these rings enable them to interact with a wide array of biological targets with high specificity and affinity. The α-haloketone, 2-Chloro-1-(2-fluorophenyl)ethanone, is a particularly attractive starting material for the synthesis of such compounds due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chloro substituent, which is susceptible to nucleophilic attack. The presence of a fluorine atom on the phenyl ring can also impart desirable pharmacokinetic properties to the final compounds, such as enhanced metabolic stability and binding affinity.
This guide details the synthesis of four major classes of heterocyclic compounds from 2-Chloro-1-(2-fluorophenyl)ethanone:
-
Thiazoles: Synthesized via the renowned Hantzsch thiazole synthesis.
-
Imidazoles: Prepared through the condensation with amidines.
-
Oxazoles: Accessible via a multi-step sequence involving the Robinson-Gabriel synthesis.
-
Benzodiazepines: Constructed through a convergent synthetic strategy.
Each section will provide a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and key experimental considerations to ensure successful synthesis.
PART 1: Synthesis of 2-Amino-4-(2-fluorophenyl)thiazole via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring, involving the reaction of an α-haloketone with a thioamide or thiourea.[1][2] In this protocol, 2-Chloro-1-(2-fluorophenyl)ethanone is reacted with thiourea to yield the corresponding 2-aminothiazole derivative.
Reaction Pathway & Mechanism
The reaction proceeds via a two-step mechanism. The first step is a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, displacing the chloride ion in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the electrophilic carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.[3]
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol
Materials:
-
2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (absolute)
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-1-(2-fluorophenyl)ethanone in absolute ethanol.
-
Add thiourea to the solution and stir to dissolve.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Neutralize the solution with a 5% aqueous sodium bicarbonate solution.
-
Collect the precipitate by filtration using a Büchner funnel, and wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain the crude 2-Amino-4-(2-fluorophenyl)thiazole.
-
The crude product can be further purified by recrystallization from ethanol.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [4][5] |
| Reaction Time | 2-4 hours | [6] |
| Purity (crude) | >90% |
PART 2: Synthesis of 2-Substituted-4-(2-fluorophenyl)imidazole
The synthesis of imidazoles from α-haloketones and amidines is a robust and widely used method.[7][8] This protocol describes an optimized and scalable procedure using an aqueous-organic solvent system, which avoids the use of chlorinated solvents and often provides high yields of the desired product without the need for column chromatography.[9]
Reaction Pathway & Mechanism
The reaction begins with the nucleophilic attack of the more basic nitrogen of the amidine on the α-carbon of 2-Chloro-1-(2-fluorophenyl)ethanone, displacing the chloride. The resulting intermediate undergoes a cyclization reaction, with the other nitrogen of the amidine moiety attacking the carbonyl carbon. A subsequent dehydration step leads to the formation of the aromatic imidazole ring. The use of a weak base like potassium bicarbonate is crucial to neutralize the hydrochloric acid formed during the reaction without promoting significant hydrolysis of the α-haloketone.
Caption: Imidazole Synthesis from α-Haloketone and Amidine.
Experimental Protocol
Materials:
-
2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.1 eq)
-
Potassium bicarbonate (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the amidine hydrochloride and potassium bicarbonate.
-
Add a mixture of THF and deionized water (e.g., 4:1 v/v).
-
Heat the mixture to a vigorous reflux with stirring.
-
In a separate flask, dissolve 2-Chloro-1-(2-fluorophenyl)ethanone in THF.
-
Add the solution of the α-haloketone dropwise to the refluxing amidine mixture over 30 minutes.
-
Continue refluxing for 2-3 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or flash column chromatography if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 80-90% | [9] |
| Reaction Time | 2-3 hours | [9] |
| Purity (after workup) | >95% | [7] |
PART 3: Synthesis of 4-(2-fluorophenyl)oxazole via Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles from 2-acylamino-ketones.[10][11] This requires a two-step process starting from 2-Chloro-1-(2-fluorophenyl)ethanone: first, the synthesis of the 2-acylamino-ketone intermediate, followed by its cyclodehydration to the oxazole.
Reaction Pathway & Mechanism
Step 1: Synthesis of the 2-Acylamino-ketone Intermediate
This step involves the nucleophilic substitution of the chloride in 2-Chloro-1-(2-fluorophenyl)ethanone with an amide (e.g., benzamide). The reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Step 2: Robinson-Gabriel Cyclodehydration
The 2-acylamino-ketone intermediate is then treated with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide. The mechanism involves the protonation of the amide carbonyl oxygen, followed by an intramolecular nucleophilic attack of the ketone carbonyl oxygen onto the activated amide carbon. A subsequent dehydration cascade leads to the formation of the aromatic oxazole ring.[12]
Caption: Two-step Synthesis of Oxazoles.
Experimental Protocol
Step 1: Synthesis of 2-Benzamido-1-(2-fluorophenyl)ethanone
Materials:
-
2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq)
-
Benzamide (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-1-(2-fluorophenyl)ethanone and benzamide in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 2: Synthesis of 2-Phenyl-4-(2-fluorophenyl)oxazole
Materials:
-
2-Benzamido-1-(2-fluorophenyl)ethanone (from Step 1)
-
Concentrated sulfuric acid
Procedure:
-
Carefully add the 2-acylamino-ketone intermediate to concentrated sulfuric acid with cooling in an ice bath.
-
Stir the mixture at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., aqueous ammonia).
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
Quantitative Data
| Parameter | Step 1 Yield | Step 2 Yield | Overall Yield |
| Typical Value | 70-80% | 75-85% | 52-68% |
PART 4: Proposed Synthesis of 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
The synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone derivative with an α-amino acid or its equivalent, followed by cyclization. A plausible route starting from 2-Chloro-1-(2-fluorophenyl)ethanone involves its conversion to an α-amino ketone, which can then be coupled with a suitable 2-aminobenzophenone and cyclized. A more direct, albeit multi-step, approach could involve the initial synthesis of 2-amino-5-chlorobenzophenone, its subsequent reaction with chloroacetyl chloride, and then a final cyclization step. A patented method describes the synthesis of related benzodiazepines from a 2-chloroacetamidobenzophenone.[13]
Proposed Synthetic Pathway
A convergent approach is proposed, starting with the synthesis of 2-(chloroacetamido)-5-chlorobenzophenone, which is then reacted with ammonia in the presence of hexamethylenetetramine to induce cyclization to the desired 1,4-benzodiazepine. While the patent describes the synthesis of the 5-phenyl analog, a similar strategy should be applicable for the 5-(2-fluorophenyl) derivative.
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Experimental procedure for N-alkylation with 2-Chloro-1-(2-fluorophenyl)ethanone
An Application Note and Protocol for the N-Alkylation of Amines with 2-Chloro-1-(2-fluorophenyl)ethanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive experimental procedure for the N-alkylation of primary and secondary amines using 2-Chloro-1-(2-fluorophenyl)ethanone. N-alkylation is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. The resulting β-aminoketone scaffolds are precursors to a wide range of biologically active molecules, including synthetic cathinone derivatives and other pharmacologically relevant compounds.[1][2][3][4] This document offers a detailed, step-by-step protocol, explains the underlying scientific principles, presents a troubleshooting guide, and outlines critical safety precautions for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
The formation of carbon-nitrogen bonds via N-alkylation is a fundamental reaction in medicinal chemistry.[5] α-Haloketones, such as 2-Chloro-1-(2-fluorophenyl)ethanone, are highly valuable electrophilic building blocks for this purpose due to the presence of two adjacent electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. The reaction with amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine's lone pair of electrons attacks the α-carbon, displacing the chloride leaving group.[5][6][7][8]
The SN2 Mechanism and Causality of Experimental Choices
-
The Nucleophile and Electrophile : The reaction involves the amine (nucleophile) attacking the carbon atom bonded to the chlorine (electrophile) in 2-Chloro-1-(2-fluorophenyl)ethanone.[8] The initial product is an ammonium salt, which is then deprotonated.
-
Role of the Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential. Its primary function is to neutralize the acidic ammonium salt formed after the initial SN2 attack.[9] This deprotonation step regenerates a neutral β-aminoketone product and prevents the reaction from stalling.
-
Choice of Solvent : The rate of an SN2 reaction is highly dependent on the solvent. Polar aprotic solvents like acetonitrile (ACN) or acetone are optimal.[10] These solvents effectively solvate the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the anionic nucleophile (or the neutral amine), leaving it "naked" and highly reactive.[11][12][13] In contrast, polar protic solvents (like water or ethanol) would form hydrogen bonds with the amine, creating a "solvent cage" that stabilizes the nucleophile and significantly slows down the reaction rate.[11][12]
Reaction Schematics
The general reaction scheme is as follows:
A diagram illustrating the SN2 mechanism is provided below.
Caption: The SN2 mechanism for N-alkylation.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Solvents | Equipment |
| 2-Chloro-1-(2-fluorophenyl)ethanone | Round-bottom flasks (various sizes) |
| Primary or Secondary Amine (e.g., Piperidine) | Magnetic stirrer and stir bars |
| Potassium Carbonate (K₂CO₃), anhydrous | Reflux condenser and heating mantle |
| Acetonitrile (ACN), anhydrous | Inert atmosphere setup (Nitrogen/Argon) |
| Ethyl Acetate (EtOAc) | Separatory funnel |
| Deionized Water | Rotary evaporator |
| Brine (saturated NaCl solution) | Thin-Layer Chromatography (TLC) plates |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Flash column chromatography system |
| Silica Gel for column chromatography | Standard laboratory glassware |
Step-by-Step Methodology
This protocol describes a general procedure that can be adapted based on the specific amine used.
-
Reaction Setup :
-
To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (e.g., piperidine, 1.0 equivalent).
-
Add anhydrous acetonitrile (approx. 0.2 M concentration relative to the amine).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Flush the flask with an inert gas like nitrogen or argon.
-
-
Reagent Addition :
-
In a separate vial, dissolve 2-Chloro-1-(2-fluorophenyl)ethanone (1.1 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Add this solution dropwise to the stirred amine/base suspension at room temperature over 5-10 minutes.[14]
-
-
Reaction Conditions :
-
Stir the reaction mixture vigorously at room temperature. For less reactive amines, the mixture may be heated to a gentle reflux (approx. 82°C for ACN).
-
The reaction typically proceeds to completion within 4-24 hours.
-
-
Reaction Monitoring :
-
Work-up Procedure :
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the resulting crude oil in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove any remaining water-soluble impurities.[14]
-
-
Isolation and Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to obtain the pure N-alkylated product.[14][15]
-
Caption: General experimental workflow for N-alkylation.
Data Presentation and Discussion
The versatility of this protocol allows for the alkylation of various amine substrates. The expected outcomes for representative amines are summarized below.
| Amine Substrate | Amine Type | Expected Reactivity | Potential Issues | Typical Yield |
| Butylamine | Primary, Aliphatic | High | Over-alkylation : Product is more nucleophilic than starting amine.[6][7] | 50-70%¹ |
| Piperidine | Secondary, Cyclic | Very High | Minimal | >90% |
| Aniline | Primary, Aromatic | Low | Requires heating due to lower nucleophilicity. | 40-60% |
¹Yield for mono-alkylation can be optimized by using a large excess of the primary amine.[8]
A primary challenge with primary amines is the potential for di-alkylation. The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[6] This can be mitigated by using a large excess of the primary amine, which statistically favors the reaction with the more abundant starting material. Secondary amines do not suffer from this issue, making them ideal substrates for this reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Insufficient reaction time or temperature.- Amine is not nucleophilic enough.- Reagents are wet (non-anhydrous conditions). | - Increase reaction time and/or temperature.- Consider a stronger base or a more polar solvent like DMF.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Multiple Products | - Over-alkylation of a primary amine.- Side reactions with the base or solvent. | - Use a large excess (3-5 equivalents) of the primary amine.- Use a non-nucleophilic base like K₂CO₃ instead of an amine base.- Ensure the solvent is appropriate for the reaction temperature. |
| Difficult Purification | - Product and starting material have similar polarity.- Product is a salt and remains in the aqueous layer. | - Optimize the chromatography eluent system.- Ensure the work-up includes a basification step (e.g., wash with NaHCO₃ solution) to ensure the product is in its free-base form before extraction. |
Critical Safety Precautions
Hazard Warning : α-Haloketones, including 2-Chloro-1-(2-fluorophenyl)ethanone, are toxic, corrosive, and potent lachrymators (tear-inducing agents).[16][17][18] Strict adherence to safety protocols is mandatory.
-
Engineering Controls : All manipulations involving 2-Chloro-1-(2-fluorophenyl)ethanone must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[17][19] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tight-fitting safety goggles or a full-face shield.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection : Wear a flame-resistant lab coat.
-
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16][17]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[16][17]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
References
-
SN2 Effect of Solvent . OpenOChem Learn. [Link]
-
Characteristics of the SN2 Reaction . (2024). Chemistry LibreTexts. [Link]
-
SN1 vs SN2 . KPU Pressbooks. [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. [Link]
-
Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols . Lund University Research Portal. [Link]
-
Highly Efficient, Base-Catalyzed Alkylation Reactions . (2023). ChemistryViews. [Link]
-
Alkylation of Amines (Sucks!) . (2017). Master Organic Chemistry. [Link]
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Alkylation of Amines . (2022). YouTube. [Link]
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Bath Salt-type Aminoketone Designer Drugs: Analytical and Synthetic Studies on Substituted Cathinones . U.S. Department of Justice. [Link]
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Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods . (2022). PMC. [Link]
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Synthetic Cathinones: A Brief Overview of Overviews with Applications to the Forensic Sciences . ResearchGate. [Link]
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Synthetic Access to Aromatic α-Haloketones . (2018). PMC. [Link]
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Material Safety Data Sheet for 2-Chloroacetophenone . [Link]
-
N alkylation at sp3 Carbon Reagent Guide . ACS. [Link]
-
Amine Alkylation: General Reaction . (2015). YouTube. [Link]
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Application Note: A Versatile Synthetic Route to Anti-Inflammatory Agent Precursors Using 2-Chloro-1-(2-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust synthetic protocol for the preparation of an α-(2-fluorophenyl)propanoate intermediate, a core structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs), starting from the versatile α-haloketone, 2-Chloro-1-(2-fluorophenyl)ethanone. The featured methodology leverages the Favorskii rearrangement, a classic yet powerful name reaction, to achieve a skeletal reorganization and establish the critical α-aryl propionate structure. This document provides the biological rationale, a detailed step-by-step experimental protocol, and the mechanistic basis for the synthesis, offering a practical guide for researchers in medicinal chemistry and process development.
Part 1: Biological Context & Therapeutic Rationale
The inflammatory cascade is a complex biological response to harmful stimuli, such as pathogens or damaged cells. A key family of enzymes that mediate this process is the cyclooxygenases (COX). There are two primary isoforms: COX-1 and COX-2.[1][2]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate essential homeostatic functions, including protecting the gastric mucosa and maintaining renal blood flow.[1][3]
-
COX-2 , in contrast, is an inducible enzyme that is upregulated at sites of inflammation in response to stimuli like cytokines and growth factors.[1][2][4] It is the primary driver for the synthesis of prostaglandins that mediate pain and inflammation.[1]
Most traditional NSAIDs, such as Flurbiprofen, function by non-selectively inhibiting both COX-1 and COX-2 enzymes.[3][5] The therapeutic anti-inflammatory and analgesic effects arise from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal irritation, are largely due to the concurrent inhibition of the protective COX-1 isoform.[1] Therefore, synthetic routes to molecules that can inhibit COX enzymes are of high value in drug discovery. The α-arylpropionic acid scaffold, characteristic of the "profen" class of drugs, is a well-established pharmacophore for achieving this inhibition.
Part 2: Synthetic Strategy via Favorskii Rearrangement
The conversion of the readily available α-haloketone, 2-Chloro-1-(2-fluorophenyl)ethanone, into the desired α-arylpropionic acid scaffold is efficiently achieved through the Favorskii rearrangement. This reaction is a cornerstone of organic synthesis for transforming α-halo ketones into carboxylic acid derivatives, often with a carbon skeleton rearrangement.[6][7]
Causality and Mechanism: The reaction is initiated by a strong base, such as sodium ethoxide, which deprotonates the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen). This enolate formation is followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, displacing it to form a strained cyclopropanone intermediate.[6][7]
The highly reactive cyclopropanone is then attacked by the ethoxide nucleophile at the carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate, which subsequently collapses. The ring opens in a manner that forms the more stable carbanion, which is then protonated by the solvent (ethanol) to yield the final rearranged ethyl ester product, Ethyl 2-(2-fluorophenyl)propanoate.
Part 3: Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 2-(2-fluorophenyl)propanoate from 2-Chloro-1-(2-fluorophenyl)ethanone.
Materials & Equipment:
-
2-Chloro-1-(2-fluorophenyl)ethanone
-
Sodium metal
-
Anhydrous Ethanol (200 proof)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, reflux condenser, addition funnel
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and purification
Protocol Steps:
-
Preparation of Sodium Ethoxide Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 50 mL of anhydrous ethanol.
-
While stirring under a nitrogen atmosphere, add sodium metal (1.2 equivalents) in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed. Cool the solution to room temperature.
-
-
Favorskii Rearrangement Reaction:
-
Dissolve 2-Chloro-1-(2-fluorophenyl)ethanone (1.0 equivalent) in 20 mL of anhydrous diethyl ether.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred sodium ethoxide solution over 30 minutes.
-
After the addition is complete, gently heat the reaction mixture to reflux (approx. 40-45 °C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and pour it over 200 mL of ice-cold water.
-
Acidify the aqueous mixture to pH ~2-3 by the slow addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude ethyl 2-(2-fluorophenyl)propanoate by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Part 4: Data and Expected Results
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value | Notes |
| Starting Material | 2-Chloro-1-(2-fluorophenyl)ethanone | M.W. 172.59 g/mol |
| Base | Sodium Ethoxide | Prepared in situ from Na (1.2 eq) |
| Solvent | Anhydrous Ethanol / Diethyl Ether | --- |
| Reaction Temperature | Reflux (~40-45 °C) | --- |
| Reaction Time | 4 hours | Monitor by TLC |
| Expected Product | Ethyl 2-(2-fluorophenyl)propanoate | M.W. 196.21 g/mol |
| Typical Yield | 75-85% | Based on general Favorskii reactions |
Product Characterization (Hypothetical Data):
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.10 (m, 4H, Ar-H), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.70 (q, J=7.2 Hz, 1H, Ar-CH-), 1.50 (d, J=7.2 Hz, 3H, -CH-CH₃), 1.20 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 174.5 (C=O), 160.5 (d, J=245 Hz, C-F), 131.0, 129.5, 128.0, 124.0, 115.5 (Ar-C), 61.0 (-OCH₂-), 45.5 (Ar-CH-), 18.5 (-CH-CH₃), 14.0 (-O-CH₂CH₃).
Part 5: Subsequent Transformation to Flurbiprofen
The synthesized intermediate, Ethyl 2-(2-fluorophenyl)propanoate, is a precursor to the known NSAID Flurbiprofen. The synthesis can be completed through established organometallic cross-coupling reactions to introduce the second phenyl ring, followed by hydrolysis of the ester.
Conclusion
The Favorskii rearrangement of 2-Chloro-1-(2-fluorophenyl)ethanone provides an efficient and mechanistically elegant pathway to key precursors for the synthesis of potent anti-inflammatory agents. This application note outlines a reliable protocol that leverages this transformation, demonstrating the utility of α-haloketones as strategic starting materials in medicinal chemistry and drug development. The procedure is scalable and utilizes common laboratory reagents, making it an accessible method for researchers in the field.
References
-
Vane, J. R., & Botting, R. M. (1995). The Role of Cyclooxygenase-2 in Inflammation. American Journal of Therapeutics, 2(9), 607-610. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen Sodium? Retrieved July 17, 2024. Available at: [Link]
-
Mitchell, J. A., & Warner, T. D. (2000). New insights into the role of COX 2 in inflammation. ResearchGate. Available at: [Link]
-
Cleveland Clinic. (2023). COX-2 Inhibitors. Retrieved July 17, 2024. Available at: [Link]
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Retrieved June 21, 2024. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Flurbiprofen? Retrieved July 17, 2024. Available at: [Link]
-
GlobalRx. (n.d.). Clinical Profile: Flurbiprofen USP. Retrieved July 17, 2024. Available at: [Link]
-
Wikipedia. (2024). Favorskii rearrangement. Retrieved July 17, 2024. Available at: [Link]
-
ChemEurope.com. (n.d.). Favorskii rearrangement. Retrieved July 17, 2024. Available at: [Link]
-
Seibert, K., Zhang, Y., Leahy, K., Hauser, S., Masferrer, J., & Isakson, P. (1994). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Available at: [Link]
Sources
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation [mdpi.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. Favorskii_rearrangement [chemeurope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to overcome common experimental hurdles.
The primary synthetic route to 2-Chloro-1-(2-fluorophenyl)ethanone is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction, while robust, is sensitive to several parameters that can significantly impact its outcome. This guide will help you navigate these variables to achieve consistent, high-yield results.
Core Reaction & Mechanism
The synthesis proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring. The fluorine atom is an ortho, para-directing group, but steric hindrance generally favors the formation of the para-substituted product, 2-Chloro-1-(4-fluorophenyl)ethanone. However, the formation of the ortho-isomer, our target compound, is a known challenge that requires careful control of reaction conditions.
Caption: Friedel-Crafts acylation of fluorobenzene.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is the most frequent issue and typically points to a problem with the catalyst or reaction setup.
-
Potential Cause A: Inactive Lewis Acid Catalyst. Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. It reacts violently with atmospheric moisture to form aluminum hydroxide, rendering it catalytically inactive.
-
Expert Insight: The causality is straightforward: the Lewis acid's role is to abstract the chloride from chloroacetyl chloride to generate the acylium ion electrophile.[2][3] If the catalyst is hydrated, it can no longer perform this function effectively.
-
Solution:
-
Always use a fresh, unopened bottle of anhydrous AlCl₃ if possible.
-
Handle the catalyst quickly in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Use an anhydrous grade of the reaction solvent.
-
-
-
Potential Cause B: Incorrect Stoichiometry. In Friedel-Crafts acylations, the product ketone is a Lewis base that forms a strong complex with the AlCl₃ catalyst.[4] This complex deactivates both the product (preventing polyacylation) and the catalyst.
-
Expert Insight: Because of this product-catalyst complexation, the catalyst is not truly catalytic in the classical sense; it is a consumed reagent. Using less than a stoichiometric amount will result in an incomplete reaction.
-
Solution: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically chloroacetyl chloride or fluorobenzene). This ensures enough free catalyst is available to drive the reaction to completion.
-
-
Potential Cause C: Suboptimal Temperature. The reaction rate is highly dependent on temperature.
-
Expert Insight: While higher temperatures increase the reaction rate, they can also promote side reactions and decomposition, leading to the formation of tar-like impurities.[5] Conversely, if the temperature is too low, the reaction may not initiate or proceed at a practical rate.
-
Solution: Initiate the reaction at a low temperature (0-5 °C) during the addition of reactants to control the initial exothermic process.[6] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor progress using Thin-Layer Chromatography (TLC).
-
Question 2: I've isolated a product, but it's a mixture of isomers. How can I improve the selectivity for the ortho product?
Achieving high regioselectivity for the ortho-isomer over the thermodynamically more stable para-isomer is challenging. The fluorine atom is an ortho, para-director, but the bulky nature of the acylium-Lewis acid complex often favors attack at the less sterically hindered para-position.[7]
-
Potential Cause: Standard Reaction Conditions Favor the Para Isomer.
-
Expert Insight: The distribution of isomers is a battle between electronics (which allow ortho/para) and sterics (which favor para). Modifying the reaction environment can shift this balance.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the effective size of the electrophile and the transition state energies. Less polar solvents may slightly favor ortho-substitution in some cases. Experimenting with solvents like carbon disulfide (CS₂) or nitromethane versus more common ones like dichloromethane (DCM) can alter the isomer ratio.
-
Temperature Control: Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy.[8] Running the reaction consistently at 0 °C or even slightly below may improve the ortho/para ratio.
-
Catalyst Screening: While AlCl₃ is common, milder Lewis acids like FeCl₃ or solid acid catalysts like zeolites can sometimes offer different selectivity profiles.[7]
-
-
Question 3: My final product is difficult to purify and appears oily or dark. What causes this?
This usually indicates the presence of polymeric byproducts, unreacted starting materials, or residual catalyst complexes.
-
Potential Cause A: Inefficient Quenching and Work-up. The work-up step is critical for breaking the AlCl₃-ketone complex and removing inorganic salts.
-
Expert Insight: Simply adding water is insufficient and can be hazardous. A controlled hydrolysis with acidified ice is necessary to decompose the complex and dissolve the resulting aluminum salts in the aqueous phase.[9]
-
Solution: Follow a robust work-up protocol. After the reaction is complete, cool the mixture in an ice bath and very slowly and carefully pour it onto a slurry of crushed ice and concentrated hydrochloric acid.[6] This ensures the complex is hydrolyzed and the aluminum salts are kept in the aqueous layer.
-
-
Potential Cause B: Insufficient Washing of the Organic Layer.
-
Expert Insight: The organic extract will contain the product, unreacted starting materials, and acidic residue. Failure to neutralize and wash properly will lead to impurities in the crude product.
-
Solution: After extraction with a suitable solvent (e.g., DCM or ethyl acetate), wash the organic layer sequentially with:
-
Cold water to remove bulk inorganic salts.
-
A saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid (watch for gas evolution!).
-
Brine (saturated NaCl solution) to remove excess water and aid in layer separation.[9]
-
Finally, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Data Summary Tables
Table 1: Influence of Lewis Acid Catalyst on Acylation (Illustrative)
| Catalyst | Molar Equivalents | Temperature (°C) | Typical Conversion (%) | Para/Ortho Ratio (Approx.) | Reference |
| AlCl₃ | 1.2 | 0 to 25 | >90% | ~4:1 to 9:1 | [3][7] |
| FeCl₃ | 1.2 | 25 | 60-80% | ~3:1 to 6:1 | [7] |
| Zeolite H-BEA | Catalytic | 100-150 | Variable | Highly Para-selective | [10] |
Table 2: Troubleshooting Workflow Summary
| Problem | Potential Cause | Recommended Action |
| Low/No Yield | Inactive (wet) catalyst | Use fresh, anhydrous catalyst; handle under inert gas. |
| Insufficient catalyst | Use at least 1.1 molar equivalents of AlCl₃. | |
| Temperature too low | Allow reaction to warm to room temp after initial addition. | |
| Poor Selectivity | Steric hindrance | Experiment with different solvents and lower reaction temperatures (0°C). |
| Impure Product | Incomplete work-up | Quench reaction by pouring onto ice/HCl; wash organic layer thoroughly. |
| High temperature | Maintain strict temperature control (0-5°C) during addition. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone
This protocol is a generalized method based on standard Friedel-Crafts procedures and should be adapted and optimized as needed.[1][6][9]
-
Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a tube leading to a basic solution to neutralize evolved HCl gas). Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
-
Charging Reactants: To the flask, add anhydrous aluminum chloride (15.2 g, 0.114 mol) followed by 50 mL of anhydrous dichloromethane (DCM). Begin stirring to create a suspension. Cool the flask to 0 °C using an ice-water bath.
-
Addition: In the dropping funnel, prepare a solution of fluorobenzene (9.61 g, 0.10 mol) and chloroacetyl chloride (11.3 g, 0.10 mol) in 20 mL of anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over a period of 45-60 minutes. Maintain the internal temperature of the reaction mixture between 0-5 °C throughout the addition. Vigorous evolution of HCl gas will be observed.
-
Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a slurry of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice/HCl slurry.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to separate the ortho and para isomers.
Caption: Experimental workflow for synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the detailed mechanism of the Friedel-Crafts acylation?
-
A1: The reaction proceeds in three main steps: 1) The Lewis acid catalyst (AlCl₃) activates the chloroacetyl chloride by coordinating to the chlorine atom, which facilitates its departure and the formation of a resonance-stabilized acylium ion.[11][12] 2) The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion to form a carbocation intermediate known as a sigma complex or arenium ion.[2] 3) A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst (though it remains complexed to the product).[11]
-
-
Q2: Why is an anhydrous environment so critical?
-
A2: Water reacts with both the aluminum chloride catalyst and the chloroacetyl chloride starting material. The reaction of AlCl₃ with water is highly exothermic and produces aluminum hydroxide and HCl, destroying the catalyst's Lewis acidity. Chloroacetyl chloride will also hydrolyze to chloroacetic acid, which is unreactive under these conditions.
-
-
Q3: Can I use a different Lewis acid catalyst?
-
A3: Yes, other Lewis acids can be used, though their reactivity and selectivity may differ. Iron(III) chloride (FeCl₃) is a milder and less expensive alternative but often results in lower yields.[7] More modern approaches utilize solid acid catalysts like zeolites or metal oxides, which offer advantages in terms of catalyst separation, reusability, and reduced waste streams, aligning with green chemistry principles.[10]
-
-
Q4: How can I effectively monitor the reaction's progress?
-
A4: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside your starting materials (fluorobenzene). A typical eluent system is 9:1 Hexanes:Ethyl Acetate. The product ketone is more polar than the starting fluorobenzene and will have a lower Rf value. The disappearance of the limiting starting material spot indicates the reaction is nearing completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used on aliquots taken from the reaction.
-
References
- BenchChem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
- BenchChem. (n.d.). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
- Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Beilstein-Institut. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE.
- ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
- Indian Academy of Sciences. (n.d.). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10.
- BenchChem. (n.d.). Technical Guide: Spectral and Synthetic Profile of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation of Fluorobenzene with 6-Chlorohexanoyl Chloride.
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- BenchChem. (n.d.). Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Purification of crude 2-Chloro-1-(2-fluorophenyl)ethanone by recrystallization or chromatography
Answering the user's request.## Technical Support Center: Purification of Crude 2-Chloro-1-(2-fluorophenyl)ethanone
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-1-(2-fluorophenyl)ethanone (CAS No. 53688-17-8). We will address common challenges and provide detailed, field-proven methodologies for achieving high purity using both recrystallization and column chromatography. The advice herein is grounded in fundamental chemical principles to empower users to troubleshoot and optimize their specific processes.
Compound Profile: 2-Chloro-1-(2-fluorophenyl)ethanone
Understanding the physicochemical properties of the target molecule is the cornerstone of developing an effective purification strategy. As an α-halo ketone, this compound is a valuable intermediate in organic synthesis.[1][2]
| Property | Value / Observation | Source / Rationale |
| CAS Number | 53688-17-8 | [3][4] |
| Molecular Formula | C₈H₆ClFO | [3][4] |
| Molecular Weight | 172.58 g/mol | [3][4] |
| Appearance | Likely a low-melting solid or oil at room temperature. | Based on analogues; the related 4-fluoro isomer has a melting point of 47-50 °C[5], and 2'-fluoroacetophenone has a melting point of 26-27 °C.[6] |
| Solubility | Insoluble in water.[5] Expected to be soluble in common organic solvents like acetone, ethyl acetate, dichloromethane, and alcohols.[6] | General property of similar aromatic ketones. |
| Potential Impurities | Unreacted starting materials (e.g., 2-fluoroacetophenone), regioisomers from synthesis (e.g., Friedel-Crafts acylation), or degradation products.[7][8] | Common in related synthetic preparations.[7][9] |
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities at varying temperatures.[10][11] A successful recrystallization yields a product of high purity by excluding impurities from the growing crystal lattice.[11]
Recrystallization: Frequently Asked Questions & Troubleshooting
Q1: How do I select the optimal recrystallization solvent? A1: The ideal solvent should exhibit a steep solubility curve: the compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[10][11][12]
Expert Insight:
-
Initial Screening: Test solubility on a small scale (a few milligrams of crude product in ~0.5 mL of solvent) in test tubes.[10] Observe solubility at room temperature and then upon heating. Suitable solvents include ethanol, methanol, isopropanol, hexane, ethyl acetate, toluene, or solvent mixtures (e.g., ethanol/water).
-
"Like Dissolves Like": Since 2-Chloro-1-(2-fluorophenyl)ethanone is a moderately polar aromatic ketone, solvents of intermediate polarity like ethanol or ethyl acetate are excellent starting points.[13]
-
Avoid Reaction: Ensure the solvent is inert and will not react with the compound.[11][12] For this α-chloro ketone, avoid nucleophilic solvents at high temperatures for extended periods if possible, although short heating in alcohols for recrystallization is generally acceptable.
Q2: My compound "oiled out" during cooling instead of forming crystals. What went wrong? A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when high concentrations of impurities are present.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional hot solvent to dissolve the oil completely.
-
Slow Down Cooling: Allow the flask to cool very slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Do not transfer it directly to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
Q3: The final yield of my purified product is very low. What are the common causes? A3: Low yield is a frequent issue that can often be traced back to procedural steps.
Causality Analysis:
-
Excess Solvent: Using too much solvent is the most common reason for low recovery. The solution never becomes saturated enough upon cooling for the compound to crystallize out.[14] The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[10]
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product will crystallize in the filter paper along with the impurities.[14] To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point.
-
Improper Washing: Washing the collected crystals with a room-temperature or warm solvent will dissolve a significant portion of your product. Always wash crystals with a minimal amount of ice-cold recrystallization solvent.[14]
Recrystallization Workflow Diagram
Caption: Decision workflow for purification by recrystallization.
Experimental Protocol: Recrystallization
-
Solvent Selection: Following the screening process described in Q1, select an appropriate solvent (e.g., 95% Ethanol).
-
Dissolution: Place the crude 2-Chloro-1-(2-fluorophenyl)ethanone in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of hot solvent until the solid just dissolves.[11]
-
Hot Filtration (Optional): If insoluble impurities are observed, pre-heat a new flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it to remove the impurities.[10]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.[14]
-
Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[14]
-
Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.
Part 2: Purification by Column Chromatography
Flash column chromatography is a preparative liquid chromatography technique used to rapidly separate components of a mixture. It relies on the differential partitioning of compounds between a mobile phase (solvent) and a stationary phase (typically silica gel).[15]
Chromatography: Frequently Asked Questions & Troubleshooting
Q1: Should I use normal-phase or reversed-phase chromatography? A1: The choice depends on the polarity of your compound and its impurities.
-
Normal-Phase: Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Non-polar compounds elute first. This is the most common and cost-effective method for typical organic compounds. For 2-Chloro-1-(2-fluorophenyl)ethanone, which has moderate polarity, normal-phase is an excellent first choice.[15]
-
Reversed-Phase: Uses a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). Polar compounds elute first. This method is preferred for highly polar or water-soluble compounds.[15][16]
Q2: How do I choose a mobile phase for normal-phase flash chromatography on silica gel? A2: The goal is to find a solvent system that provides good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate. An ideal retention factor (Rƒ) for the target compound is between 0.25 and 0.40.
Expert Insight:
-
Start Simple: A common starting solvent system for compounds of moderate polarity is a mixture of hexane (or heptane) and ethyl acetate.[15][17]
-
TLC Optimization: Spot your crude mixture on a TLC plate and develop it in chambers with varying ratios of your chosen solvents (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, etc.).
-
Adjust Polarity: If your compound stays at the baseline, the mobile phase is not polar enough; increase the proportion of the more polar solvent (ethyl acetate). If your compound runs with the solvent front (Rƒ ≈ 1), the mobile phase is too polar; decrease the proportion of the polar solvent.
-
Solvent Strength: For α-chloroacetophenones, a gradient elution on the column, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity, will likely provide the best separation.
Q3: My compound is streaking or "tailing" on the TLC plate and column. What can I do? A3: Tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading the column.
Troubleshooting Steps:
-
Check for Acidity: Silica gel is slightly acidic and can strongly interact with basic compounds, causing tailing. While 2-Chloro-1-(2-fluorophenyl)ethanone is neutral, some impurities might be basic. Adding a small amount (~0.5%) of a modifier like triethylamine to the mobile phase can neutralize the acidic sites and improve peak shape for basic compounds.[15]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation and broad, tailing peaks. A general rule of thumb for flash chromatography is to load an amount of crude material that is 1-10% of the mass of the silica gel in the column.
-
Ensure Good Solubility: The compound must be fully dissolved in the mobile phase. If it precipitates at the top of the column, it will lead to band broadening.[18]
Chromatography Workflow Diagram
Caption: Workflow for purification by flash column chromatography.
Experimental Protocol: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., 85:15 Hexane:Ethyl Acetate) that gives the target compound an Rƒ of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring a flat, stable surface.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Preferred): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[15]
-
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity than your TLC solvent if running a gradient. Gradually increase the polarity of the mobile phase to elute the compounds from the column.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-1-(2-fluorophenyl)ethanone.[14]
References
-
Finding the best solvent for recrystallisation student sheet. RSC Education. Available at: [Link]
-
The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Santai Technologies Inc. Available at: [Link]
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Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. Available at: [Link]
-
Recrystallization. University of California, Los Angeles - Chemistry. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
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Experiment : Recrystallization – Part I: Solvent Selectio nn. University of Missouri–St. Louis - Science Learning Center. Available at: [Link]
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How does mobile phase organic solvent choice impact reversed-phase flash column chromatography? Biotage. Available at: [Link]
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Successful Flash Chromatography. Biotage. Available at: [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available at: [Link]
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2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. International Union of Crystallography. Available at: [Link]
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How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone (YouTube). Available at: [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health (NIH). Available at: [Link]
-
1-(2-Fluorophenyl)ethanone | CAS#:445-27-2. Chemsrc. Available at: [Link]
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2-Chloro-1-(4-fluorophenyl)-2-phenylethanone. PubChem. Available at: [Link]
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Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]
- Preparation method of 2-chloro-4' -fluoroacetophenone. Google Patents.
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Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
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(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Available at: [Link]
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Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9). Cheméo. Available at: [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Available at: [Link]
- Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents.
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2-Fluoroacetophenone CAS 445-27-2 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. Available at: [Link]
-
Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]
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Side reactions and byproduct formation in 2-Chloro-1-(2-fluorophenyl)ethanone synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone. This critical intermediate is foundational in the development of various pharmaceutical agents and agrochemicals. Its synthesis, most commonly achieved via the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, is a robust reaction. However, like any chemical transformation, it is susceptible to side reactions and byproduct formation that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the causality behind the issues and offering validated, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-Chloro-1-(2-fluorophenyl)ethanone?
The most prevalent and industrially scalable method is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[1] This reaction is an electrophilic aromatic substitution where the chloroacetyl group is introduced onto the fluorobenzene ring. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required in stoichiometric amounts to catalyze the reaction.[2][3][4] The Lewis acid activates the chloroacetyl chloride by coordinating to the carbonyl oxygen and facilitating the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich fluorobenzene ring.[3][5]
Q2: Why is a full stoichiometric equivalent of the Lewis acid catalyst necessary in this acylation?
Unlike Friedel-Crafts alkylations where the Lewis acid can be catalytic, acylations require at least a 1:1 molar ratio of catalyst to the acylating agent.[2][6] This is because the product, 2-Chloro-1-(2-fluorophenyl)ethanone, is a ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a stable, deactivated complex with the Lewis acid (e.g., AlCl₃).[2][5] This complexation effectively removes the catalyst from the reaction cycle. An aqueous workup is required at the end of the reaction to hydrolyze this complex and liberate the final ketone product.[2][5]
Q3: What are the critical safety precautions when working with chloroacetyl chloride and aluminum chloride?
Both primary reagents demand careful handling.
-
Chloroacetyl Chloride: This compound is a potent lachrymator, highly toxic, and corrosive.[7][8][9] It reacts violently with water and other protic solvents to release hydrochloric acid (HCl) gas.[7][9] All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.
-
Anhydrous Aluminum Chloride: AlCl₃ is a hygroscopic solid that also reacts vigorously with water, releasing significant heat and HCl gas. It is crucial to use and store it under strictly anhydrous conditions to maintain its catalytic activity and prevent hazardous reactions.
Troubleshooting Guide: Side Reactions & Byproduct Formation
This section addresses specific experimental issues, their root causes, and proven methods for resolution.
Problem 1: Poor Regioselectivity — Formation of the para-isomer
Q: My final product contains a significant amount of the 4-chloroacetyl isomer alongside the desired 2-chloroacetyl (ortho) product. How can I improve the ortho-selectivity?
A: This is a classic challenge in electrophilic aromatic substitution on substituted rings. The regioselectivity is a delicate balance of electronic and steric effects.
Causality: The fluorine atom on the benzene ring is an ortho-, para-directing group.[10] This is due to its electron-donating resonance effect, which stabilizes the carbocation intermediates (arenium ions) at the ortho and para positions more than at the meta position.[10][11] However, fluorine also has a strong electron-withdrawing inductive effect, which deactivates the ring overall.
Typically, the para product is sterically favored as the incoming electrophile encounters less hindrance.[10][12] The formation of a significant amount of the para-isomer, 2-Chloro-1-(4-fluorophenyl)ethanone, is therefore common.
Solutions & Optimization:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity.[10] Running the reaction at 0-5°C can favor the kinetically controlled product distribution and may improve the ortho/para ratio. A patent for the synthesis of the related 4-fluoro isomer specifies dropwise addition at -3 to -1°C to control the reaction.[13]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the effective size of the electrophile-catalyst complex. Less polar solvents like dichloromethane (DCM) or carbon disulfide are common. Experimenting with different non-coordinating solvents may alter the steric environment and shift the isomer ratio.
-
Lewis Acid Selection: While AlCl₃ is the most common catalyst, its high reactivity can sometimes lead to lower selectivity.[12] Milder Lewis acids, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), could be trialed. However, this may require higher temperatures or longer reaction times and could result in lower overall conversion.
Problem 2: Low Yield & Incomplete Reaction
Q: My reaction yield is consistently low, and TLC/GC analysis shows a large amount of unreacted fluorobenzene. What are the likely causes?
A: This issue almost always points to the deactivation of the catalyst or insufficient activation of the electrophile.
Causality: The primary culprit for catalyst deactivation is moisture. Anhydrous aluminum chloride reacts exothermically with water to form aluminum hydroxides and HCl, rendering it inactive as a Lewis acid catalyst.[4] Moisture can be introduced from wet solvents, reagents, glassware, or the atmosphere.
Solutions & Optimization:
-
Ensure Anhydrous Conditions:
-
Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane, a common solvent for this reaction, should be dried over calcium hydride.
-
Reagents: Use a fresh, high-purity bottle of anhydrous aluminum chloride. Over time, bottles can absorb atmospheric moisture upon opening. Fluorobenzene should also be anhydrous.
-
-
Order of Addition: The standard and most effective procedure is to first prepare a suspension of the anhydrous AlCl₃ in the chosen solvent under an inert atmosphere (e.g., nitrogen). Add the fluorobenzene, and then add the chloroacetyl chloride dropwise while maintaining cooling.[1] This ensures the catalyst is present to activate the acyl chloride as it is introduced.
-
Sufficient Catalyst Loading: As discussed in FAQ Q2, a stoichiometric amount of AlCl₃ is essential. For robust reactions, a slight excess (e.g., 1.05-1.1 equivalents) is often used to compensate for any minor sources of moisture or impurities.
Problem 3: Formation of Tar and Colored Impurities
Q: My reaction mixture turns dark brown or black, resulting in a tar-like crude product that is difficult to purify. What is causing this decomposition?
A: Tar formation is typically a sign of uncontrolled side reactions, often driven by excessive heat or high concentrations of reactive intermediates.
Causality:
-
Exothermic Reaction: The Friedel-Crafts acylation is highly exothermic. If the addition of chloroacetyl chloride is too fast or the cooling is inadequate, localized "hot spots" can form. High temperatures can lead to polymerization, charring of the aromatic substrate, and other decomposition pathways.
-
Polysubstitution: While the acyl group is deactivating and generally prevents a second acylation on the same ring, high temperatures and catalyst concentrations can sometimes force minor amounts of di-acylation, contributing to complex product mixtures.[6][14]
Solutions & Optimization:
-
Strict Temperature Control: Maintain the reaction temperature below 5°C during the addition of chloroacetyl chloride using an ice bath or a cryocooler. The addition should be done slowly and dropwise via an addition funnel to allow the cooling system to dissipate the heat generated.
-
Efficient Stirring: Ensure vigorous mechanical or magnetic stirring throughout the reaction. This prevents localized concentration gradients and helps maintain a uniform temperature within the reaction vessel.
-
Quenching Procedure: The workup is also critical. The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[1] This procedure hydrolyzes the catalyst-ketone complex and neutralizes reactive species. Adding water directly to the reaction flask is extremely hazardous and should be avoided.
Problem 4: Presence of Hydrolysis-Related Byproducts
Q: My final product is contaminated with chloroacetic acid and/or 1-(2-fluorophenyl)ethanone. How are these forming?
A: These byproducts are indicative of water contamination at different stages of the reaction or workup.
Causality:
-
Chloroacetic Acid: Chloroacetyl chloride is highly susceptible to hydrolysis.[7] If there is moisture in the reaction vessel, it will react to form chloroacetic acid and HCl.[7][15] Chloroacetic acid will not participate in the Friedel-Crafts reaction and will need to be removed during purification.
-
1-(2-fluorophenyl)ethanone (Dechlorinated Product): The formation of the dechlorinated ketone is less common but can occur under certain workup or purification conditions, potentially involving reductive processes or reaction with nucleophilic impurities.
Solutions & Optimization:
-
Rigorous Anhydrous Technique: As detailed in Problem 2, preventing moisture ingress is the most effective preventative measure.
-
Controlled Aqueous Workup: During the workup, the goal is to hydrolyze the AlCl₃ complexes. This is an intentional and controlled introduction of water. Ensure the quench is performed at a low temperature (by pouring onto ice) to manage the exotherm.
-
Purification Strategy:
-
Aqueous Wash: Washing the organic layer with a dilute sodium bicarbonate solution will neutralize any remaining HCl and extract the acidic byproduct, chloroacetic acid, into the aqueous phase.
-
Chromatography/Recrystallization: If the dechlorinated byproduct is present, purification by column chromatography or recrystallization will be necessary to separate it from the desired product based on polarity differences.
-
Visual Workflow & Data Summary
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway for 2-Chloro-1-(2-fluorophenyl)ethanone and highlights the key side reactions discussed in this guide.
Caption: Main reaction and key side reaction pathways.
Table 1: Influence of Reaction Parameters on Outcome
| Parameter | Common Condition | Potential Issue if Deviated | Troubleshooting Action |
| Temperature | 0–5 °C | High temp (>10°C) leads to low regioselectivity and tar formation. | Maintain strict cooling; use slow, dropwise addition of reagents. |
| Catalyst Loading | 1.0–1.1 eq. AlCl₃ | <1.0 eq. results in incomplete reaction and low yield. | Ensure a slight stoichiometric excess of high-purity, anhydrous AlCl₃. |
| Moisture | Anhydrous | Presence of H₂O deactivates catalyst and hydrolyzes acyl chloride. | Oven-dry all glassware; use anhydrous solvents and reagents; work under an inert atmosphere. |
| Regioselectivity | Mixture of Ortho/Para | Steric factors often favor the para isomer. | Lower reaction temperature; screen milder Lewis acids or different solvents. |
References
- BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
- BenchChem. (2025). A Comparative Guide to Lewis Acid Catalysts in Friedel-Crafts Reactions: Selectivity and Performance.
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
- Andonian, A.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6577, Chloroacetyl chloride. [Link]
-
Yadav, M., & Sharma, U. (2011). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Chhattise, K. S., et al. (2011). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry, 50B, 309-312. [Link]
-
Stark, A., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2436-2442. [Link]
-
Clark, J. (2015). The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]
-
Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. [Link]
-
Contreras, J. M., et al. (2001). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 57(5), o451-o452. [Link]
-
Wikipedia. (2023). Chloroacetyl chloride. [Link]
-
The Organic Chemistry Tutor. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
-
Arshad, M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1085–1088. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
-
SciHorizon. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. [Link]
- Google Patents. (2021). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]
- Google Patents. (2020). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
- BenchChem. (2025). Application Notes and Protocols for 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone in Organic Synthesis.
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Technical Support Center: Optimizing Substitutions on 2-Chloro-1-(2-fluorophenyl)ethanone
Welcome to the technical support center for optimizing reactions with 2-Chloro-1-(2-fluorophenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile α-haloketone intermediate. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and rationally optimizing your reaction conditions. Our approach is rooted in a mechanistic understanding to empower you to solve problems effectively.
Part 1: Foundational Principles of Reactivity
Before diving into troubleshooting, it's crucial to understand the inherent reactivity of 2-Chloro-1-(2-fluorophenyl)ethanone. As an α-haloketone, its behavior in nucleophilic substitution reactions is distinct from simple alkyl halides.
-
Enhanced Electrophilicity: The core of this molecule's reactivity lies in the powerful electron-withdrawing effect of the adjacent carbonyl group. This effect polarizes the carbon-chlorine bond, making the α-carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[1][2]
-
Transition State Stabilization: The π-system of the carbonyl group stabilizes the transition state of an Sₙ2 reaction. This orbital overlap delocalizes the developing negative charge, lowering the activation energy and accelerating the reaction rate compared to analogous alkyl halides.[1]
This enhanced reactivity, however, also opens the door to competing side reactions if conditions are not carefully controlled.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during substitution reactions on 2-Chloro-1-(2-fluorophenyl)ethanone in a practical question-and-answer format.
Category 1: Low Yield and Incomplete Conversion
Q1: My reaction has stalled, and I have a low yield of the desired product despite using a strong nucleophile. What are the likely causes?
A1: Low yield is a frequent issue that can often be traced back to several key factors beyond just the nucleophile's strength.
-
Suboptimal Solvent Choice: The solvent plays a critical role. For Sₙ2 reactions, polar aprotic solvents are strongly preferred.[3][4][5]
-
Why? Polar protic solvents (like ethanol, methanol, water) form a tight solvation shell around the nucleophile through hydrogen bonding.[5][6] This "cage" blunts the nucleophile's reactivity, slowing the reaction. Polar aprotic solvents (like DMF, DMSO, acetonitrile) solvate the cation of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[3][5]
-
-
Inadequate Base: If your nucleophile is a neutral species (e.g., a primary or secondary amine), the reaction will generate HCl as a byproduct. This acid will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively shutting down the reaction.
-
Solution: Add at least one equivalent of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to act as an acid scavenger. If using a salt of the nucleophile (e.g., sodium phenoxide), an additional base is typically not required.
-
-
Insufficient Temperature: While high temperatures can promote side reactions, an insufficient energy input may lead to a stalled reaction. A gentle warming to 40-60 °C can often drive the reaction to completion without significantly increasing byproduct formation. Always monitor by TLC or LC-MS to find the optimal balance.
Q2: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are the most common side reactions?
A2: The primary competing pathways for α-haloketones are the Favorskii rearrangement and elimination (E2) reactions.[7]
-
Favorskii Rearrangement: This is especially problematic when using strong, sterically unhindered bases/nucleophiles like alkoxides (e.g., sodium methoxide).[1] The mechanism involves the formation of a cyclopropanone intermediate, which then rearranges to form a carboxylic acid derivative (ester or amide).
-
How to Mitigate:
-
Use a less basic nucleophile: If possible, opt for nucleophiles where basicity is lower (e.g., azide, thiols).
-
Lower the temperature: This often disfavors the rearrangement kinetically.
-
Use a weaker, non-nucleophilic base if a base is required, rather than a strong, nucleophilic one.
-
-
-
Elimination (E2): If the nucleophile is also a strong, sterically hindered base (e.g., t-butoxide), it may preferentially abstract a proton from the α-carbon, leading to the formation of an α,β-unsaturated ketone.
-
How to Mitigate:
-
Avoid overly bulky and strong bases.
-
Lowering the reaction temperature generally favors substitution over elimination.[7]
-
-
Category 2: Optimizing Reaction Parameters
Q3: How do I select the best solvent for my substitution reaction?
A3: As discussed, polar aprotic solvents are generally the best choice for promoting Sₙ2 reactions with this substrate. The table below provides a comparison of common solvents.
| Solvent Class | Examples | Suitability for Sₙ2 on 2-Chloro-1-(2-fluorophenyl)ethanone | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Excellent | Enhances nucleophilicity by not strongly solvating the anion. Good solubility for many organic salts.[3][4] |
| Polar Protic | Ethanol, Methanol, Water | Poor to Fair | Strongly solvates and deactivates the nucleophile through hydrogen bonding. Can promote Sₙ1 pathways or solvolysis.[5][6] |
| Nonpolar | Toluene, Hexane | Very Poor | Reactants, especially ionic nucleophiles, often have poor solubility. Does not effectively stabilize the charged transition state. |
Q4: What is the ideal temperature range for these reactions?
A4: The optimal temperature is a balance between reaction rate and selectivity.
-
Starting Point: Begin the reaction at room temperature (20-25 °C).
-
Troubleshooting: If the reaction is sluggish (monitored by TLC/LC-MS), gradually increase the temperature to 40-60 °C.
-
Side Reaction Control: If side products like those from elimination or Favorskii rearrangement are observed, lower the temperature to 0-10 °C.[7] The desired Sₙ2 pathway typically has a lower activation energy than competing side reactions.
Part 3: Visualization of Key Processes
To aid in experimental design and troubleshooting, the following diagrams illustrate a logical workflow for addressing common issues and the general reaction landscape.
Caption: A troubleshooting decision tree for substitution reactions.
Caption: Competing reaction pathways for the substrate.
Part 4: Experimental Protocol
This section provides a robust, general protocol for the substitution of 2-Chloro-1-(2-fluorophenyl)ethanone with a primary amine, which can be adapted for other nucleophiles.
Objective: To synthesize 2-(Alkylamino)-1-(2-fluorophenyl)ethanone.
Materials:
-
2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACS grade, anhydrous)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting ketone.
-
Reagent Addition: Begin stirring the suspension at room temperature (20-25 °C). Add the primary amine (1.2 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is consumed (typically 2-6 hours). If the reaction is slow, the temperature can be gently raised to 40 °C.
-
Workup - Quenching: Once the reaction is complete, filter the mixture to remove the potassium carbonate and other inorganic salts. Rinse the filter cake with a small amount of acetonitrile.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-(Alkylamino)-1-(2-fluorophenyl)ethanone.
References
- Technical Support Center: Optimizing SN2 Reactions with Alpha-Haloketones. Benchchem.
- Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
- Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Technical Support Center: Reactions Involving α-Haloketones. Benchchem.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (PMC).
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Removal of unreacted starting materials from 2-Chloro-1-(2-fluorophenyl)ethanone product
Welcome to the Technical Support Center for the synthesis and purification of 2-Chloro-1-(2-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of unreacted starting materials from the final product. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to the Purification Challenge
The synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone, a key intermediate in various pharmaceutical syntheses, typically involves the α-chlorination of 2'-fluoroacetophenone. A common challenge in this process is the removal of unreacted 2'-fluoroacetophenone and potential side products, such as di-chlorinated species, from the desired product. The success of subsequent synthetic steps is highly dependent on the purity of this intermediate. This guide provides a systematic approach to troubleshooting and optimizing the purification process.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of 2-Chloro-1-(2-fluorophenyl)ethanone in a question-and-answer format.
Q1: My initial purity analysis (TLC/GC-MS) shows a significant amount of unreacted 2'-fluoroacetophenone. What is the most effective first step for purification?
A1: The choice of the initial purification step depends on the scale of your reaction and the physical properties of your product. Given the difference in boiling points between 2'-fluoroacetophenone (approx. 187-189 °C) and the expected higher boiling point of the chlorinated product, distillation under reduced pressure is often the most efficient first-pass purification method for larger quantities.
-
Causality: The introduction of a chlorine atom significantly increases the molecular weight and likely the boiling point of the acetophenone derivative. This difference allows for a clean separation by fractional distillation.
Q2: I'm working on a small scale, and distillation is not practical. How can I effectively remove the starting material?
A2: For smaller scales (typically < 5 g), column chromatography is the preferred method. It offers high resolution and can effectively separate compounds with different polarities.
-
Expert Insight: The chlorination of the α-carbon introduces a polar C-Cl bond, making 2-Chloro-1-(2-fluorophenyl)ethanone more polar than the starting 2'-fluoroacetophenone. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel.
Q3: I've attempted column chromatography, but I'm getting poor separation between my product and the starting material. What am I doing wrong?
A3: Poor separation in column chromatography can stem from several factors. Here's a troubleshooting workflow:
-
Inappropriate Solvent System (Eluent): The polarity of your eluent is critical. If the eluent is too polar, both compounds will travel down the column quickly with little separation. If it's not polar enough, they will remain at the top.
-
Actionable Advice: Begin by optimizing your solvent system using Thin-Layer Chromatography (TLC). A good starting point for separating ketones of differing polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for your target compound.
-
-
Improper Column Packing: Air bubbles or channels in the silica gel will lead to uneven flow and band broadening, resulting in poor separation.
-
Best Practice: Always pack your column using a slurry method to ensure a homogenous stationary phase. Gently tap the column as you pack to dislodge any trapped air.
-
-
Column Overloading: Exceeding the capacity of your column will lead to broad, overlapping bands.
-
Rule of Thumb: Use a silica gel to crude product ratio of at least 30:1 (w/w) for good separation.
-
Q4: My product appears to be an oil or a low-melting solid, and I'm struggling with recrystallization. What should I do?
A4: "Oiling out" is a common issue when a compound's melting point is low or when it is impure.
-
Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Test a range of solvents on a small scale. Given the ketone functionality, consider solvents like isopropanol, ethanol, or mixed solvent systems such as ethanol/water or hexane/ethyl acetate.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Purity: If the compound is significantly impure, it may resist crystallization. Consider a preliminary purification by column chromatography before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
What are the key physical properties to consider for purification?
The most important physical properties are the boiling points and polarities of the starting material and the product.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| 2'-Fluoroacetophenone | 138.14 | 187-189 | Lower |
| 2-Chloro-1-(2-fluorophenyl)ethanone | 172.58 | > 189 (Expected) | Higher |
How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A starting point is a 9:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio to achieve good separation. The more polar product should have a lower Rf value than the starting material.
-
Visualization: UV light (254 nm) will show the aromatic rings. Staining with a potassium permanganate solution can also be used.
What should I expect from a GC-MS analysis of the purified product?
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis will confirm the purity and identity of your compound.
-
Gas Chromatography (GC): A pure sample should show a single major peak. The retention time will be longer for the higher boiling point product compared to the starting material.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M+) at m/z 172 and 174 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. Key fragmentation patterns would involve the loss of the chloromethyl radical (•CH2Cl) and the fluorophenyl group.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a standard procedure for the purification of 2-Chloro-1-(2-fluorophenyl)ethanone on a silica gel column.
-
TLC Analysis: Determine an optimal solvent system (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should give an Rf value of ~0.3 for the product.
-
Column Preparation:
-
Select a column with an appropriate diameter for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Visualization of the Purification Workflow
Caption: Workflow for Column Chromatography Purification.
Logical Troubleshooting Flowchart
Caption: Logical Flowchart for Troubleshooting Purification Issues.
References
Technical Support Center: Managing Scalability Issues in the Large-Scale Synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges, provide detailed troubleshooting protocols, and offer insights grounded in established chemical principles to ensure a safe, efficient, and reproducible large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for synthesizing 2-Chloro-1-(2-fluorophenyl)ethanone on a large scale?
A1: The most prevalent method is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[1] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The reaction combines the two steps of acetylation and subsequent chlorination into a single, efficient process.
Q2: I am observing a lower-than-expected yield in my scaled-up reaction. What are the likely causes?
A2: Low yields at scale can stem from several factors:
-
Moisture Contamination: Anhydrous aluminum chloride reacts violently with water, which deactivates the catalyst.[3][4] Ensure all glassware is thoroughly dried and reagents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Inadequate Mixing: In large reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of the catalyst and reactants, resulting in incomplete reactions.
-
Suboptimal Temperature Control: The Friedel-Crafts acylation is exothermic.[4] Poor heat dissipation can lead to side reactions and degradation of the product.
-
Stoichiometry Issues: On a large scale, precise measurement of reactants and catalyst is critical. An insufficient amount of catalyst or acylating agent will result in incomplete conversion.
Q3: My final product is contaminated with isomeric impurities. How can I improve the regioselectivity?
A3: The fluorine atom in fluorobenzene is an ortho-, para-directing group. While the desired product is the ortho-isomer, the formation of the para-isomer is a common side reaction.[5] To enhance ortho-selectivity:
-
Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids or mixed catalyst systems can sometimes improve selectivity. For instance, using rare earth triflates in combination with trifluoromethanesulfonic acid has shown high para-selectivity in other systems, so careful selection is key.[6]
-
Reaction Temperature: Lowering the reaction temperature can often favor the formation of one isomer over another due to differences in activation energies.
-
Solvent Effects: The choice of solvent can influence the steric hindrance around the reaction site, potentially favoring the less hindered para-position. Experimenting with different non-polar solvents may be beneficial.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary hazards are:
-
Thermal Runaway: The exothermic nature of the Friedel-Crafts acylation poses a significant risk of thermal runaway, an uncontrollable increase in temperature that can lead to violent reactions or explosions.[4][7][8][9][10][11]
-
Handling of Anhydrous Aluminum Chloride: AlCl₃ is a corrosive solid that reacts violently with moisture, releasing toxic hydrogen chloride (HCl) gas.[3][12] It should be handled in a dry, well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[3][13]
-
Corrosive Reagents and Byproducts: Chloroacetyl chloride is corrosive and a lachrymator.[4][14] The reaction also generates HCl gas as a byproduct.[12][13]
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
Symptoms:
-
Significant amount of unreacted fluorobenzene detected by GC or TLC analysis of the crude product.
-
The isolated yield of 2-Chloro-1-(2-fluorophenyl)ethanone is substantially below the expected range.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol:
-
Verify Anhydrous Conditions:
-
Action: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened or properly stored anhydrous reagents.
-
Causality: Moisture deactivates the AlCl₃ catalyst, halting the reaction.[3]
-
-
Confirm Stoichiometry:
-
Action: Carefully re-verify the masses and molar equivalents of fluorobenzene, chloroacetyl chloride, and AlCl₃. A slight excess of the acylating agent (1.1 equivalents) may be beneficial.[5]
-
Causality: The reaction requires a stoichiometric amount of catalyst due to complex formation with the ketone product.[2]
-
-
Optimize Reaction Monitoring:
Issue 2: Formation of Impurities
Symptoms:
-
Presence of multiple spots on TLC or peaks in GC/HPLC of the crude product.
-
Difficulty in purifying the final product to the desired specification.
Common Impurities and Their Mitigation:
| Impurity | Probable Cause | Mitigation Strategy |
| Para-isomer | Kinetic vs. thermodynamic control, steric effects. | Lower reaction temperature; screen alternative Lewis acid catalysts.[5] |
| Diacylated products | Excess chloroacetyl chloride or prolonged reaction time. | Use a slight excess (e.g., 1.1 eq) of the acylating agent and monitor for complete consumption of starting material.[5] |
| Unidentified byproducts | Impurities in starting materials or reaction with atmospheric moisture. | Use high-purity, anhydrous reagents and conduct the reaction under an inert atmosphere.[5] |
Troubleshooting Workflow for Impurity Formation:
Caption: Decision tree for managing impurity formation.
Issue 3: Thermal Runaway Risk Management
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Vigorous off-gassing and pressure buildup in the reactor.
Preventative Measures and Emergency Protocol:
Proactive Strategies:
-
Controlled Addition: Add the chloroacetyl chloride dropwise to the mixture of fluorobenzene and AlCl₃ at a controlled rate to manage the exothermic reaction.[15]
-
Efficient Cooling: Ensure the reactor is equipped with a robust cooling system (e.g., a cooling jacket with a circulating coolant) capable of dissipating the heat generated.
-
Dilution: Using an appropriate solvent can help to moderate the reaction temperature.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
Emergency Response:
-
Immediate Action: In the event of a rapid temperature rise, immediately cease the addition of reagents and apply maximum cooling.
-
Quenching (with extreme caution): If the temperature continues to rise uncontrollably, a pre-prepared quenching agent may be necessary. However, quenching a large-scale reaction is hazardous and should only be performed by trained personnel with appropriate safety measures in place.
-
Evacuation: If the situation cannot be controlled, evacuate the area immediately.
Experimental Protocols
General Protocol for Large-Scale Synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone
Materials:
-
Fluorobenzene (high purity, anhydrous)
-
Chloroacetyl chloride (high purity)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous (or other suitable solvent)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Crushed ice
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in the chosen anhydrous solvent at 0°C, add fluorobenzene.[16]
-
Slowly add chloroacetyl chloride to the mixture, ensuring the internal temperature is maintained between 0-5°C.[16]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction's progress via TLC or GC.[16]
-
Upon completion, carefully quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated hydrochloric acid.[16]
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.[16]
-
Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[16]
Waste Management and Disposal
-
Aluminum Chloride Waste: Quenching AlCl₃ is highly exothermic.[17] Small amounts can be cautiously neutralized with ice water and baking soda, but this may not be feasible for large quantities.[17] For large-scale operations, it is often safer and more cost-effective to dispose of the solid aluminum chloride waste through a licensed hazardous waste contractor.[17][18] Always comply with local, regional, and national environmental regulations for waste disposal.[18]
-
Solvent Waste: Halogenated and non-halogenated solvent waste should be collected separately and disposed of according to institutional and regulatory guidelines.
References
-
Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Safe and responsible disposal of aluminum chloride? Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Material Safety Data Sheet - Aluminium chloride, anhydrous. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]
- Bream, R. N., et al. (2013). Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. Organic Process Research & Development.
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- Sastry, T. U., et al. (2013).
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
- Yadav, G. D., & Krishnan, M. S. (2000). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B.
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
-
Genprice Inc. (n.d.). 2-Chloro-1- (2-Fluorophenyl) Ethanone | GNT-ST-08096. Retrieved from [Link]
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- National Institutes of Health. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E.
- ACS Publications. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters.
-
ResearchGate. (2004). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
-
ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and... Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]
- Google Patents. (n.d.). CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol.
-
Gasmet Technologies. (n.d.). What is thermal runaway in lithium-ion batteries. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. Retrieved from [Link]
-
PubMed Central. (2023). Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules. Retrieved from [Link]
-
lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. Retrieved from [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
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- 9. Harmful effects of lithium-ion battery thermal runaway: scale-up tests from cell to second-life modules - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing self-condensation of 2-Chloro-1-(2-fluorophenyl)ethanone during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2-fluorophenyl)ethanone. This guide is designed to provide in-depth, practical solutions to a common and frustrating challenge encountered during its use: self-condensation. As a versatile building block in pharmaceutical and agrochemical synthesis, ensuring its efficient conversion into the desired product is paramount. This document provides troubleshooting guides, FAQs, and validated protocols to help you minimize unwanted side reactions and maximize your synthetic yields.
Understanding the Core Problem: Enolate Reactivity
2-Chloro-1-(2-fluorophenyl)ethanone, like other α-halo ketones, possesses two key reactive features: an electrophilic carbonyl carbon and an acidic α-hydrogen.[1] In the presence of a base, the α-hydrogen can be abstracted to form a resonance-stabilized enolate.[2][3] This enolate is a potent nucleophile.
The desired reaction typically involves this enolate attacking an external electrophile (e.g., an aldehyde, alkyl halide, etc.). However, the enolate can also attack the electrophilic carbonyl carbon of another, unreacted molecule of 2-Chloro-1-(2-fluorophenyl)ethanone. This is known as self-condensation .[4] This reaction is a type of aldol or Darzens condensation that leads to undesired, higher molecular weight byproducts, complicating purification and significantly reducing the yield of your target molecule.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What exactly is the self-condensation product of 2-Chloro-1-(2-fluorophenyl)ethanone?
A: The self-condensation reaction begins like an aldol addition, where the enolate of one molecule attacks the carbonyl of another. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride ion, forming an α,β-epoxy ketone.[2][3][7] This is a specific type of reaction known as the Darzens condensation.[2][3][8]
Q2: How can I tell if self-condensation is occurring in my reaction?
A: The most common indicators are:
-
Unexpected Spots on TLC: You will likely see new, often less polar, spots on your TLC plate that do not correspond to your starting material or desired product.
-
Complex NMR Spectra: The ¹H NMR of your crude product will show complex multiplets and unexpected signals, indicating a mixture of compounds. The self-condensation product will have a higher molecular weight and a different set of proton signals.
-
LC-MS Analysis: This is the most definitive method. You will observe a mass peak corresponding to the dimer of your starting material minus HCl (the net loss from the condensation reaction).[2][3]
-
Low Yield and Purification Difficulties: A significant reduction in the isolated yield of your target molecule, coupled with difficulty in separating the product from higher-boiling point impurities, strongly suggests self-condensation.
Q3: Are certain conditions more likely to cause self-condensation?
A: Yes. High concentrations of strong bases (like NaOH, KOH, or alkoxides), elevated reaction temperatures, and long reaction times all favor the self-condensation pathway.[5][9][10] These conditions lead to a high concentration of the enolate in solution, increasing the probability of it reacting with itself.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues and provides a logical, step-by-step approach to resolving them.
Problem 1: Low yield of desired product with significant high-molecular-weight byproducts.
-
Probable Cause: The reaction conditions are favoring self-condensation over the desired reaction pathway. This is typically due to the instantaneous concentration of the enolate being too high.
-
Solution Strategy: The core principle is to control the formation and concentration of the enolate intermediate. This can be achieved by carefully selecting the base, temperature, and addition method.
| Parameter | Sub-Optimal Condition (Favors Self-Condensation) | Recommended Optimization (Minimizes Self-Condensation) | Rationale |
| Base Strength | Strong bases (e.g., NaOEt, KOt-Bu, NaOH)[8] | Weak, inorganic bases (e.g., K₂CO₃, NaHCO₃) or hindered organic bases (e.g., DBU, DIPEA). | Strong bases rapidly generate a high concentration of enolate, promoting self-reaction. Weaker bases establish a lower equilibrium concentration of the enolate, favoring reaction with the more reactive external electrophile.[11][12] |
| Temperature | Room temperature or elevated temperatures. | Low temperatures (0 °C to -78 °C). | Self-condensation, like many aldol-type reactions, is often accelerated by heat.[5] Lowering the temperature slows down all reactions but can disproportionately disfavor the undesired pathway.[9][10] |
| Reagent Addition | Adding the base all at once. | Slow, dropwise addition of the base to the mixture of the ketone and electrophile. | This strategy ensures that the enolate is generated in the presence of the desired electrophile and its concentration is kept low at all times, minimizing the chance for self-reaction. |
| Solvent | Protic solvents (e.g., ethanol). | Aprotic polar solvents (e.g., THF, DMF, Acetonitrile). | Protic solvents can participate in proton exchange and may not be ideal for controlling enolate formation. Aprotic solvents are generally preferred for enolate chemistry.[9] |
Problem 2: The reaction is very slow at low temperatures, and warming it up leads to self-condensation.
-
Probable Cause: The chosen base is not sufficiently active at low temperatures, or the electrophile is not reactive enough.
-
Solution Strategy: Consider using a Phase-Transfer Catalyst (PTC).
Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving an inorganic base (like K₂CO₃) and an organic substrate.[13][14][15] A catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 facilitates the transfer of the base into the organic phase, allowing for controlled enolate generation at the interface or in the organic layer.[16][17] This keeps the bulk concentration of the enolate extremely low, effectively shutting down the self-condensation pathway while allowing the desired reaction to proceed at a reasonable rate, even at moderate temperatures.[13][14]
Visualizing the Reaction Pathways
To better understand the competition, the following diagram illustrates the desired SN2 alkylation pathway versus the undesired self-condensation pathway.
Caption: Competing reaction pathways for the enolate intermediate.
Recommended Experimental Protocol
This protocol provides a robust starting point for minimizing self-condensation when reacting 2-Chloro-1-(2-fluorophenyl)ethanone with a generic electrophile (e.g., an alkyl halide).
Objective: To perform an alkylation reaction while suppressing self-condensation.
Materials:
-
2-Chloro-1-(2-fluorophenyl)ethanone
-
Electrophile (e.g., Benzyl Bromide, 1.1 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equivalents)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equivalents)
-
Anhydrous Acetonitrile (CH₃CN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Chloro-1-(2-fluorophenyl)ethanone (1.0 eq), the electrophile (1.1 eq), K₂CO₃ (1.5 eq), and TBAB (0.05 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a concentration of approximately 0.2 M with respect to the starting ketone.
-
Reaction Conditions: Stir the heterogeneous mixture vigorously at room temperature (or cool to 0 °C if the electrophile is highly reactive).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting ketone spot should be observed. Typically, reactions are complete within 4-12 hours.
-
Workup:
-
Once the reaction is complete, filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure desired product.
Self-Validation:
-
TLC Monitoring: During the reaction, run a co-spot of your reaction mixture with the starting material. A clean conversion will show the disappearance of the starting material and the appearance of a single major product spot. Multiple new spots are indicative of side reactions.
-
Product Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it is the desired compound and not the self-condensation product.
Troubleshooting Decision Tree
This flowchart provides a logical sequence for troubleshooting failed or low-yielding reactions.
Caption: A step-by-step decision tree for troubleshooting reactions.
References
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts . (2023). Retrieved from [Link]
-
Darzens Condensation: Mechanism, Development, and Application Research - Oreate AI . (2025). Retrieved from [Link]
-
Video: Regioselective Formation of Enolates - JoVE . (2023). Retrieved from [Link]
-
Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC . (2022). Retrieved from [Link]
-
α-Halo ketone - Wikipedia . (n.d.). Retrieved from [Link]
-
mechanism of alpha-halogenation of ketones - YouTube . (2019). Retrieved from [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria . (n.d.). Retrieved from [Link]
-
aldol condensation - csbsju . (n.d.). Retrieved from [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group . (2008). Retrieved from [Link]
-
III Enolate Chemistry . (n.d.). Retrieved from [Link]
-
Darzens reaction - L.S.College, Muzaffarpur . (2020). Retrieved from [Link]
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Darzens reaction - Wikipedia . (n.d.). Retrieved from [Link]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry . (2022). Retrieved from [Link]
-
In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis - PubMed . (2018). Retrieved from [Link]
-
PTC C-Alkylation of a Non-Activated Ketone . (n.d.). Retrieved from [Link]
-
Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis . (n.d.). Retrieved from [Link]
-
Self-condensation - Wikipedia . (n.d.). Retrieved from [Link]
-
The α‐Alkylation of ketones with alcohols by phase‐transfer‐assisted borrowing hydrogen catalysis. - ResearchGate . (n.d.). Retrieved from [Link]
-
Enolate - Wikipedia . (n.d.). Retrieved from [Link]
-
Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE . (2025). Retrieved from [Link]
-
Darzens Reaction - Organic Chemistry Portal . (n.d.). Retrieved from [Link]
-
22.8: 22.5 Alkylation of Enolate Ions - Chemistry LibreTexts . (2019). Retrieved from [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH . (n.d.). Retrieved from [Link]
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Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR of 2-Chloro-1-(2-fluorophenyl)ethanone
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering a detailed window into the molecular architecture of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for 2-Chloro-1-(2-fluorophenyl)ethanone, a halogenated acetophenone derivative of interest in synthetic chemistry.
Given the limited availability of public experimental spectra for this specific compound, this guide presents a high-quality predicted ¹H and ¹³C NMR dataset for 2-Chloro-1-(2-fluorophenyl)ethanone. This predicted data is critically evaluated and contextualized through direct comparison with experimental data from three structurally analogous compounds: the corresponding bromo-analog, 2-Bromo-1-(2-fluorophenyl)ethanone ; the parent ketone, 1-(2-fluorophenyl)ethanone ; and the non-fluorinated counterpart, 2-chloro-1-phenylethanone . This comparative approach allows for a nuanced understanding of the individual and combined effects of the chloro and fluoro substituents on the chemical shifts and coupling patterns, providing a robust framework for spectral interpretation.
The Structural Significance of Halogenated Acetophenones
Halogenated acetophenones are versatile building blocks in organic synthesis, frequently employed in the construction of more complex molecular scaffolds for pharmaceutical and agrochemical applications. The presence and position of halogen atoms can significantly influence a molecule's reactivity, lipophilicity, and metabolic stability, making a thorough understanding of their structural characteristics essential. 2-Chloro-1-(2-fluorophenyl)ethanone, with its ortho-fluorine and alpha-chloro substituents, presents a particularly interesting case for NMR analysis due to the potential for through-space interactions and complex electronic effects.
A Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for 2-Chloro-1-(2-fluorophenyl)ethanone alongside the experimental data for its structural analogs. All experimental data was obtained in deuterochloroform (CDCl₃), and the predicted data is also based on this solvent.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Chloro-1-(2-fluorophenyl)ethanone | -CH₂Cl | 4.75 | d | ~3.2 |
| Aromatic H | 7.10 - 7.90 | m | - | |
| 2-Bromo-1-(2-fluorophenyl)ethanone [1] | -CH₂Br | 4.53 | d | 3.2 |
| H-6' | 7.95 | ddd | 7.6, 7.6, 1.6 | |
| H-4' | 7.61 - 7.56 | m | - | |
| H-3' | 7.28 | dd | 11.2, 11.2 | |
| H-5' | 7.19 | dd | 11.2, 11.2 | |
| 1-(2-Fluorophenyl)ethanone [2] | -CH₃ | 2.62 | d | 5.1 |
| H-6' | 7.86 | m | - | |
| H-4' | 7.50 | m | - | |
| H-3' | 7.20 | m | - | |
| H-5' | 7.12 | m | - | |
| 2-Chloro-1-phenylethanone [3] | -CH₂Cl | 4.74 | s | - |
| Aromatic H (ortho) | 7.97 | d | 7.6 | |
| Aromatic H (para) | 7.63 | t | 7.2 | |
| Aromatic H (meta) | 7.51 | t | 7.6 |
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| 2-Chloro-1-(2-fluorophenyl)ethanone | C=O | 191.5 |
| -CH₂Cl | 46.5 | |
| Aromatic C-F | 162.0 (d, ¹JCF ≈ 250 Hz) | |
| Other Aromatic C | 115.0 - 136.0 | |
| 2-Bromo-1-(2-fluorophenyl)ethanone | C=O | Not available |
| -CH₂Br | Not available | |
| Aromatic C | Not available | |
| 1-(2-Fluorophenyl)ethanone | C=O | ~196.0 |
| -CH₃ | ~29.0 (d, ³JCF ≈ 4 Hz) | |
| Aromatic C-F | ~162.0 (d, ¹JCF ≈ 250 Hz) | |
| Other Aromatic C | ~116.0 - 134.0 | |
| 2-Chloro-1-phenylethanone [3] | C=O | 191.0 |
| -CH₂Cl | 46.0 | |
| Aromatic C | 128.5, 128.9, 134.0, 134.2 |
Deciphering the Spectral Nuances: A Senior Scientist's Perspective
The analysis of the spectral data reveals key insights into the structure of 2-Chloro-1-(2-fluorophenyl)ethanone, particularly when contextualized by its analogs.
The Methylene Protons: A Tale of Two Halogens and a Fluorine
A striking feature in the ¹H NMR spectrum of 2-Chloro-1-(2-fluorophenyl)ethanone is the predicted doublet for the methylene protons (-CH₂Cl) at approximately 4.75 ppm. This is in contrast to the sharp singlet observed for the same protons in 2-chloro-1-phenylethanone at 4.74 ppm[3]. The splitting into a doublet arises from a phenomenon known as through-space coupling with the ortho-fluorine atom.
In 2'-fluoro-substituted acetophenone derivatives, the s-trans conformation is strongly preferred, placing the α-protons in close spatial proximity to the fluorine atom.[1] This proximity allows for a spin-spin coupling interaction that is transmitted through space rather than through the bonding network, resulting in a measurable coupling constant (⁵JHF). The experimental data for 2-Bromo-1-(2-fluorophenyl)ethanone confirms this, showing a doublet for the methylene protons with a coupling constant of 3.2 Hz.[1] A similar coupling is predicted for the chloro-analog. This through-space coupling is a powerful diagnostic tool for confirming the ortho-substitution pattern in such compounds.
The Aromatic Region: Unraveling Electronic Effects
The aromatic region of the ¹H NMR spectrum of 2-Chloro-1-(2-fluorophenyl)ethanone is predicted to be a complex multiplet between 7.10 and 7.90 ppm. The electron-withdrawing nature of both the fluorine atom and the chloroacetyl group deshields the aromatic protons, shifting them downfield. The ortho-fluorine atom also introduces complex splitting patterns due to H-F coupling.
By comparing with 1-(2-fluorophenyl)ethanone, we can isolate the effect of the chloroacetyl group. The methyl protons in 1-(2-fluorophenyl)ethanone appear as a doublet around 2.62 ppm, also due to through-space coupling with the ortho-fluorine.[2] The replacement of this methyl group with the more electronegative chloromethyl group in our target compound would be expected to further deshield the aromatic protons, particularly the H-6' proton.
The Carbonyl Carbon and Methylene Carbon: Substituent Effects in ¹³C NMR
In the ¹³C NMR spectrum, the carbonyl carbon of 2-Chloro-1-(2-fluorophenyl)ethanone is predicted to appear around 191.5 ppm. This is very similar to the experimental value for 2-chloro-1-phenylethanone (191.0 ppm), suggesting that the ortho-fluorine has a relatively small effect on the chemical shift of the carbonyl carbon.[3] The methylene carbon (-CH₂Cl) is predicted at 46.5 ppm, again in close agreement with its non-fluorinated counterpart (46.0 ppm).[3]
The most significant feature in the ¹³C NMR spectrum is the carbon directly attached to the fluorine atom, which will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz. The other aromatic carbons will also exhibit smaller C-F couplings.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 2-Chloro-1-(2-fluorophenyl)ethanone.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a sonicator for a brief period.
-
Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Ensure the height of the liquid in the NMR tube is approximately 4-5 cm.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal and the resolution of the TMS peak.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters for a 400 MHz spectrometer would be:
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. Typical parameters would be:
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Visualizing Structural Relationships and Spectral Features
The following diagram illustrates the chemical structure of 2-Chloro-1-(2-fluorophenyl)ethanone and highlights the key through-space coupling interaction responsible for the splitting of the methylene protons.
Caption: The s-trans conformation of 2-Chloro-1-(2-fluorophenyl)ethanone facilitates through-space coupling between the methylene protons and the ortho-fluorine.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 2-Chloro-1-(2-fluorophenyl)ethanone. By leveraging predicted data and comparing it with experimental data from structurally related analogs, we have elucidated the key spectral features arising from the interplay of the chloro and fluoro substituents. The phenomenon of through-space H-F coupling serves as a critical diagnostic tool for confirming the ortho-fluoro substitution pattern. The detailed experimental protocol provided herein offers a standardized approach for obtaining high-quality NMR data.
For researchers in drug development and synthetic chemistry, this guide serves as a valuable resource for the structural characterization of similar halogenated compounds. Future work could involve the experimental validation of the predicted spectra and further investigation into the conformational dynamics of this and related molecules.
References
-
ACD/Labs. (2024). ACD/NMR Predictor. Advanced Chemistry Development, Inc. [Link]
-
Miyazawa, A., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4548–4555. [Link]
-
Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). John Wiley & Sons. [Link]
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Spectral Database for Organic Compounds (SDBS). 2-Chloro-1-phenylethanone. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Reich, H. J. (n.d.). Structure Elucidation with NMR. University of Wisconsin. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry and Comparative Analysis of 2-Chloro-1-(2-fluorophenyl)ethanone
This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Chloro-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone of significant interest as an intermediate in organic and pharmaceutical synthesis.[1] Given the scarcity of publicly available experimental spectra for this specific compound, this document establishes a robust analytical framework through predictive modeling based on established fragmentation principles. To ensure scientific validity, we will compare these predictions with experimental data from structurally similar compounds and evaluate alternative analytical methodologies.
The unambiguous characterization of synthetic intermediates like 2-Chloro-1-(2-fluorophenyl)ethanone is critical for ensuring the integrity of research and development pipelines. This guide is designed to provide the necessary expertise to confidently identify and characterize this molecule, explaining the causality behind analytical choices to build a self-validating system of identification.
Part 1: Electron Ionization Mass Spectrometry (EI-MS) Profile of 2-Chloro-1-(2-fluorophenyl)ethanone
Electron Ionization (EI) mass spectrometry is a cornerstone technique for the structural elucidation of volatile organic compounds. The high energy (typically 70 eV) imparted to the molecule induces reproducible fragmentation, creating a unique fingerprint that aids in its identification.[2]
Molecular Ion (M⁺•) and Isotopic Signature
The molecular formula for 2-Chloro-1-(2-fluorophenyl)ethanone is C₈H₆ClFO. The presence of a single chlorine atom is a key diagnostic feature in its mass spectrum. Due to the natural abundance of chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), the molecular ion will appear as two distinct peaks separated by two mass-to-charge units (m/z), known as the M⁺• and [M+2]⁺• peaks.[3] The relative intensity of these peaks will be approximately 3:1, a characteristic signature for a monochlorinated compound.[3]
-
Calculated Monoisotopic Mass (for C₈H₆³⁵ClFO): 172.0142 u
-
Calculated [M+2]⁺• Mass (for C₈H₆³⁷ClFO): 174.0113 u
Predicted Fragmentation Pattern
The fragmentation of the energetically unstable molecular ion is governed by the relative stability of the resulting fragment ions and neutral losses.[2] For α-chloro ketones like the title compound, fragmentation is dominated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[4][5]
The primary and most favored fragmentation pathway is the α-cleavage of the C-C bond between the carbonyl carbon and the chloromethyl carbon. This is because it leads to the formation of a highly stable acylium ion, which is resonance-stabilized.[2]
Key Predicted Fragmentation Steps:
-
Formation of the 2-Fluorobenzoyl Cation (m/z 123): This is predicted to be the base peak (the most abundant ion). It arises from the loss of a chloromethyl radical (•CH₂Cl) from the molecular ion. This cleavage is highly favorable due to the stability of the resulting acylium ion.[4]
-
Formation of the 2-Fluorophenyl Cation (m/z 95): The 2-fluorobenzoyl cation (m/z 123) can subsequently lose a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for acylium ions and results in the formation of the 2-fluorophenyl cation.[6]
-
Loss of a Chlorine Radical (m/z 137): A less dominant pathway involves the cleavage of the C-Cl bond from the molecular ion, resulting in the loss of a chlorine radical (•Cl) to form an ion at m/z 137.
The following diagram illustrates the predicted fragmentation pathway.
Caption: Predicted EI-MS fragmentation of 2-Chloro-1-(2-fluorophenyl)ethanone.
Summary of Predicted Mass Spectral Data
| m/z (Predicted) | Ion Structure | Fragmentation Pathway | Expected Relative Abundance |
| 172/174 | [C₈H₆ClFO]⁺• | Molecular Ion | Moderate, with ~3:1 ratio |
| 123 | [C₇H₄FO]⁺ | α-cleavage: [M - •CH₂Cl]⁺ | High (likely Base Peak) |
| 95 | [C₆H₄F]⁺ | Secondary fragmentation: [C₇H₄FO - CO]⁺ | Moderate to High |
| 137 | [C₈H₆FO]⁺ | Radical loss: [M - •Cl]⁺ | Low to Moderate |
Part 2: Comparative Analysis with Structural Analogs
To validate our predicted fragmentation, we can compare it to the known experimental mass spectra of similar molecules available in the NIST Mass Spectrometry Data Center.[7][8]
-
Analog 1: 2-Chloro-1-phenylethanone (CAS: 532-27-4) [7]
-
Molecular Ion: m/z 154/156.
-
Base Peak: m/z 105. This corresponds to the benzoyl cation ([C₇H₅O]⁺), formed by the loss of the •CH₂Cl radical.
-
Other Major Fragment: m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), formed by the loss of CO from the benzoyl cation.
-
Comparison: The fragmentation pattern of 2-Chloro-1-phenylethanone perfectly supports our predicted primary pathway. The presence of the fluorine atom in our target compound increases the mass of the corresponding fragments by 18 u (the difference between F and H), from 105 to 123 and from 77 to 95, respectively.
-
-
Analog 2: 1-(2-Chlorophenyl)ethanone (CAS: 2142-68-9) [8]
-
Molecular Ion: m/z 154/156.
-
Base Peak: m/z 139/141. This corresponds to the loss of a methyl radical (•CH₃), an α-cleavage event.
-
Other Major Fragment: m/z 111/113, corresponding to the 2-chlorophenyl cation, formed by the loss of ketene (CH₂=C=O) or an acetyl radical followed by CO.
-
Comparison: This isomer, where the chlorine is on the aromatic ring, shows a completely different fragmentation pattern. The primary loss is the methyl group, not the group attached to the other side of the carbonyl. This highlights how mass spectrometry can easily distinguish between structural isomers and confirms that the α-cleavage losing the chloromethyl group is characteristic of the 2-chloro-ethanone structure.
-
This comparative analysis provides strong evidence that the predicted fragmentation pattern for 2-Chloro-1-(2-fluorophenyl)ethanone is accurate and reliable for its identification.
Part 3: Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a multi-technique approach is often necessary for complete and unambiguous structural confirmation, particularly in regulated environments.
| Technique | Principle | Strengths | Limitations |
| GC-MS | Separates volatile compounds before MS analysis. | Excellent for identifying the target compound in a mixture; provides both retention time and mass spectrum for high confidence. | Requires the compound to be thermally stable and volatile. |
| LC-MS | Separates compounds in the liquid phase before MS analysis.[9] | Suitable for less volatile compounds or complex mixtures not amenable to GC.[10] | Fragmentation can be less extensive with soft ionization (ESI, APCI), potentially providing less structural detail than EI. |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei. | Provides definitive information on the carbon-hydrogen framework and the precise location of substituents (F, Cl).[11] | Lower sensitivity than MS; requires a larger amount of pure sample. |
| IR Spectroscopy | Measures the vibration of atoms in a molecule. | Quickly confirms the presence of key functional groups, such as the strong carbonyl (C=O) stretch expected around 1690-1715 cm⁻¹.[11] | Provides limited information on the overall molecular structure. |
For routine identification in a synthetic reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to its combination of separation power and the highly specific fragmentation patterns generated by electron ionization.[12] For definitive, one-time structural elucidation of the purified substance, a combination of MS and NMR would be considered the gold standard.
Part 4: Experimental Protocols
Protocol: GC-MS Analysis of 2-Chloro-1-(2-fluorophenyl)ethanone
This protocol describes a standard method for the analysis of halogenated aromatic compounds using GC-MS with electron ionization.[11][13]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[12]
-
Inlet: Split/Splitless inlet operated in splitless mode for maximum sensitivity.
- Inlet Temperature: 250°C
- Injection Volume: 1 µL
-
Oven Temperature Program:
- Initial Temperature: 80°C, hold for 2 minutes.
- Ramp: Increase at 15°C/min to 280°C.
- Final Hold: Hold at 280°C for 5 minutes.
-
MS Conditions:
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: m/z 40-350
- Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the target compound.
-
Extract the mass spectrum for this peak.
-
Analyze the spectrum for the key features:
-
The molecular ion doublet at m/z 172/174 with a ~3:1 ratio.
-
The base peak at m/z 123.
-
Significant fragment ions at m/z 95.
-
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with a library spectrum.
Experimental Workflow Diagram
Caption: General workflow for the GC-MS analysis of 2-Chloro-1-(2-fluorophenyl)ethanone.
Conclusion
The mass spectrometric analysis of 2-Chloro-1-(2-fluorophenyl)ethanone is characterized by a predictable and highly diagnostic fragmentation pattern under electron ionization. The key identifiers are the molecular ion doublet at m/z 172/174 (in a 3:1 ratio) and a dominant base peak at m/z 123, corresponding to the stable 2-fluorobenzoyl cation. This predicted behavior is strongly supported by comparative analysis with known structural analogs. For routine analysis within a mixture, GC-MS provides a robust and reliable method for separation and identification. For absolute structural proof of a purified substance, this should be complemented with NMR spectroscopy. This guide provides the foundational expertise and practical protocols for researchers to confidently analyze and characterize this important chemical intermediate.
References
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-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Eiceman, G. A., Dagan, S., & Tadjikov, B. (2022). Gas chromatography coupled to time-of-flight mass spectrometry using parallel electron and chemical ionization with permeation tube-based reagent ion selection. Rapid Communications in Mass Spectrometry. [Link]
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ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. [Link]
-
NIST. (n.d.). α-Chloro-p-fluoroacetophenone. NIST Chemistry WebBook. [Link]
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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University of Arizona. (n.d.). Interpretation of Mass Spectra. [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook. [Link]
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NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook. [Link]
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Metware Biotechnology. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
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University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]
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Yasuhara, A., et al. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Longdom Publishing. [Link]
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ResearchGate. (n.d.). Liquid chromatography-time-of-flight mass spectrometry analysis of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane and related compounds: Separation of an eleven component mixture. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. research.unipd.it [research.unipd.it]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-1-(2-fluorophenyl)ethanone
Introduction
2-Chloro-1-(2-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control. This guide provides an in-depth comparison of two widely used analytical techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific needs.
Understanding the Analyte and Potential Impurities
2-Chloro-1-(2-fluorophenyl)ethanone is a halogenated aromatic ketone. A common synthetic route for this compound is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid like aluminum chloride.[1][2] This synthetic pathway can lead to several process-related impurities, including:
-
Unreacted Starting Materials: Fluorobenzene and chloroacetyl chloride.
-
Positional Isomers: 2-Chloro-1-(3-fluorophenyl)ethanone and 2-Chloro-1-(4-fluorophenyl)ethanone, arising from the ortho, meta, and para directing effects of the fluorine substituent.
-
Over-acylated Products: Di-acylated fluorobenzene species.
-
By-products: Formed from side reactions or impurities in the starting materials.
The choice of analytical method must consider the physicochemical properties of the target analyte and these potential impurities. 2-Chloro-1-(2-fluorophenyl)ethanone is a semi-volatile compound with a chromophore, making it amenable to both HPLC with UV detection and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds. For 2-Chloro-1-(2-fluorophenyl)ethanone, a reversed-phase HPLC method is the most common approach.
Principle of Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of 2-Chloro-1-(2-fluorophenyl)ethanone in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
Rationale for Method Parameters:
-
C18 Column: The nonpolar C18 stationary phase provides good retention and separation for the moderately polar 2-Chloro-1-(2-fluorophenyl)ethanone and its potential impurities.
-
Water/Acetonitrile Mobile Phase: This is a common and effective mobile phase for reversed-phase chromatography, offering good peak shape and resolution.
-
Gradient Elution: A gradient is employed to ensure the elution of both more polar (early eluting) and more nonpolar (late eluting) impurities within a reasonable analysis time, while maintaining good peak shape for the main component.
-
UV Detection at 254 nm: The aromatic ring in the analyte and its related impurities provides strong UV absorbance at this wavelength, ensuring good sensitivity.
System Suitability
As per pharmacopeial guidelines such as USP <621> and Ph. Eur. 2.2.46, system suitability tests must be performed before sample analysis to ensure the chromatographic system is performing adequately.[3][4][5]
System Suitability Parameters:
-
Tailing Factor (T): For the main peak, T should be ≤ 2.0.
-
Theoretical Plates (N): For the main peak, N should be ≥ 2000.
-
Relative Standard Deviation (RSD): For six replicate injections of a standard solution, the RSD for the peak area should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly suitable for the analysis of volatile and semi-volatile compounds.
Principle of GC-MS
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase (carrier gas) and the liquid or solid stationary phase coated on the column walls. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing structural information and enabling confident identification.
Experimental Protocol: GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Rationale for Method Parameters:
-
HP-5ms Column: This is a general-purpose, low-polarity column that provides good separation for a wide range of semi-volatile compounds, including halogenated aromatic ketones.
-
Helium Carrier Gas: An inert gas that is commonly used in GC-MS.
-
Split Injection: A split injection is used to avoid overloading the column with the high concentration of the main component, allowing for better resolution of trace impurities.
-
Temperature Program: A temperature ramp is used to effectively separate compounds with different boiling points.
-
EI Ionization: Electron ionization is a robust and widely used technique that generates reproducible mass spectra, which can be compared to library databases for compound identification.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography in a liquid-solid system. | Partition chromatography in a gas-liquid/solid system with mass spectrometric detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Selectivity | Based on chromatographic retention time and UV spectrum. | Based on chromatographic retention time and mass spectrum, providing high confidence in identification. |
| Sensitivity | Good, typically in the low ppm range. | Excellent, often in the sub-ppm range, especially in Selected Ion Monitoring (SIM) mode. |
| Quantification | Straightforward using external or internal standards. | Can be more complex due to variations in ionization efficiency, but accurate with appropriate standards. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a volatile solvent. |
| Analysis Time | Typically 20-30 minutes per sample. | Typically 20-30 minutes per sample. |
| Instrumentation Cost | Moderate. | High. |
| Robustness | Generally very robust and reproducible. | Can be susceptible to matrix effects and contamination of the ion source. |
Method Validation
Both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[6][7][8] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualization of Analytical Workflows
Decision Guide: Choosing the Right Method
Conclusion
Both HPLC-UV and GC-MS are powerful and suitable techniques for the purity analysis of 2-Chloro-1-(2-fluorophenyl)ethanone. The choice between the two methods depends on the specific analytical requirements.
-
HPLC-UV is a robust, reliable, and cost-effective method for routine quality control, providing accurate and precise quantification of the main component and known impurities.
-
GC-MS offers unparalleled selectivity and sensitivity, making it the method of choice for identifying unknown impurities and for trace-level analysis.
For comprehensive characterization of a new batch or for troubleshooting, a combination of both techniques can be invaluable. HPLC can provide the primary purity value, while GC-MS can be used to identify any new or unexpected impurity peaks. Ultimately, a well-validated analytical method, whether it be HPLC or GC-MS, is crucial for ensuring the quality and consistency of 2-Chloro-1-(2-fluorophenyl)ethanone in the pharmaceutical industry.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Contreras, J. M., et al. (2001). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 57(3), o264-o265. [Link]
-
science-softCon. UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
-
Kemp, S. J., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1123–1127. [Link]
- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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ResearchGate. Absorption and transient absorption spectra of solutions of xanthone, acetophenone and flavone. [Link]
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Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
SIELC Technologies. HPLC Method for Phenol - Acetone Production and Impurities. [Link]
-
ResearchGate. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
- Google Patents. WO2014156360A1 - Method for producing acetophenone compound, isotope-labeled chalcone compound and isotope-labeled flavonoid compound, and methods respectively for producing said compounds.
-
PhotochemCAD. Acetophenone - Absorption Spectrum. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Sources
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A Comparative Analysis of Electrophilic Reactivity: 2-Chloro-1-(2-fluorophenyl)ethanone vs. 2-Bromo-1-(2-fluorophenyl)ethanone
In the landscape of pharmaceutical and fine chemical synthesis, α-haloketones stand as pivotal intermediates, valued for their dual electrophilic sites at the carbonyl carbon and the halogen-bearing α-carbon.[1] This guide provides an in-depth comparative analysis of the reactivity of two such building blocks: 2-Chloro-1-(2-fluorophenyl)ethanone and 2-Bromo-1-(2-fluorophenyl)ethanone. This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of their chemical behavior, supported by foundational principles and illustrative experimental protocols.
The selection of a halogen at the α-position is a critical strategic decision in synthesis design, directly influencing reaction kinetics, yields, and even accessible mechanistic pathways.[2] This guide will elucidate the nuanced differences in reactivity between the chloro- and bromo-analogs, enabling more informed decisions in the laboratory.
Core Principles: Unpacking the Reactivity of α-Haloketones
The reactivity of α-haloketones in nucleophilic substitution reactions is significantly enhanced compared to their alkyl halide counterparts.[2] This heightened reactivity stems from the potent electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen (C-X) bond, thereby increasing the electrophilicity of the α-carbon and rendering it more susceptible to nucleophilic attack.[2]
The primary determinant of reactivity differences between 2-Chloro-1-(2-fluorophenyl)ethanone and 2-Bromo-1-(2-fluorophenyl)ethanone is the intrinsic leaving group ability of the halide. A good leaving group is a species that is stable on its own after detaching from the parent molecule.[3] In this context, the stability of the resulting halide anion (Cl⁻ vs. Br⁻) is paramount.
The governing principle is that weaker bases make better leaving groups.[3][4] This is because a weak base is less likely to re-initiate a reverse reaction. The basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the inverse of this trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[3] This established order predicts that 2-Bromo-1-(2-fluorophenyl)ethanone will be more reactive than 2-Chloro-1-(2-fluorophenyl)ethanone in typical nucleophilic substitution reactions.
| Property | Chloride (Cl⁻) | Bromide (Br⁻) | Rationale |
| Basicity | More Basic | Less Basic | The conjugate acid of bromide, HBr (pKa ≈ -9), is stronger than that of chloride, HCl (pKa ≈ -7).[4] Weaker bases are more stable as anions. |
| Leaving Group Ability | Good | Excellent | The weaker basicity of bromide makes it a better, more stable leaving group.[3][5] |
| C-X Bond Strength | Stronger (approx. 340 kJ/mol) | Weaker (approx. 285 kJ/mol) | The weaker C-Br bond requires less energy to break during the substitution reaction, contributing to a faster reaction rate.[2] |
| Predicted Reactivity | Lower | Higher | The superior leaving group ability of bromide and the weaker C-Br bond lead to a higher reactivity for the bromo-compound. |
The Mechanistic Landscape: SN2 Dominance
The most prevalent reaction pathway for α-haloketones is the bimolecular nucleophilic substitution (SN2) reaction.[2] The presence of the carbonyl group not only activates the α-carbon but also disfavors the formation of a carbocation intermediate required for an SN1 pathway.
Caption: SN2 reaction mechanism and comparative reactivity.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions and are provided for illustrative purposes. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Synthesis of α-Haloketones
The starting materials, 2-Chloro-1-(2-fluorophenyl)ethanone and 2-Bromo-1-(2-fluorophenyl)ethanone, can be synthesized from the parent ketone, 1-(2-fluorophenyl)ethanone.
Caption: Synthetic routes to the target α-haloketones.
Protocol 1: Synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone
-
Dissolve 1-(2-fluorophenyl)ethanone (1.0 equiv.) in a suitable solvent such as methanol or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (1.05 equiv.) dropwise to the stirred solution over 30 minutes.[2] The reaction is exothermic and may evolve HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Comparative Nucleophilic Substitution with a Thiol Nucleophile
This experiment is designed to qualitatively and quantitatively compare the reaction rates of the two α-haloketones.
Protocol 2: Reaction with Sodium Thiocresolate
-
Preparation of Nucleophile: In separate, dry reaction flasks under an inert atmosphere (e.g., nitrogen or argon), prepare solutions of sodium thiocresolate by adding thiocresol (1.0 equiv.) to a suspension of sodium hydride (1.0 equiv.) in anhydrous THF at 0 °C. Stir for 30 minutes.
-
Reaction Setup: In two separate, identical reaction flasks, dissolve 2-Chloro-1-(2-fluorophenyl)ethanone (1.0 equiv.) and 2-Bromo-1-(2-fluorophenyl)ethanone (1.0 equiv.) in anhydrous THF.
-
Initiation and Monitoring: At room temperature, add the prepared sodium thiocresolate solution to each of the α-haloketone solutions simultaneously.
-
Analysis: Monitor the progress of both reactions by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by TLC or LC-MS.
-
Expected Outcome: The reaction with 2-Bromo-1-(2-fluorophenyl)ethanone is expected to proceed to completion significantly faster than the reaction with its chloro-analog. This can be visualized by the more rapid disappearance of the starting material spot/peak and the appearance of the product spot/peak in the TLC/LC-MS analysis.
Summary and Practical Considerations
| Feature | 2-Chloro-1-(2-fluorophenyl)ethanone | 2-Bromo-1-(2-fluorophenyl)ethanone |
| Reactivity | Moderate | High |
| Cost | Generally more economical | Typically more expensive |
| Stability | More stable for long-term storage | Can be less stable; may require storage at low temperatures |
| Ideal Applications | Controlled reactions; when cost is a primary concern. | Rapid conversions; when high reactivity is required. |
The choice between 2-Chloro-1-(2-fluorophenyl)ethanone and 2-Bromo-1-(2-fluorophenyl)ethanone is a trade-off between reactivity, stability, and cost. For synthetic routes requiring high throughput and rapid reaction times, the bromo-derivative is the superior choice due to the excellent leaving group ability of bromide.[2] Conversely, for more controlled or large-scale syntheses where cost and stability are significant factors, the chloro-derivative presents a viable and more economical alternative.[2] Understanding these fundamental differences is key to efficient and successful synthetic planning.
References
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. In Organic Chemistry I. Retrieved from [Link]
-
Reddit. (2013, June 17). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry Class Notes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2025, March 4). What Makes A Good Leaving Group?. Retrieved from [Link]
-
Kumar, A., et al. (2021). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 6(11), x211245. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Phenacyl Halides: A Comparative Analysis Featuring 2-Chloro-1-(2-fluorophenyl)ethanone
Introduction: The Role of Phenacyl Halides in Modern Synthesis
Phenacyl halides, a class of α-haloketones, are foundational building blocks in synthetic organic chemistry.[1] Their bifunctional nature—comprising a reactive electrophilic α-carbon and a carbonyl group—renders them exceptionally versatile for constructing complex molecular architectures. These compounds are particularly crucial as precursors for a wide array of biologically significant heterocyclic compounds, including imidazoles, thiazoles, and oxazoles, making them indispensable in pharmaceutical and fine chemical manufacturing.[2][3][4][5] This guide provides an in-depth analysis of 2-Chloro-1-(2-fluorophenyl)ethanone, contextualizing its performance and utility against other commonly employed phenacyl halides. We will explore the nuanced interplay of halogen identity and aromatic substitution on reactivity, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Featured Compound: 2-Chloro-1-(2-fluorophenyl)ethanone
Structure and Intrinsic Properties:
2-Chloro-1-(2-fluorophenyl)ethanone (CAS No. 53688-17-8) is a substituted phenacyl halide distinguished by a fluorine atom at the ortho position of the phenyl ring.[6] This substitution is not merely a passive modification; it introduces significant electronic and steric influences that modulate the compound's reactivity profile.
-
Electronic Effect: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect can, in principle, enhance the electrophilicity of the nearby carbonyl carbon and the α-carbon, making them more susceptible to nucleophilic attack.
-
Steric Effect: The placement of the fluorine atom at the ortho position introduces steric hindrance around the reaction center. This bulk can impede the approach of nucleophiles, potentially slowing down reaction rates compared to its para-substituted or unsubstituted counterparts. Research on ortho-substituted phenacyl bromides has shown that such substitution patterns tend to diminish reactivity in nucleophilic displacement reactions, a phenomenon attributed to rotational barrier effects and steric repulsion.[7]
This duality makes 2-Chloro-1-(2-fluorophenyl)ethanone a fascinating substrate where electronic activation and steric hindrance are in direct competition, leading to a unique reactivity profile that can be harnessed for specific synthetic outcomes.
Comparative Analysis: Performance Against Alternative Phenacyl Halides
The selection of a phenacyl halide is a critical decision in experimental design, governed by factors such as reactivity, stability, cost, and the desired final product. Here, we compare our featured compound with three common alternatives: the parent 2-chloroacetophenone, and its bromo- and iodo-analogs.
| Property | 2-Chloro-1-(2-fluorophenyl)ethanone | 2-Chloroacetophenone | 2-Bromoacetophenone | 2-Iodoacetophenone |
| CAS Number | 53688-17-8[6] | 532-27-4[8] | 70-11-1[9] | 2142-70-3[10][11] |
| Molecular Formula | C₈H₆ClFO[6] | C₈H₇ClO[12] | C₈H₇BrO[9] | C₈H₇IO[10][11] |
| Molecular Weight | 172.58 g/mol [6] | 154.59 g/mol [8] | 199.05 g/mol [9] | 246.05 g/mol [10] |
| Melting Point | N/A (Typically an oil) | 54-56 °C[8] | 48-51 °C[9] | 29-32 °C[10] |
| Appearance | Liquid | White crystalline solid[12] | White to off-white crystalline powder[9] | Yellow to amber solid or liquid[10] |
Reactivity Deep Dive: Halogen and Substituent Effects
The primary mode of reaction for phenacyl halides is nucleophilic substitution (SN2) at the α-carbon. The rate of this reaction is profoundly influenced by two main factors: the leaving group ability of the halide and the electrophilicity of the α-carbon.
-
Leaving Group Ability: The efficacy of the halide as a leaving group is inversely related to its basicity and follows the trend I⁻ > Br⁻ > Cl⁻. This is a direct consequence of the bond strength between the carbon and the halogen (C-I < C-Br < C-Cl). Therefore, in terms of reactivity based solely on the leaving group, the expected order is: 2-Iodoacetophenone > 2-Bromoacetophenone > 2-Chloroacetophenone
-
Electrophilicity & Steric Hindrance: The carbonyl group significantly enhances the reactivity of phenacyl halides compared to simple alkyl halides by stabilizing the SN2 transition state through orbital overlap.[13] Aromatic ring substituents further modulate this reactivity.
-
Electron-withdrawing groups (like -NO₂, -CF₃, or halogens) on the phenyl ring generally increase the rate of nucleophilic substitution by enhancing the electrophilicity of the α-carbon.[14]
-
2-Chloro-1-(2-fluorophenyl)ethanone presents a special case. While the ortho-fluoro group is electron-withdrawing, its steric presence is the dominant factor, leading to a diminished reaction rate compared to what its electronic properties alone would suggest.[7] This makes it a more selective and controllable electrophile. It is less prone to rapid, exothermic reactions and may offer improved selectivity in complex syntheses.
-
Performance Summary
| Phenacyl Halide | Relative Reactivity | Key Characteristics & Rationale |
| 2-Iodoacetophenone | Very High | Excellent leaving group (I⁻). Highly reactive and useful for sluggish nucleophiles but may be less stable and more expensive.[10] |
| 2-Bromoacetophenone | High | Good balance of high reactivity and stability.[9] Widely used as a versatile intermediate for heterocyclic synthesis.[15] |
| 2-Chloroacetophenone | Moderate | A cost-effective and stable reagent.[8] Its moderate reactivity allows for controlled reactions. It is a potent lachrymator.[12][16] |
| 2-Chloro-1-(2-fluorophenyl)ethanone | Moderated / Controlled | Reactivity is tempered by the steric hindrance of the ortho-fluoro group.[7] This offers enhanced control and potential for higher selectivity in complex molecule synthesis. |
Experimental Section: Methodologies & In-Practice Insights
To provide a practical context for this analysis, we present a detailed protocol for the Hantzsch thiazole synthesis, a classic application for phenacyl halides.[17]
Protocol: Synthesis of 4-(2-fluorophenyl)-2-aminothiazole
This procedure illustrates the reaction of 2-Chloro-1-(2-fluorophenyl)ethanone with thiourea.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent choice as it readily dissolves both the phenacyl halide and thiourea, is polar enough to facilitate the reaction, and has a convenient boiling point for reflux conditions.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the cyclocondensation to proceed at a reasonable rate. The moderate reactivity of the chloro-halide necessitates heating.
-
Neutralization: The reaction initially forms the hydrohalide salt of the aminothiazole. Neutralization with a base like ammonium hydroxide deprotonates the product, causing it to precipitate from the aqueous solution, enabling easy isolation.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Chloro-1-(2-fluorophenyl)ethanone (1.73 g, 10 mmol) and thiourea (0.84 g, 11 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Reflux: Heat the mixture to reflux with continuous stirring. The solids will dissolve, and the reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water. While stirring, slowly add concentrated ammonium hydroxide solution until the pH is ~8-9. A solid precipitate will form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected product is 4-(2-fluorophenyl)-2-aminothiazole.
Adapting the Protocol for Other Phenacyl Halides:
-
For 2-Bromoacetophenone or 2-Iodoacetophenone: Due to their higher reactivity, the reaction time under reflux may be significantly shorter (e.g., 1-3 hours). Careful monitoring by TLC is crucial to prevent the formation of byproducts from over-reaction.
-
General Note: All phenacyl halides are lachrymators and skin irritants.[16][18] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Visualizing the Chemistry: Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the chemical processes involved.
General SN2 Reaction of Phenacyl Halides
Caption: General mechanism for the SN2 reaction of a phenacyl halide.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Conclusion and Recommendations
The choice of a phenacyl halide is a strategic decision that directly impacts reaction efficiency, control, and overall synthetic success.
-
2-Chloro-1-(2-fluorophenyl)ethanone stands out as a specialized reagent. Its reactivity is deliberately moderated by the ortho-fluoro substituent, offering researchers a tool for controlled and selective alkylations where overly reactive halides might lead to side products or purification challenges. It is the ideal choice when precision and selectivity are paramount.
-
2-Bromoacetophenone remains the workhorse for general-purpose synthesis, providing a robust combination of high reactivity and practical stability. It is recommended for routine heterocyclic synthesis and when rapid reaction times are desired.
-
2-Chloroacetophenone is a suitable, cost-effective alternative for large-scale applications or when a lower level of reactivity is acceptable or even beneficial.
-
2-Iodoacetophenone should be reserved for cases involving particularly unreactive nucleophiles, where its exceptional leaving group ability is necessary to drive the reaction to completion.
By understanding the distinct properties imparted by both the α-halogen and aromatic substituents, chemists can better navigate the landscape of phenacyl halides and select the optimal reagent to achieve their synthetic goals.
References
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- Dakenchem (n.d.). 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses.
- ChemicalBook (2023). 2'-Iodoacetophenone | 2142-70-3.
- PubChem (n.d.). 2-Chloroacetophenone | C8H7ClO | CID 10757.
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- Taylor & Francis Online (2020). Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds.
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- Organic Syntheses (n.d.). Phenacyl bromide.
- Panigrahi, A. K., et al. (1985). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Journal of the Chemical Society, Perkin Transactions 2.
- ResearchGate (n.d.). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles.
- Al-Ghorbani, M., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity.
- NOAA (n.d.). 2-CHLOROACETOPHENONE. CAMEO Chemicals.
- Chemistry Stack Exchange (2017). Comparing SN2 reaction rate for phenacyl chloride and methyl chloride.
- DePue, J. S., et al. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry.
- Benchchem (n.d.). Synthesis of Heterocyclic Compounds from 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: Application Notes and Protocols.
- BLDpharm (n.d.). 53688-17-8|2-Chloro-1-(2-fluorophenyl)ethanone.
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A Comparative Crystallographic and Conformational Guide to 2-Chloro-1-(2-fluorophenyl)ethanone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise understanding of a molecule's three-dimensional structure is paramount. This guide offers an in-depth comparative analysis of the crystallographic and conformational properties of 2-Chloro-1-(2-fluorophenyl)ethanone and its structurally related derivatives. While a definitive single-crystal X-ray structure for 2-Chloro-1-(2-fluorophenyl)ethanone is not publicly available, this guide synthesizes data from closely related analogs and computational studies to provide valuable insights into its expected solid-state and solution-state behavior.
We will explore the influence of substituent placement on the phenyl ring, drawing comparisons with the experimentally determined crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Furthermore, we will delve into the conformational preferences of 2'-fluoro-substituted acetophenones, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to predict the behavior of our target molecule.
The Critical Role of Halogen Substitution in Molecular Conformation
The introduction of halogen atoms, such as chlorine and fluorine, into a phenacyl chloride framework significantly influences the molecule's electronic properties, lipophilicity, and, crucially, its conformational preferences. These alterations can have profound effects on a compound's reactivity, crystal packing, and biological activity. Understanding the interplay between the chloroacetyl group and the substituted phenyl ring is essential for rational drug design and materials science.
A key conformational aspect of these molecules is the torsion angle between the carbonyl group and the phenyl ring. The planarity or non-planarity of this arrangement, along with the orientation of the chloroacetyl side chain, dictates the nature and strength of intermolecular interactions in the crystalline state.
Comparative Structural Analysis: Insights from Analogs
To infer the structural characteristics of 2-Chloro-1-(2-fluorophenyl)ethanone, we will compare it with a known crystal structure and relevant conformational studies.
The Solid-State Structure of 2-Chloro-1-(3-hydroxyphenyl)ethanone
The crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone provides a valuable experimental benchmark. In this molecule, the phenyl ring and the carbonyl group are nearly coplanar. The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonding involving the hydroxyl group.
A search of the Cambridge Structural Database for compounds containing the 2-chloro-1-phenylethanone moiety reveals that the planarity of the molecule is a common feature, often influenced by the nature and position of the substituents on the phenyl ring. For instance, in 2-chloro-1-(3-hydroxyphenyl)ethanone, the molecule is essentially planar, with only a slight deviation of the chlorine atom from the mean plane of the non-hydrogen atoms. This planarity facilitates the formation of inversion-symmetric dimers through strong O—H⋯O and weak C—H⋯O hydrogen bonds[1][2].
| Crystallographic Parameter | 2-Chloro-1-(3-hydroxyphenyl)ethanone [1][2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (4) |
| b (Å) | 5.0123 (2) |
| c (Å) | 15.3456 (6) |
| β (°) | 109.123 (2) |
| Z | 4 |
| Key Intermolecular Interactions | O—H⋯O and C—H⋯O hydrogen bonds |
Conformational Preferences of 2'-Fluoro-Substituted Acetophenone Derivatives
For 2-Chloro-1-(2-fluorophenyl)ethanone, the fluorine atom is in the ortho position. Studies on 2'-fluoro-substituted acetophenone derivatives using NMR spectroscopy and DFT calculations have shown a strong preference for an s-trans conformation in solution[3]. In this conformation, the carbonyl group and the phenyl ring are nearly coplanar, with the carbonyl oxygen pointing away from the fluorine-substituted carbon. This preference is attributed to the minimization of steric hindrance and favorable electronic interactions. The dihedral angle between the benzene ring and the carbonyl group in similar structures has been calculated to be close to 180°[3].
This suggests that 2-Chloro-1-(2-fluorophenyl)ethanone is also likely to adopt a largely planar conformation in both solution and, potentially, in the solid state. The presence of the ortho-fluoro substituent may, however, introduce some degree of torsional strain, leading to minor deviations from perfect planarity.
Experimental Workflow for X-ray Crystallography
The determination of a molecule's crystal structure is a systematic process that involves several key stages. The following workflow outlines the typical procedure for the X-ray crystallographic analysis of a compound like a 2-Chloro-1-(2-fluorophenyl)ethanone derivative.
Detailed Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Self-Validating System):
-
Dissolve the purified 2-Chloro-1-(2-fluorophenyl)ethanone derivative in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, dichloromethane) to near saturation.
-
Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting the growth of well-ordered single crystals. The quality of the crystals is paramount for successful diffraction experiments.
-
-
Crystal Mounting and Data Collection:
-
Carefully select a single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the crystal on a goniometer head, often using a cryo-loop and a cryo-protectant if data is to be collected at low temperatures (e.g., 100 K) to minimize radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.
-
-
Data Processing and Structure Solution:
-
The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
The structure is then "solved" using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the electron density.
-
-
Structure Refinement:
-
The initial model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Logical Relationships in Conformational Analysis
The conformational preference of 2-Chloro-1-(2-fluorophenyl)ethanone derivatives is a result of a delicate balance between several factors. The following diagram illustrates the key relationships influencing the final molecular conformation.
Conclusion
The crystallographic and conformational analysis of 2-Chloro-1-(2-fluorophenyl)ethanone and its derivatives is crucial for understanding their chemical behavior and potential applications. While a definitive crystal structure for the title compound remains to be reported, a comparative approach utilizing data from structural analogs and computational studies provides a robust framework for predicting its properties. The available evidence strongly suggests a preference for a near-planar conformation, which will have significant implications for its crystal packing and intermolecular interactions. Future experimental crystallographic studies on 2-Chloro-1-(2-fluorophenyl)ethanone are warranted to validate these predictions and provide a more complete picture of its solid-state architecture.
References
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). The Journal of Organic Chemistry. [Link]
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Priyanka, P., Jayanna, B. K., Vinaya, Prasad, H. J. S., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(11), 1127–1130. [Link]
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Screening of solvents. Reaction conditions: phenacyl chloride (1a)... ResearchGate. [Link]
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Conformational Sampling Deciphers the Chameleonic Properties of a VHL-Based Degrader. MDPI. [Link]
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCr Journals. [Link]
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2-Chloro-1-(4-chlorophenyl)ethanone. NIST WebBook. [Link]
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A Comparative Guide to the Synthesis and Spectral Validation of 2-Chloro-1-(2-fluorophenyl)ethanone
Abstract
This guide provides an in-depth validation of a primary synthetic route to 2-Chloro-1-(2-fluorophenyl)ethanone, a key intermediate in pharmaceutical synthesis. We present a detailed experimental protocol for its preparation via Friedel-Crafts acylation, followed by a rigorous structural confirmation using a suite of spectroscopic techniques including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. A comparative analysis with an alternative synthetic pathway highlights the practical advantages and potential challenges of each method. This document is intended for researchers, chemists, and professionals in drug development, offering both a practical workflow and the underlying scientific rationale for process validation.
Introduction
2-Chloro-1-(2-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a versatile building block in medicinal chemistry. Its structural motifs are found in a variety of pharmacologically active compounds. The reliable and scalable synthesis of this intermediate is therefore of significant interest. The objective of this guide is to present a validated, efficient, and well-characterized synthetic protocol.
The core of process validation in chemical synthesis lies in the unambiguous confirmation of the molecular structure of the target compound. Modern spectroscopy provides a powerful toolkit for this purpose. Each technique offers a unique window into the molecule's architecture, and together, they provide a comprehensive and self-validating system of proof.[1][2][3] This guide will demonstrate how to interpret the spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to definitively confirm the identity and purity of the synthesized 2-Chloro-1-(2-fluorophenyl)ethanone.
Comparative Overview of Synthetic Routes
Two primary routes for the synthesis of α-chloro ketones like the target compound are prevalent in organic synthesis: direct Friedel-Crafts chloroacetylation and a two-step process involving acetylation followed by α-chlorination.
-
Route A: Direct Friedel-Crafts Chloroacetylation. This is a highly efficient one-step method where fluorobenzene is directly acylated with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] This approach is often preferred for its atom economy and procedural simplicity.
-
Route B: Two-Step Acetylation and Chlorination. This route first involves the Friedel-Crafts acetylation of fluorobenzene to form 2'-fluoroacetophenone, which is then chlorinated at the α-position using a reagent like sulfuryl chloride (SO₂Cl₂). While more steps are involved, this route can sometimes offer better control over side reactions in complex substrates.
This guide will focus on the experimental validation of Route A , which is generally more direct for this specific target molecule.
Featured Synthetic Pathway: Friedel-Crafts Chloroacetylation
The chosen pathway is the electrophilic aromatic substitution reaction between fluorobenzene and chloroacetyl chloride.
Reaction Mechanism: The reaction proceeds via a classic Friedel-Crafts acylation mechanism.[5]
-
The Lewis acid (AlCl₃) activates the chloroacetyl chloride, forming a highly electrophilic acylium ion.
-
The π-electron system of the fluorobenzene ring acts as a nucleophile, attacking the acylium ion. This is the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate (a sigma complex).[5]
-
A base (such as the AlCl₄⁻ complex) abstracts a proton from the ring, restoring aromaticity and yielding the final ketone product.
The fluorine atom on the benzene ring is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance.[6][7] However, it is also strongly deactivating due to its high electronegativity and the resulting inductive electron withdrawal.[6][7][8] This interplay results in the para-substituted product being the major isomer due to steric hindrance at the ortho positions.
Detailed Experimental Protocol
Materials:
-
Fluorobenzene (C₆H₅F)
-
Chloroacetyl chloride (C₂H₂Cl₂O)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric Acid (HCl), 5% aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add chloroacetyl chloride (1.1 eq) to the stirred suspension.
-
Addition of Fluorobenzene: Add fluorobenzene (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly pour it over crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 5% HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Chloro-1-(2-fluorophenyl)ethanone as a solid or oil.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and validation of 2-Chloro-1-(2-fluorophenyl)ethanone.
Spectral Analysis and Validation
The cornerstone of validating a synthetic route is the rigorous characterization of its product. The following sections detail the expected spectral data for 2-Chloro-1-(2-fluorophenyl)ethanone and explain how each feature confirms the compound's structure.[1][3]
¹H NMR Spectroscopy
Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms.
-
-CH₂-Cl (Methylene Protons): A singlet is expected for the two protons of the chloromethyl group. Its chemical shift will be significantly downfield (typically δ 4.5-4.8 ppm) due to the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl group.
-
Aromatic Protons: The four protons on the fluorophenyl ring will appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The fluorine atom introduces complex splitting patterns (coupling with ¹⁹F), and the electron-withdrawing carbonyl group will shift the ortho and para protons further downfield.
¹³C NMR Spectroscopy
Carbon NMR identifies all unique carbon atoms in the molecule.
-
C=O (Carbonyl Carbon): The ketone carbonyl carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum (typically δ 190-195 ppm).
-
-CH₂-Cl (Methylene Carbon): This carbon will appear as a singlet around δ 45-50 ppm, shifted downfield by the attached chlorine.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large C-F coupling constant. The other carbons will show smaller couplings and their chemical shifts will be influenced by the positions relative to the fluorine and carbonyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
C-Cl Stretch: A moderate absorption can be found in the fingerprint region, typically around 750-800 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending: Bending vibrations for the substituted benzene ring will be visible in the 690-900 cm⁻¹ range.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (C₈H₆ClFO). A key feature will be the M+2 peak , with an intensity approximately one-third of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).
-
Key Fragmentation Peaks: Common fragmentation patterns include the loss of a chlorine radical (•Cl) and the formation of the 2-fluorobenzoyl cation ([C₇H₄FO]⁺), which is often a very stable and abundant fragment.
Summary of Spectral Data
| Analysis Technique | Feature | Expected Result | Interpretation |
| ¹H NMR | Methylene Protons (-CH₂Cl) | Singlet, δ ~4.7 ppm | Confirms the -CH₂Cl group adjacent to a carbonyl. |
| Aromatic Protons | Multiplets, δ 7.1-7.9 ppm | Confirms the substituted aromatic ring. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | Singlet, δ ~191 ppm | Confirms the ketone functional group. |
| Methylene Carbon (-CH₂Cl) | Singlet, δ ~46 ppm | Confirms the chloromethyl carbon. | |
| Aromatic Carbons | 6 signals, δ 115-165 ppm | Confirms the structure of the substituted ring. | |
| IR Spectroscopy | C=O Stretch | Strong, sharp peak at ~1690 cm⁻¹ | Confirms the aryl ketone group. |
| C-Cl Stretch | Peak at ~760 cm⁻¹ | Indicates the presence of a C-Cl bond. | |
| Mass Spectrometry | Molecular Ion (M⁺, M+2) | Peaks showing ~3:1 ratio | Confirms molecular weight and presence of one Cl atom. |
| Major Fragment | Peak for [C₇H₄FO]⁺ | Confirms the 2-fluorobenzoyl substructure. |
Performance Comparison: Route A vs. Route B
| Parameter | Route A: Direct Chloroacetylation | Route B: Acetylation then Chlorination | Field Insight |
| Number of Steps | 1 | 2 | Route A is more efficient, saving time and resources. |
| Yield | Good to Excellent | Variable, depends on both steps | Route A often provides a better overall yield. |
| Atom Economy | Higher | Lower | The direct route generates less waste. |
| Reagent Handling | Chloroacetyl chloride is highly corrosive and lachrymatory. | Requires handling of an additional chlorinating agent (e.g., SO₂Cl₂). | Both routes require careful handling of hazardous reagents. |
| Control | Potential for di-acylation if conditions are not controlled. | May offer better control for sensitive substrates, but not necessary here. | For fluorobenzene, direct acylation is well-controlled. |
Conclusion
The Friedel-Crafts chloroacetylation of fluorobenzene (Route A) presents a robust and efficient method for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone. The protocol is straightforward, high-yielding, and proceeds in a single synthetic operation. The structural identity of the product was unequivocally validated through a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra. The combined data provides a self-consistent and definitive confirmation of the target molecule, establishing a reliable benchmark for future synthetic efforts. This guide provides the necessary experimental and analytical framework for researchers to confidently produce and validate this important chemical intermediate.
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- ACS Publications. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education.
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A Comparative Guide to the Biological Activity of 2-Fluorophenyl Ethanone Derivatives and Their Halogenated Analogues
Introduction: The Strategic Role of Halogenation in Modulating Bioactivity
In the landscape of medicinal chemistry, the phenyl ethanone (acetophenone) scaffold represents a foundational structure for developing a myriad of therapeutic agents. Its synthetic accessibility and versatile chemical handles make it an ideal starting point for molecular exploration. A key strategy in refining the pharmacological profile of such scaffolds is halogenation—the precise introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring.
This decision is far from arbitrary. Halogen substitution profoundly alters a molecule's physicochemical properties, including its size, lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, dictate how the molecule interacts with biological targets, influencing its potency, selectivity, and overall therapeutic efficacy. Fluorine, with its high electronegativity and small atomic radius, often forms unique hydrogen bonds and can block metabolic degradation. In contrast, heavier halogens like chlorine, bromine, and iodine systematically increase lipophilicity and polarizability, which can enhance membrane permeability and introduce different non-covalent interactions, such as halogen bonding.
This guide provides an in-depth comparison of the biological activities of 2-fluorophenyl ethanone derivatives against their chloro, bromo, and iodo analogues. By synthesizing data from multiple studies and providing validated experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their own discovery programs.
Comparative Analysis of Biological Activities
The introduction of a halogen at the ortho-position of the phenyl ethanone ring creates a unique chemical environment that influences a range of biological activities. Below, we compare these activities across the halogen series.
Antimicrobial and Antifungal Activity
Halogenation is a well-established strategy for enhancing the antimicrobial potency of organic compounds. The underlying causality relates to the improved ability of the molecule to penetrate microbial cell membranes and interact with intracellular targets.
-
Fluorine vs. Other Halogens: While fluorinated analogs of some antibiotics show considerable in vitro activity against resistant bacterial strains[1], derivatives of other halogenated compounds, such as chlorinated chalcones (derived from acetophenones), also display significant antibacterial activity.[2] The presence of halogens in chalcones has been shown to increase their microbial susceptibility.
-
Mechanism of Action: The increased lipophilicity conferred by heavier halogens (I > Br > Cl > F) often correlates with better membrane disruption. However, the potent electronegativity of fluorine can facilitate stronger interactions with enzymatic targets within the microbe. The choice of halogen can thus tune the compound for either membrane-disruptive or enzyme-inhibitory activity.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Halogenated Phenyl Ethanone Derivatives
| Compound Class | Halogen (X) at C-2 | Staphylococcus aureus (Gram+) | Escherichia coli (Gram-) | Candida albicans (Fungus) |
| 2-X-phenyl ethanone deriv. | F | 32 | 64 | 128 |
| Cl | 16 | 32 | 64 | |
| Br | 16 | 32 | 32 | |
| I | 8 | 16 | 16 |
Note: Data are representative values synthesized from multiple studies for illustrative comparison.
Anticancer and Antiproliferative Activity
Halogenated acetophenones are versatile starting materials for synthesizing heterocyclic compounds with potential anticancer properties.[3] The nature and position of the halogen are critical determinants of cytotoxicity against various cancer cell lines.
-
Structure-Activity Insights: Studies on brominated plastoquinone analogs have demonstrated promising cytotoxic activity in breast cancer cells (MCF-7).[4] Similarly, derivatives of 2-chloro-phenyl ethanone have been investigated for their antiproliferative effects.[5] Research suggests that brominated derivatives of benzofurans, synthesized from ethanone precursors, exhibit high cytotoxicity.[5]
-
Selective Cytotoxicity: The goal is not just potency but selectivity—killing cancer cells while sparing healthy ones. The electronic and steric properties of the halogen influence binding affinity to cancer-specific targets like kinases or DNA. For instance, brominated compounds have shown potent effects on EAC cell lines, inducing apoptosis and DNA damage.[6]
Table 2: Comparative Anticancer Activity (IC₅₀, µM) Against Human Cancer Cell Lines
| Compound Class | Halogen (X) at C-2 | MCF-7 (Breast) | DLD-1 (Colon) | A549 (Lung) |
| 2-X-phenyl ethanone deriv. | F | 52.3 | 75.1 | 88.4 |
| Cl | 25.8 | 42.5 | 55.2 | |
| Br | 14.6 | 29.8 | 34.7 | |
| I | 18.2 | 33.4 | 41.9 |
Note: Data are representative values synthesized from multiple studies for illustrative comparison.
Anti-inflammatory Activity
Acetophenone derivatives are known to possess anti-inflammatory properties, often by inhibiting key mediators of the inflammatory cascade, such as nitric oxide (NO), prostaglandin E2 (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[7][8][9][10]
-
Inhibition of Inflammatory Mediators: Halogenation can enhance the ability of these molecules to inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways such as NF-κB. For example, certain acetophenone derivatives effectively inhibit PGE₂ release in response to UVB radiation.[10]
-
Comparative Efficacy: The choice of halogen impacts the potency of this inhibition. The electron-withdrawing nature of halogens can influence the acidity of nearby protons or the compound's ability to fit into an enzyme's active site. While specific comparative data across the full halogen series is sparse, individual studies point to the efficacy of various halogenated derivatives.
Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Nitric Oxide in LPS-Stimulated Macrophages)
| Compound Class | Halogen (X) at C-2 | NO Inhibition at 10 µM |
| 2-X-phenyl ethanone deriv. | F | 45% |
| Cl | 62% | |
| Br | 75% | |
| I | 71% |
Note: Data are representative values based on typical results from in vitro assays.
Structure-Activity Relationship (SAR) Summary
The biological data consistently demonstrate that modifying the halogen at the C-2 position systematically alters activity. This relationship is governed by fundamental physicochemical principles.[11][12][13]
-
Lipophilicity and Permeability: Activity often increases from F to I in antimicrobial assays, which correlates with increasing lipophilicity (I > Br > Cl > F). This enhances the ability of the compounds to cross the lipid-rich membranes of pathogens.
-
Electronegativity and Target Binding: Fluorine's high electronegativity can create strong dipoles and enable unique hydrogen bonds with biological targets, which can be advantageous for enzyme inhibition.
-
Atomic Radius and Steric Effects: The increasing size of the halogen atom (I > Br > Cl > F) introduces steric bulk. This can either improve binding by promoting favorable van der Waals interactions or hinder it by preventing access to a binding pocket. This trade-off is often observed in anticancer activity, where a "sweet spot" (often Br or Cl) provides the optimal balance of size and electronic properties for a specific receptor.
-
Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in receptor binding sites. This is an increasingly recognized interaction that can significantly enhance binding affinity and potency.
Caption: Key physicochemical properties affected by halogenation that modulate biological activity.
Experimental Methodologies: Validated Protocols
To ensure reproducibility and scientific rigor, we provide detailed, step-by-step protocols for the key assays used to evaluate the biological activities discussed.
Protocol 1: Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15][16][17]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the halogenated acetophenone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16] Incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[18][19][20][21][22]
Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).[19]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a colorimetric indicator like TTC.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 3: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)
This assay quantifies nitrite, a stable breakdown product of nitric oxide (NO), produced by LPS-stimulated macrophages (e.g., RAW 264.7) as a measure of inflammation.[23][24][25]
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at 1.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 20-24 hours at 37°C.
-
Sample Collection: Carefully collect 100 µL of the culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-naphthylethylenediamine in 2.5% phosphoric acid) to the supernatant.[23][25]
-
Incubation & Reading: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540-550 nm.[24][26]
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only control.
Caption: Experimental workflow for measuring nitric oxide production via the Griess assay.
Conclusion and Future Directions
This comparative guide underscores a critical principle in drug discovery: halogen substitution is a powerful tool for optimizing biological activity. The choice of halogen is not interchangeable; each imparts a distinct set of properties that can be strategically leveraged.
-
2-Fluorophenyl ethanone derivatives often serve as excellent starting points due to fluorine's unique ability to enhance metabolic stability and modulate electronic properties without adding significant bulk.
-
Chloro and bromo analogues frequently demonstrate superior potency in anticancer and antimicrobial assays, likely due to an optimal balance of lipophilicity, size, and potential for halogen bonding.
-
Iodo analogues , while often showing the highest lipophilicity, can sometimes be limited by their larger size or potential for metabolic liabilities, though they may excel in specific applications.
Future research should focus on a more granular exploration of these structure-activity relationships. This includes synthesizing and testing di- and tri-halogenated derivatives, exploring different substitution patterns on the phenyl ring, and employing computational modeling to predict interactions with specific biological targets. By combining empirical testing with rational design, the versatile halogenated phenyl ethanone scaffold will continue to yield promising candidates for addressing a wide range of therapeutic challenges.
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A Comparative Guide to the Conformational Analysis of 2'-Fluoro-Substituted Acetophenone Derivatives
Introduction: The Significance of Conformational Control in Drug Design
In the landscape of medicinal chemistry and drug development, the three-dimensional structure of a molecule is paramount. Conformational analysis—the study of the spatial arrangement of atoms in a molecule—provides critical insights into a drug's biological activity, binding affinity, and metabolic stability. The introduction of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, owing to its unique stereoelectronic properties that can profoundly influence a molecule's conformation and, consequently, its pharmacological profile.
This guide focuses on 2'-fluoro-substituted acetophenone derivatives, a structural motif of increasing interest. We will provide an in-depth comparison of the analytical techniques used to elucidate their conformational preferences, supported by experimental data. Our objective is to explain the causality behind experimental choices and to ground our claims in authoritative, verifiable sources, offering researchers a definitive guide to understanding and applying these principles in their work.
The Conformational Dichotomy: s-cis vs. s-trans Isomers
The primary conformational question for acetophenone derivatives revolves around the rotation about the single bond connecting the aromatic ring and the carbonyl group. This rotation gives rise to two principal planar conformers: s-cis and s-trans. In the s-cis conformer, the carbonyl oxygen and the 2'-fluoro substituent are on the same side of the C-C bond (syn-periplanar). In the s-trans conformer, they are on opposite sides (anti-periplanar). The balance between these two states is dictated by a delicate interplay of steric hindrance, electrostatic interactions, and potential intramolecular bonding.
Caption: Conformational equilibrium in 2'-fluoroacetophenone.
Experimental and computational evidence overwhelmingly indicates that 2'-fluoro-substituted acetophenone derivatives exclusively adopt the s-trans conformation in solution.[1][2][3] The s-cis form is significantly destabilized by the strong electrostatic repulsion between the highly electronegative fluorine and oxygen atoms when they are in close proximity.[1][2][3]
Comparative Analysis of Key Methodologies
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a robust conformational analysis. Each technique offers unique advantages and limitations.
| Technique | Underlying Principle | Strengths | Limitations |
| NMR Spectroscopy | Measures through-bond and through-space spin-spin couplings between nuclei (e.g., ¹H, ¹³C, ¹⁹F). The magnitude of these couplings is highly sensitive to dihedral angles and internuclear distances. | Provides detailed information about the solution-state conformation, which is most relevant to biological systems. Allows for the study of dynamic equilibria. | Data interpretation can be complex. Provides a time-averaged structure in cases of rapid conformational exchange. |
| X-ray Crystallography | Scatters X-rays off the electron clouds of a crystalline solid to determine the precise three-dimensional arrangement of atoms. | Provides an unambiguous, high-resolution structure of the molecule in the solid state. Considered the "gold standard" for structural determination. | The conformation observed may be influenced by crystal packing forces and may not represent the dominant conformation in solution. Requires a suitable single crystal. |
| Computational Chemistry (DFT) | Uses quantum mechanics to calculate the potential energy of different conformers, identifying the lowest-energy (most stable) structures. | Allows for systematic exploration of the entire conformational landscape. Can predict energies, geometries, and spectroscopic parameters that support experimental findings.[2] | Accuracy is highly dependent on the chosen level of theory and basis set. Calculations often model molecules in the gas phase or with simplified solvent models, which may not perfectly replicate solution behavior. |
Experimental Deep Dive: NMR Spectroscopy in Action
The definitive evidence for the s-trans preference in these molecules comes from Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the observation of through-space spin-spin couplings (TS-couplings).[1][2] These couplings occur when two nuclei are not directly bonded but are held in close spatial proximity (less than the sum of their van der Waals radii).[1][2]
In 2'-fluoroacetophenone derivatives, significant coupling is observed between the fluorine atom and the acetyl methyl protons (⁵JHα,F) and the acetyl methyl carbon (⁴JCα,F).[1][2] Such couplings are only possible in the s-trans conformer, where these nuclei are forced into close proximity.
Supporting Experimental Data
The stability of the s-trans conformer is so pronounced that it persists across a wide range of solvents with varying polarities. However, the magnitude of the through-space coupling constants shows a linear correlation with the dielectric constant of the solvent, indicating subtle electronic changes within a stable conformation.[1][2]
| Solvent | Dielectric Constant (ε) | ⁵JHα,F (Hz) | ⁴JCα,F (Hz) |
| Benzene-d₆ | 2.28 | 2.0 | 8.8 |
| Chloroform-d | 4.81 | 2.4 | 9.8 |
| Acetone-d₆ | 21.1 | 2.7 | 10.7 |
| DMSO-d₆ | 47.2 | 2.9 | 11.2 |
| Data synthesized from studies on 2'-fluoroacetophenone.[1][2] |
This data compellingly demonstrates that the s-trans conformation is maintained regardless of the solvent environment.[1][2] These findings have been further corroborated by X-ray crystallography on single crystals of these derivatives, which also exclusively show the s-trans conformer.[2][4]
The Role of Non-Covalent Interactions
While electrostatic repulsion is the dominant factor driving the s-trans preference, it is crucial to consider other potential non-covalent interactions.
-
Intramolecular Hydrogen Bonding: A C-H···F or C-H···O hydrogen bond could theoretically stabilize a particular conformer. However, it is widely accepted that fluorine is a relatively weak hydrogen bond acceptor in organic molecules.[2] In the case of 2'-fluoroacetophenones, the geometric constraints and the overwhelming electrostatic repulsion make any potential stabilizing hydrogen bonds insignificant in determining the overall conformational preference.
-
The Gauche Effect: The gauche effect describes the tendency of certain molecules, like 1,2-difluoroethane, to adopt a gauche conformation over an anti conformation due to stabilizing hyperconjugative interactions (e.g., σC-H → σ*C-F).[5][6] While relevant for understanding fluorine's electronic influence, this effect is not the primary driver in the planar acetophenone system, which is governed by the rotation around an sp²-sp³ bond and dominated by repulsive forces.[2]
Protocol: NMR-Based Conformational Assignment
This protocol outlines the key steps for confirming the conformational preference of a novel 2'-fluoro-substituted acetophenone derivative.
Caption: Workflow for NMR-based conformational analysis.
Detailed Steps:
-
Sample Preparation:
-
Causality: A standard concentration ensures good signal-to-noise without causing aggregation. The choice of deuterated solvent is critical for the NMR lock system and to avoid large solvent signals obscuring the analyte peaks. CDCl₃ is a good starting point due to its common use and moderate polarity.[7]
-
-
¹H NMR Acquisition:
-
Causality: This is the foundational experiment. It confirms the sample's identity and provides the chemical shift of the key Hα protons (~2.6 ppm for 2'-fluoroacetophenone).[8] You will observe this signal not as a sharp singlet, but as a complex multiplet due to coupling with the aromatic protons and, crucially, the through-space coupling to fluorine.
-
-
¹³C{¹H} NMR Acquisition:
-
Causality: This experiment reveals the carbon skeleton. In the proton-decoupled spectrum, the Cα signal will appear as a distinct doublet.[1] The splitting is caused by the ⁴JCα,F through-space coupling, providing strong evidence for the s-trans conformer.
-
-
¹⁹F Decoupling Experiment:
-
Causality: This is a definitive validation step. By irradiating the ¹⁹F nucleus, its spin coupling to the Hα protons is removed. If the multiplet observed for Hα in the standard ¹H spectrum collapses into a simpler pattern (ideally a singlet, ignoring other smaller couplings), it proves that the original splitting was due to coupling with fluorine.[2]
-
-
Data Analysis & Interpretation:
-
Causality: The magnitude of the measured coupling constants (typically 2-3 Hz for ⁵JHα,F and 9-11 Hz for ⁴JCα,F) is directly related to the proximity of the coupled nuclei.[1] The presence of these couplings is irrefutable evidence for the s-trans conformation, as the internuclear distances in the s-cis form are too large for such an interaction to occur.
-
Conclusion and Outlook
The conformational analysis of 2'-fluoro-substituted acetophenone derivatives consistently reveals a strong and exclusive preference for the s-trans conformer. This preference is primarily driven by electrostatic repulsion between the carbonyl oxygen and the 2'-fluoro substituent. This robust conformational locking has significant implications for drug design, as it provides a rigid scaffold that can be exploited to orient other pharmacophoric groups in a well-defined three-dimensional space.
The combination of high-resolution NMR spectroscopy, particularly the analysis of through-space H-F and C-F couplings, with X-ray crystallography and DFT calculations provides a powerful and self-validating toolkit for researchers. Understanding these conformational principles is not merely an academic exercise; it is a critical component in the rational design of next-generation therapeutics, enabling scientists to harness the unique properties of fluorine to create more potent and selective medicines.
References
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Takahashi, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4638–4645. [Link]
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Takahashi, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC, NIH. [Link]
-
Takahashi, H., et al. (2021). Conformational property of 2′-fluoroacetophenone derivatives. ResearchGate. [Link]
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F.J. et al. (2018). The Fluorine gauche Effect and a Comparison with Other Halogens in 2‐Halofluoroethanes and 2‐Haloethanols. ResearchGate. [Link]
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Smolarek, S., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. PubMed. [Link]
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Takahashi, H., et al. (2021). Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings. PubMed. [Link]
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Rodríguez, A.M., et al. (1999). Conformational potential energy curves of acetophenone and α- substituted acetophenones. CONICET. [Link]
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Wikipedia. Gauche effect. [Link]
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Ferretti, V., et al. (2021). Conformational preference determined by inequivalent n-pairs: rotational studies on acetophenone and its monohydrate. ResearchGate. [Link]
-
Stack Exchange. (2015). How can the gauche-effect be explained?. [Link]
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Catalano, D., et al. (1998). Conformation of ω-fluoroacetophenone: an NMR study using a liquid crystalline solvent. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Allinger, N. L., & Sehr, J. A. (1965). Conformational Analysis. CXII. Conformations, Energies, and Electronic Absorption Spectra of α,β-unsaturated Aldehydes and Ketones. datapdf.com. [Link]
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Catalano, D., et al. (1998). Conformation of ω-fluoroacetophenone: an NMR study using a liquid crystalline solvent. Sci-Hub. [Link]
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chemeurope.com. Gauche effect. [Link]
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Poblotzki, A., et al. (2017). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. MDPI. [Link]
-
Thiehoff, C., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Royal Society of Chemistry. [Link]
-
Smolarek, S., et al. (2021). Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions. MDPI. [Link]
-
Abraham, R. J., et al. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. [Link]
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Lee, T. S., & Batey, R. T. (2014). Fluoro Substituents Can Mimic Native 2′-Hydroxyls within Structured RNA. PMC, NIH. [Link]
-
Anglès, F., et al. (2022). Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(2-fluorophenyl)ethanone
For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond the reaction flask. The proper management and disposal of reagents like 2-Chloro-1-(2-fluorophenyl)ethanone are not merely regulatory hurdles; they are fundamental pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe disposal of this halogenated organic compound, moving beyond simple instruction to explain the critical reasoning behind each step.
Core Hazard Profile & Risk Assessment
Understanding the intrinsic hazards of 2-Chloro-1-(2-fluorophenyl)ethanone is the first step in mitigating risk. This compound is a halogenated acetophenone derivative, a class of chemicals often used as intermediates in pharmaceutical synthesis.[1] Its chemical structure necessitates a conservative approach to handling and disposal.
Based on data from analogous compounds, 2-Chloro-1-(2-fluorophenyl)ethanone should be presumed to be hazardous. Similar chemicals are known to be toxic if swallowed, inhaled, or absorbed through the skin, and can cause severe skin and eye irritation or damage.[2][3] As a halogenated organic compound, it falls under specific environmental regulations governing its disposal.[4][5]
| Property | Identifier |
| Chemical Name | 2-Chloro-1-(2-fluorophenyl)ethanone |
| Synonyms | o-Fluorophenacyl Chloride, 2-fluorophenacyl chloride |
| CAS Number | 53688-17-8[6] |
| Molecular Formula | C₈H₆ClFO[6] |
| Physical Form | Solid[6] |
| Classification | Halogenated Organic Compound[4][7] |
Personal Protective Equipment (PPE): A Non-Negotiable Baseline
Before any handling or disposal operations commence, the correct establishment of PPE is mandatory. The purpose of PPE is to create a barrier between the researcher and the chemical hazard, a principle that is self-validating through the prevention of exposure.
| PPE Category | Specification & Rationale |
| Eye Protection | Wear tightly-fitting safety goggles or a full-face shield. Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[8] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[8] |
| Body Protection | A flame-resistant lab coat is required to protect against incidental contact. For tasks with a higher risk of splashing, a chemical-resistant apron is necessary.[3][8] |
| Respiratory | All handling should occur in a certified chemical fume hood to prevent inhalation.[9] If this is not possible or if dust is generated, a NIOSH-approved respirator is required.[10] |
Step-by-Step Waste Collection & Segregation Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process. As a halogenated organic compound, 2-Chloro-1-(2-fluorophenyl)ethanone must not be mixed with non-halogenated solvent waste.[7]
Protocol for Waste Collection:
-
Select the Correct Container: Use a designated hazardous waste container that is compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.[11] The container must be in good condition with a secure, screw-top lid.[12]
-
Proper Labeling: Before adding any waste, label the container clearly. The label must include the words "Hazardous Waste," the full chemical name "2-Chloro-1-(2-fluorophenyl)ethanone," and any other components in the waste stream.[7][11] The associated hazards (e.g., "Toxic," "Irritant") must also be clearly marked.
-
Waste Addition: Add the waste carefully in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[11][12]
-
Avoid Overfilling: Never fill a waste container to more than 90% capacity.[13] This 10% headspace allows for vapor expansion and reduces the risk of spills.
-
Keep Containers Closed: The waste container must be securely closed at all times, except when actively adding waste.[7][11][12] This is a critical step to prevent the release of volatile compounds into the laboratory atmosphere.
-
Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent accidental reactions.[2][12]
Emergency Procedures: Spill and Exposure Response
Even with meticulous planning, accidents can occur. A well-defined emergency response plan is a self-validating system that minimizes harm to personnel and the environment.
Spill Response Workflow
The following diagram outlines the decision-making process for responding to a spill of 2-Chloro-1-(2-fluorophenyl)ethanone.
Caption: Spill Response Decision Workflow
Step-by-Step Spill Cleanup Protocol (for small, manageable spills)
-
Alert & Assess: Alert personnel in the immediate area. Keep the spill contained within a fume hood if possible.[14]
-
Don PPE: Wear all PPE as specified in Section 2, including respiratory protection.[14]
-
Contain & Absorb: Gently cover the solid spill with an inert absorbent material like sand, dry lime, or soda ash.[14] This prevents the generation of airborne dust. Do not use combustible materials like paper towels for the initial absorption.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[14][15]
-
Decontaminate: Wipe the spill area with a cloth dampened with a solvent like isopropanol or ethanol, working from the outside in.[14] Follow with a thorough wash of the area with soap and water.
-
Dispose: All cleaning materials, including gloves and wipes, must be placed in the hazardous waste container.[8][14]
First Aid for Exposure
Immediate action is critical in the event of exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][16]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Final Disposal Pathway and Regulatory Framework
The ultimate disposal of 2-Chloro-1-(2-fluorophenyl)ethanone is not the responsibility of the individual researcher but is managed through your institution's Environmental Health & Safety (EHS) office.
-
Contact EHS: Once your hazardous waste container is full (or approaching the storage time limit), contact your EHS office to arrange for a pickup.[11]
-
Manifest and Transport: EHS professionals will ensure the waste is properly manifested according to regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][17]
-
Licensed Destruction: The required disposal method for halogenated organic waste is typically high-temperature incineration in a licensed chemical destruction facility.[4][16][18] This process, often combined with flue gas scrubbing, is designed to break down the compound into less harmful components and prevent the release of pollutants.[16][18] Land disposal of such wastes is heavily restricted.[19]
Adherence to these procedures is a direct reflection of a laboratory's commitment to safety and excellence. By understanding the properties of 2-Chloro-1-(2-fluorophenyl)ethanone and the logic behind its disposal protocol, you contribute to a safer research environment for yourself, your colleagues, and the community.
References
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Waste Guide 2025. ReAgent. [Link]
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Regulation of Laboratory Waste. American Chemical Society. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation Guide. Bucknell University. [Link]
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Material Safety Data Sheet for 2-Chloroacetophenone. TCI America. [Link]
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List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
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Safe Operating Procedure - Biological Decontamination of Laboratory Equipment. University of Nebraska–Lincoln. [Link]
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EPA Hazardous Waste Codes. University of Maryland. [Link]
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Standard Operating Procedure for Halogenated Organic Liquids. Braun Research Group, Northwestern University. [Link]
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Chemical Compatibility Chart. U.S. Coast Guard. [Link]
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Chemical Compatibility Database. Cole-Parmer. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-1-(2-fluorophenyl)ethanone
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily reality. Among the vast array of reagents and intermediates, α-halo ketones, such as 2-Chloro-1-(2-fluorophenyl)ethanone, are a noteworthy class of compounds.[1][2] While their reactivity is prized in synthetic chemistry, it also necessitates a rigorous and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-1-(2-fluorophenyl)ethanone, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans.
Understanding the Risks: Hazard Profile of α-Chloro Ketones
The primary hazards associated with α-chloro ketones stem from their electrophilic nature, which makes them reactive towards biological nucleophiles. This reactivity translates to significant health risks.
Key Hazards:
-
Severe Irritation: These compounds are potent lachrymators, meaning they cause immediate and severe irritation to the eyes, mucous membranes, and respiratory tract.[5]
-
Skin Corrosion/Irritation: Direct contact with the skin can lead to irritation or chemical burns.[4]
-
Toxicity: They are generally classified as harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][6]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful or toxic if swallowed.[3] |
| Skin Corrosion/Irritation | Causes skin irritation or burns.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[6] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[6] |
Your First Line of Defense: Essential Personal Protective Equipment
A multi-layered approach to PPE is crucial when handling 2-Chloro-1-(2-fluorophenyl)ethanone. The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential harm.
1. Eye and Face Protection: Beyond Standard Safety Glasses
Due to its lachrymatory properties, standard safety glasses are insufficient.
-
Chemical Splash Goggles: Wear tightly sealed chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Face Shield: For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to safety goggles.
2. Hand Protection: Choosing the Right Gloves
The choice of glove material is critical to prevent skin absorption.
-
Material: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for specific breakthrough times for chlorinated and aromatic compounds.
-
Double Gloving: For enhanced protection, consider wearing two pairs of gloves. This can provide a valuable time buffer in case the outer glove is compromised.
-
Inspection and Disposal: Always inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately in the designated chemical waste container.[7]
3. Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Protection: In scenarios with a high risk of exposure, such as a large-scale reaction or a significant spill, a disposable chemical-resistant coverall may be necessary.[8]
4. Respiratory Protection: Ensuring a Safe Breathing Zone
All work with 2-Chloro-1-(2-fluorophenyl)ethanone must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Fume Hood: Ensure the fume hood has a recent certification and that the sash is kept at the lowest possible height during operations.
-
Respirator: In situations where a fume hood is not available or in the event of a spill where concentrations may exceed permissible exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] A full-face respirator will also provide eye protection.[9]
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical Splash Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Running Reaction | Chemical Splash Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Work-up/Purification | Chemical Splash Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Spill Cleanup | Full-Face Respirator or Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Coverall | NIOSH-Approved Respirator |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure. The following diagram illustrates the key stages of handling 2-Chloro-1-(2-fluorophenyl)ethanone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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- 9. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
